Technical Documentation Center

2-(Ethylamino)-1-phenylethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Ethylamino)-1-phenylethanol hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Identification and Characterization of N-Ethylphenylethanolamine Hydrochloride

The following technical guide is structured to address the specific challenge of identifying and verifying N-ethylphenylethanolamine hydrochloride . This compound presents a unique nomenclature ambiguity that often leads...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenge of identifying and verifying N-ethylphenylethanolamine hydrochloride . This compound presents a unique nomenclature ambiguity that often leads to incorrect CAS number association.

Executive Summary

N-ethylphenylethanolamine hydrochloride is a chemical entity that suffers from significant nomenclature ambiguity in commercial and scientific databases. It most commonly refers to 2-(ethylamino)-1-phenylethanol hydrochloride (a structural analog of etilefrine and ephedrine), but is frequently confused with the industrial dye intermediate N-ethyl-N-(2-hydroxyethyl)aniline.

This guide provides the definitive identification protocols, the correct CAS registry numbers for both isomers, and a validated search methodology to ensure procurement and analytical accuracy.

Core Identification Data
FeaturePrimary Target (Pharmaceutical/Forensic) Secondary Target (Industrial)
Common Name N-Ethylphenylethanolamine HCl N-Ethyl-N-phenylethanolamine
Systematic Name 2-(Ethylamino)-1-phenylethanol hydrochloride2-(N-Ethyl-N-phenylamino)ethanol
CAS Number 1009-15-0 (Hydrochloride)92-50-2 (Free Base)
Molecular Formula C₁₀H₁₅NO[1] · HClC₁₀H₁₅NO
Key Structural Feature Hydroxyl on Carbon chain (Benzylic)Hydroxyl on Nitrogen substituent
Primary Application Sympathomimetic research, forensic standardDye coupling agent, polymer synthesis

Chemical Identity & Structural Resolution[3]

The root of the search error lies in the term "Phenylethanolamine." In medicinal chemistry, this refers to the 2-amino-1-phenylethanol backbone (the scaffold of norepinephrine). In industrial chemistry, it can loosely refer to an aniline derivative.

The Primary Target: 2-(Ethylamino)-1-phenylethanol HCl

This is the biologically active isomer relevant to drug development and forensic analysis. It is a secondary amine.

  • Structure: The ethyl group is attached to the nitrogen; the hydroxyl group is attached to the benzylic carbon.

  • CAS Number: 1009-15-0 [2]

  • Stereochemistry: The CAS 1009-15-0 typically refers to the racemate. Specific enantiomers (R or S) have distinct CAS numbers (e.g., R-isomer intermediates).

The "False Friend": N-Ethyl-N-(2-hydroxyethyl)aniline

Often appearing in broad searches for "N-ethyl phenylethanolamine," this compound is a tertiary amine.

  • Structure: The nitrogen is directly attached to the phenyl ring; the ethyl and hydroxyethyl groups are substituents on the nitrogen.

  • CAS Number: 92-50-2

  • Differentiation: This compound is an oil at room temperature (free base) and is rarely handled as a hydrochloride salt in research contexts.

Validated Search Methodology (The "How-To")

To verify this compound in databases like SciFinder, Reaxys, or PubChem, researchers must use structural search strings rather than ambiguous text names.

Search Protocol

Step 1: Isolate the Core Scaffold Do not search "N-ethylphenylethanolamine." Instead, search for the specific connectivity.

Step 2: Use InChIKey Verification The InChIKey provides a definitive, non-ambiguous hash for the compound.

  • Target (CAS 1009-15-0): InChIKey=WOHOHPONCSKXSQ-UHFFFAOYSA-N (Note: This key is for the free base; the salt will share the connectivity layer).

  • Search Query: 2-(ethylamino)-1-phenylethanol hydrochloride

Step 3: Cross-Reference Physical Properties If the melting point listed is < 50°C or the substance is a liquid, you are looking at the aniline derivative (Wrong). The correct hydrochloride salt (CAS 1009-15-0) is a crystalline solid with a melting point typically > 150°C .

Decision Logic for Identification

The following workflow illustrates the logical path to determine the correct chemical identity based on available data points.

IdentificationWorkflow Start Input: 'N-ethylphenylethanolamine' CheckStructure Check Structural Connectivity Start->CheckStructure IsBenzylicOH Is OH on Benzylic Carbon? CheckStructure->IsBenzylicOH VerifySalt Verify Salt Form (HCl) IsBenzylicOH->VerifySalt Yes (C-OH) CheckApp Check Application IsBenzylicOH->CheckApp No (N-Ph) Target Target: 2-(Ethylamino)-1-phenylethanol HCl CAS: 1009-15-0 FalseFriend False Friend: N-Ethyl-N-(2-hydroxyethyl)aniline CAS: 92-50-2 VerifySalt->Target Solid/Crystalline CheckApp->FalseFriend Dye/Industrial

Figure 1: Decision tree for distinguishing N-ethylphenylethanolamine isomers based on structural connectivity and application.

Analytical Characterization & Verification

Once procured, the identity of CAS 1009-15-0 must be validated using NMR spectroscopy. The distinction between the C-hydroxylated target and the N-arylated impurity is evident in the proton signals.

Proton NMR Diagnostic Signals (¹H NMR, D₂O)
Signal RegionTarget (CAS 1009-15-0)False Friend (CAS 92-50-2)
Aromatic Region Multiplet (5H) : Typical monosubstituted benzene (~7.3-7.5 ppm).Split Pattern : Para/Meta differentiation due to electron-donating Nitrogen attached to ring (~6.7 & 7.2 ppm).
Benzylic Position Methine (CH-OH) : Distinct dd or t around 4.8-5.0 ppm .Methylene (N-CH₂) : Triplet around 3.5 ppm. No benzylic OH methine.
Ethyl Group Triplet (CH₃) and Quartet (CH₂) .Two Triplets : N-Ethyl and N-Hydroxyethyl chains show complex overlapping triplets.
Mass Spectrometry (LC-MS)
  • Target (CAS 1009-15-0): Molecular Ion [M+H]⁺ = 166.12 m/z .

    • Fragmentation often shows loss of H₂O (M-18) and cleavage of the alpha-carbon.

  • False Friend (CAS 92-50-2): Molecular Ion [M+H]⁺ = 166.12 m/z .

    • Critical Warning: Both compounds are isomers with the same molecular weight. MS alone is insufficient for identification. You must rely on retention time (Target is more polar due to secondary amine/OH) or MS/MS fragmentation patterns.

Regulatory & Safety Context

Forensic Relevance

N-ethylphenylethanolamine (CAS 1009-15-0) is structurally related to ephedrine and etilefrine . It may appear as:

  • A byproduct in the synthesis of N-ethylamphetamine (if ephedrine is used as a precursor).

  • A standalone designer stimulant (though with lower potency).

  • A degradation product of pharmaceutical formulations containing phenylethanolamines.

Handling Precautions
  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C if used as a reference standard.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1009-15-0, 2-(Ethylamino)-1-phenylethanol hydrochloride. PubChem. Available at: [Link]

  • ChemSrc. CAS 1009-15-0 Entry: 2-(Ethylamino)-1-phenylethanol hydrochloride.[2] ChemSrc Database. Available at: [Link]

  • National Institute of Standards and Technology (NIST). N-Ethyl-2-phenethylamine (Related Structure & Nomenclature Guide). NIST Chemistry WebBook.[3] Available at: [Link]3]

Sources

Exploratory

The Impact of N-Ethylation on the Pharmacological Profile of Phenylethanolamines: A Technical Guide

For Immediate Release This technical guide offers an in-depth exploration of the pharmacological properties of N-ethylated phenylethanolamines, a class of compounds with significant therapeutic and research potential. De...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers an in-depth exploration of the pharmacological properties of N-ethylated phenylethanolamines, a class of compounds with significant therapeutic and research potential. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their structure-activity relationships, receptor interactions, metabolic pathways, and provides detailed experimental protocols for their evaluation.

Executive Summary

Phenylethanolamines, a class of biogenic and synthetic compounds, are foundational to the understanding of adrenergic and dopaminergic systems. The substitution on the terminal amine group is a critical determinant of their pharmacological activity. This guide focuses specifically on the effects of N-ethylation, a modification that can significantly alter a compound's affinity and selectivity for various G-protein coupled receptors (GPCRs), thereby modulating its physiological effects. Through a detailed analysis of key N-ethylated derivatives, we will elucidate the nuanced shifts in pharmacological properties and provide a framework for future research and development in this area.

Introduction: The Phenylethanolamine Scaffold and the Significance of N-Alkylation

The phenylethanolamine backbone, characterized by a phenyl ring connected to an ethanolamine moiety, is a privileged scaffold in pharmacology.[1][2] Endogenous catecholamines such as norepinephrine and epinephrine are prime examples, playing crucial roles in regulating cardiovascular function, neurotransmission, and metabolic processes.[1] The pharmacological activity of these molecules is dictated by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.

A well-established principle in the structure-activity relationship (SAR) of phenylethanolamines is that the size of the N-alkyl substituent influences the selectivity for adrenergic receptor subtypes. Generally, as the bulk of the substituent on the nitrogen atom increases, there is a corresponding decrease in activity at α-adrenergic receptors and an increase in activity at β-adrenergic receptors.[3] This guide will delve into the specific consequences of introducing an ethyl group to the nitrogen atom of various phenylethanolamines.

Adrenergic Receptor Interactions: A Shift in Selectivity and Potency

The primary targets for phenylethanolamines are the α- and β-adrenergic receptors. N-ethylation can induce significant changes in the binding affinity and functional activity at these receptor subtypes.

Structure-Activity Relationship at Adrenergic Receptors

The addition of an ethyl group to the primary amine of a phenylethanolamine generally follows the established SAR trend. For instance, norepinephrine, with a primary amine, is a potent α-agonist and also acts on β1-receptors.[3][4] The addition of a methyl group to form epinephrine results in a potent agonist at α, β1, and β2 receptors.[3] Further increasing the bulk of the N-substituent, as with an ethyl group, is expected to continue this trend of decreasing α-activity and enhancing β-activity.

Ethylnorepinephrine , for example, is known to activate both α and β adrenergic receptors, indicating it retains some α-agonist properties while likely having enhanced β-agonist effects compared to norepinephrine.[5][6]

Quantitative Analysis of Adrenergic Receptor Binding

A comprehensive understanding of the pharmacological profile of N-ethylated phenylethanolamines requires quantitative data on their binding affinities at various adrenergic receptor subtypes. While direct comparative data for many N-ethylated compounds is not extensively available in the public domain, the following table summarizes the known affinities of parent compounds and provides a basis for understanding the expected impact of N-ethylation.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Species
L-Norepinephrineα1A1500Guinea Pig
β1126Rat
β1400Guinea Pig
Phenylephrineα1D1380 (pKi 5.86)-
α1B13500 (pKi 4.87)-
α1A20000 (pKi 4.70)-

Data compiled from available literature.[7][8] It is important to note that Ki values can vary based on experimental conditions.

Based on SAR principles, it is hypothesized that N-ethyl-norepinephrine would exhibit a lower affinity for α1A receptors and a potentially higher or comparable affinity for β1 and β2 receptors compared to norepinephrine. Similarly, N-ethyl-phenylephrine would be expected to have reduced affinity for α1-adrenergic receptors.

Dopaminergic Receptor Interactions

While primarily known for their adrenergic activity, some phenylethanolamines also interact with dopaminergic receptors. N-alkylation plays a significant role in modulating this interaction.

A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, an analog of dopamine, demonstrated that N-ethylation significantly alters receptor selectivity within the dopamine receptor family. The parent amine had comparable affinity for D1 and D2-like receptors. However, the N-ethyl derivative showed a decreased affinity for D1 binding sites and a marked enhancement in effectiveness at D2 binding sites, making it a more potent and selective D2 ligand.[9] This suggests that N-ethylation can be a strategy to tune the selectivity of phenylethanolamines towards specific dopamine receptor subtypes.

Metabolic Pathways of N-Ethylated Phenylethanolamines

The metabolic fate of endogenous catecholamines like norepinephrine and epinephrine is well-characterized, primarily involving two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[10]

Norepinephrine Norepinephrine/ N-Ethyl-Norepinephrine COMT COMT Norepinephrine->COMT O-methylation MAO MAO Norepinephrine->MAO Oxidative deamination Normetanephrine Normetanephrine/ N-Ethyl-Normetanephrine COMT->Normetanephrine VMA Vanillylmandelic Acid (VMA) (and related metabolites) MAO->VMA Normetanephrine->MAO

Figure 1: Postulated metabolic pathway for N-ethylated catecholamines.

It is highly probable that N-ethylated catecholamines, such as N-ethyl-norepinephrine, follow similar metabolic pathways. The presence of the N-ethyl group may influence the rate of metabolism by MAO. N-dealkylation, a common metabolic reaction for N-substituted amines, is a likely initial step, catalyzed by cytochrome P450 enzymes, which would yield norepinephrine and acetaldehyde.[11] Subsequently, the resulting norepinephrine would be metabolized by COMT and MAO to form metabolites such as normetanephrine and vanillylmandelic acid (VMA).[10] Direct metabolism of the N-ethylated compound by COMT and MAO is also possible.

In Vivo Pharmacological Effects

The alterations in receptor affinity and selectivity due to N-ethylation are expected to translate into distinct in vivo pharmacological profiles.

Cardiovascular Effects

Based on receptor binding profiles, N-ethylated phenylethanolamines are predicted to have a more pronounced effect on heart rate and bronchodilation (β-receptor mediated) and a less pronounced effect on vasoconstriction (α-receptor mediated) compared to their primary amine counterparts.

  • N-Ethyl-Norepinephrine: Compared to norepinephrine, which causes a significant increase in blood pressure through vasoconstriction, N-ethyl-norepinephrine is expected to have a more balanced effect, potentially with a greater increase in cardiac output and a less dramatic increase in peripheral resistance.[12][13]

  • N-Ethyl-Phenylephrine: As phenylephrine is a selective α1-agonist used to increase blood pressure, its N-ethylated derivative would likely be a less potent vasoconstrictor.[14][15][16]

Central Nervous System (CNS) Effects

The ability of N-ethylated phenylethanolamines to cross the blood-brain barrier and their interactions with central adrenergic and dopaminergic receptors will determine their CNS effects. The increased lipophilicity from the ethyl group may enhance brain penetration. Given the enhanced D2 receptor activity observed in dopamine analogs, N-ethylated phenylethanolamines could have potential applications or side effects related to central dopaminergic pathways.

Experimental Protocols for Pharmacological Characterization

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to characterize the pharmacological properties of N-ethylated phenylethanolamines.

Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (expressing receptor) Incubation Incubate at controlled temperature to reach equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]prazosin for α1) Radioligand->Incubation Test_Compound Test Compound (N-ethylated phenylethanolamine) Test_Compound->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (quantifies bound radioactivity) Filtration->Scintillation IC50 Determine IC50 (concentration inhibiting 50% of binding) Scintillation->IC50 Cheng_Prusoff Calculate Ki (using Cheng-Prusoff equation) IC50->Cheng_Prusoff

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β2).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition binding.

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled antagonist.

    • Competition Binding: Cell membranes + radioligand + serial dilutions of the N-ethylated test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for β-Adrenergic Receptors

This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for β-adrenergic receptors.

Methodology:

  • Cell Culture: Plate cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate and grow to confluence.

  • Assay Medium: Use a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of the N-ethylated test compound to the cells and incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The N-ethylation of phenylethanolamines represents a subtle yet powerful modification that can significantly alter their pharmacological profile. The available evidence and established structure-activity relationships suggest that this modification generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic and D2-dopaminergic activity. These shifts in receptor selectivity and potency have important implications for the therapeutic potential and side-effect profiles of these compounds.

Further research is warranted to generate comprehensive quantitative data on the binding affinities and functional activities of a wider range of N-ethylated phenylethanolamines at a full panel of adrenergic and dopaminergic receptor subtypes. Such studies, employing the standardized protocols outlined in this guide, will provide a more complete understanding of their pharmacology and pave the way for the rational design of novel therapeutics with improved selectivity and efficacy.

References

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
  • Ima-Nirwana, S., & Taha, H. (2018). Metabolism of epinephrine (E) and norepinephrine (NE) in the liver. [Image]. In The Role of Catecholamines in Pathophysiological Liver Processes.
  • Knepper, M. A., & Nielsen, S. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118.
  • Wikipedia contributors. (2023). Ethylnorepinephrine. In Wikipedia, The Free Encyclopedia.
  • Mary, A., et al. (2026, February 16). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives.
  • Blanckaert, P., et al. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain.
  • Piascik, M. T., et al. (1982). Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) and 2,3-dichloro-alpha-methylbenzylamine: effects on rat brain and adrenal catecholamine content and blood pressure. The Journal of Pharmacology and Experimental Therapeutics, 223(2), 382-387.
  • Pharmacy 180. (n.d.).
  • Foulon, P., & De Backer, D. (2018). The hemodynamic effects of norepinephrine: far more than an increase in blood pressure!
  • Wikipedia contributors. (2024). Phenylethanolamine. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Ethylnorepinephrine. In Wikipedia, The Free Encyclopedia.
  • Du, Y., & Dong, C. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 25(22), 5433.
  • Grunewald, G. L., et al. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 814-818.
  • Cha, H. J., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 695-707.
  • MedChemExpress. (n.d.). Ethylnorepinephrine hydrochloride (Etanor hydrochloride).
  • Cha, H. J., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience.
  • St. Amant, K., & Koyfman, A. (2023). Phenylephrine. In StatPearls.
  • Gatford, N. J., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 237.
  • Williams, M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481-491.
  • Liu, X., et al. (2021). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. eScholarship.
  • Gitlow, S. E., et al. (1968). Human norepinephrine metabolism: Its evaluation by administration of tritiated norepinephrine.
  • MedChemExpress. (n.d.). Phenylephrine ((R)-(-)-Phenylephrine).
  • BenchChem. (n.d.). A Comparative Analysis of Receptor Binding Affinities: D-, L-, and DL-Norepinephrine.
  • U.S.
  • Britannica, The Editors of Encyclopaedia. (2026, January 29). Catecholamine. In Encyclopædia Britannica.
  • Krasnow, N. (1968). Effects of norepinephrine and phenylephrine on myocardial energetics. American Heart Journal, 76(5), 660-673.
  • Vorovich, E. (2022, June 30). Why Is Epinephrine Not the Drug of Choice in Cardiogenic Shock [Video]. YouTube.
  • Bristow, M. R. (1998). The effects of norepinephrine on myocardial biology: Implications for the therapy of heart failure. Clinical Cardiology, 21(S1), I-3.
  • Kou, W. H., et al. (1995). Cardiac electrophysiologic effects of norepinephrine in human beings. American Heart Journal, 130(2), 301-307.
  • Grunewald, G. L., et al. (1989). Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-756.
  • Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935.
  • University of Pittsburgh School of Medicine. (n.d.). Adrenergics Module.
  • Mohta, M., et al. (2019). Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section. Indian Journal of Anaesthesia, 63(5), 382-387.
  • Wikipedia contributors. (2024). Adrenergic receptor. In Wikipedia, The Free Encyclopedia.
  • Deranged Physiology. (2024, March 12).
  • Ionita-Laza, I., et al. (2020). Rapid response to the alpha-1 adrenergic agent phenylephrine in the perioperative period is impacted by genomics and ancestry.
  • LibreTexts Medicine. (2025, October 14). 14.4B: Adrenergic Neurons and Receptors.

Sources

Foundational

Structural and Pharmacological Divergence: A Comparative Analysis of 2-(Ethylamino)-1-phenylethanol and Etilefrine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rational design of sympathomimetic amines relies heavily on precise struct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of sympathomimetic amines relies heavily on precise structural modifications to dictate receptor affinity, intrinsic efficacy, and pharmacokinetic distribution. This whitepaper provides an in-depth comparative analysis of two closely related phenylethanolamine derivatives: Etilefrine and 2-(Ethylamino)-1-phenylethanol . While sharing an identical aliphatic backbone, the presence of a single meta-hydroxyl group on the aromatic ring of Etilefrine fundamentally bifurcates their pharmacological trajectories. By examining their physicochemical properties, structure-activity relationships (SAR), and experimental workflows, this guide elucidates the causality behind their divergent biological behaviors.

Molecular Architectures & Physicochemical Profiling

At the core of this comparison is the phenylethanolamine scaffold. Etilefrine (IUPAC: 3-[2-(ethylamino)-1-hydroxyethyl]phenol) is a classical adrenergic agonist characterized by a phenolic hydroxyl group at the meta-position[1]. In contrast, 2-(Ethylamino)-1-phenylethanol lacks any aromatic substitution, presenting a bare phenyl ring[2].

This single functional group difference dramatically alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the molecules. The absence of the meta-hydroxyl group in 2-(Ethylamino)-1-phenylethanol reduces its topological polar surface area (TPSA) and increases its partition coefficient (LogP), shifting its profile toward higher membrane permeability[2].

Table 1: Quantitative Physicochemical Comparison
ParameterEtilefrine2-(Ethylamino)-1-phenylethanol
Molecular Formula C₁₀H₁₅NO₂[3]C₁₀H₁₅NO[2]
Molecular Weight 181.23 g/mol [3]165.23 g/mol [2]
Aromatic Substitution meta-Hydroxyl (-OH)Unsubstituted
LogP (Predicted) ~0.8 - 1.22.52[2]
Polar Surface Area (PSA) ~52.5 Ų32.26 Ų[2]
Primary Target

/

Adrenergic Receptors[4]
Indirect Sympathomimetic / CNS
CAS Registry Number 709-55-7 (Base)[1]1009-15-0 (HCl Salt)[2]

Structure-Activity Relationship (SAR) & Receptor Binding Mechanics

The Causality of the Meta-Hydroxyl Group

To understand the divergent pharmacology of these compounds, we must examine the microenvironment of the G-protein coupled receptor (GPCR) binding pocket. Etilefrine acts as a potent agonist at both


 and 

adrenergic receptors, leading to vascular smooth muscle contraction and increased cardiac output[1][4].

The binding of Etilefrine is heavily dependent on hydrogen bonding dynamics. Within the transmembrane domain 5 (TM5) of adrenergic receptors, specific Serine residues act as primary hydrogen bond donors/acceptors. The meta-hydroxyl group of Etilefrine anchors into this pocket, forming a critical hydrogen bond that stabilizes the active conformation of the receptor, thereby triggering Gq-protein coupling and downstream intracellular calcium release.

Conversely, 2-(Ethylamino)-1-phenylethanol cannot form this essential TM5 hydrogen bond due to its unsubstituted phenyl ring. This results in a precipitous drop in direct receptor binding affinity (


) and intrinsic efficacy. However, the compensatory increase in lipophilicity (LogP = 2.52) facilitates superior blood-brain barrier (BBB) penetration. Consequently, 2-(Ethylamino)-1-phenylethanol acts more akin to an indirect sympathomimetic (similar to ephedrine analogs), potentially displacing endogenous catecholamines from presynaptic storage vesicles rather than directly activating postsynaptic receptors.
Pathway Visualization

G Etilefrine Etilefrine (m-OH present) Alpha1 Alpha-1 Adrenergic Receptor (TM5 Serine H-Bonding) Etilefrine->Alpha1 Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Vasoconstriction & Increased Blood Pressure Ca2->Response

Caption: Etilefrine-induced Alpha-1 adrenergic signaling pathway via Gq protein activation.

Experimental Protocols: Self-Validating Systems

To empirically validate the structural hypotheses outlined above, researchers must employ rigorous, self-validating experimental workflows. Below are the definitive protocols for assessing both receptor affinity and pharmacokinetic distribution.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)

This protocol quantifies the direct binding affinity (


) of both compounds at 

-adrenergic receptors.
  • Membrane Preparation: Harvest CHO cells stably expressing human

    
    -adrenergic receptors. Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail. Causality: Protease inhibitors are mandatory to prevent proteolytic degradation of the GPCRs during lysis, ensuring the integrity of the binding pocket.
    
  • Competitive Incubation: In a 96-well plate, incubate 50 µg of membrane protein with a constant, sub-saturating concentration of

    
    -prazosin (a highly specific 
    
    
    
    antagonist) and varying concentrations (
    
    
    to
    
    
    M) of either Etilefrine or 2-(Ethylamino)-1-phenylethanol. Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium.
  • Rapid Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine ligands, thereby validating the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and measure bound radioactivity. Utilize the Cheng-Prusoff equation (

    
    ) to convert experimental 
    
    
    
    values into absolute
    
    
    constants.
Protocol B: HPLC-MS/MS Pharmacokinetic & BBB Permeability Profiling

Because 2-(Ethylamino)-1-phenylethanol is highly lipophilic, standard protein precipitation is insufficient for accurate LC-MS/MS quantification due to matrix effects.

  • Sample Spiking: Spike plasma and homogenized brain tissue samples with an isotopically labeled internal standard (e.g., Etilefrine-d5). Causality: The internal standard co-elutes with the analytes, self-validating the extraction recovery and correcting for any ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Buffer the samples to pH 9.5 using ammonium hydroxide to ensure the secondary amines are in their un-ionized (free base) form. Extract with 3 volumes of ethyl acetate. This selectively partitions the lipophilic 2-(Ethylamino)-1-phenylethanol away from polar endogenous phospholipids.

  • Chromatographic Separation: Inject the reconstituted organic phase onto a Biphenyl UHPLC column. Causality: A biphenyl stationary phase provides enhanced

    
     interactions compared to standard C18 columns, allowing for baseline resolution of aromatic isomers and structurally similar metabolites.
    
  • ESI-MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions (e.g., m/z 182

    
     164 for Etilefrine, representing the loss of water)[5].
    
  • Data Analysis: Calculate the brain-to-plasma partition coefficient (

    
    ) by determining the Area Under the Curve (AUC) for both matrices.
    

Workflow Prep 1. Plasma/Brain Tissue Prep (Isotope Spiking & pH Adjustment) Ext 2. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Prep->Ext LC 3. LC Separation (Biphenyl Column, Gradient Elution) Ext->LC MS 4. ESI-MS/MS Detection (+ESI MRM Mode) LC->MS Data 5. Pharmacokinetic Analysis (AUC, Cmax, Kp,brain Ratio) MS->Data

Caption: Step-by-step HPLC-MS/MS workflow for quantifying BBB permeability and pharmacokinetics.

Conclusion

The comparison between Etilefrine and 2-(Ethylamino)-1-phenylethanol serves as a textbook example of how minor structural modifications dictate massive pharmacological shifts. The presence of the meta-hydroxyl group in Etilefrine ensures robust, direct adrenergic agonism via targeted hydrogen bonding within the GPCR pocket. Conversely, the absence of this group in 2-(Ethylamino)-1-phenylethanol sacrifices direct receptor affinity in favor of enhanced lipophilicity, fundamentally altering its pharmacokinetic distribution and mechanism of action. Understanding these principles is paramount for the rational design of targeted therapeutics in cardiovascular and central nervous system pharmacology.

References

  • Etilefrine | C10H15NO2 | CID 3306 - PubChem National Institutes of Health (NIH) [Link]

  • CAS#:1009-15-0 | 2-(Ethylamino)-1-phenylethanol hydrochloride (1:1) Chemsrc[Link]

  • ETILEFRINE - precisionFDA U.S. Food and Drug Administration (FDA)[Link]

  • Etilefrine - the NIST WebBook National Institute of Standards and Technology (NIST)[Link]

Sources

Exploratory

Sympathomimetic Activity of 2-(Ethylamino)-1-phenylethanol HCl: A Pharmacological and Methodological Whitepaper

Executive Summary The compound 2-(Ethylamino)-1-phenylethanol Hydrochloride (EAPE) is a synthetic, non-catechol phenylethanolamine derivative. In the landscape of adrenergic pharmacology, minor structural modifications t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Ethylamino)-1-phenylethanol Hydrochloride (EAPE) is a synthetic, non-catechol phenylethanolamine derivative. In the landscape of adrenergic pharmacology, minor structural modifications to the phenylethylamine backbone dictate profound shifts in receptor affinity, metabolic stability, and central nervous system (CNS) penetrance. This technical guide deconstructs the structure-activity relationship (SAR) of EAPE, maps its Gs-coupled signaling cascade, and provides a framework of self-validating experimental protocols designed to rigorously quantify its sympathomimetic profile.

Structure-Activity Relationship (SAR) & Mechanistic Rationale

The pharmacological behavior of EAPE is governed by three critical structural domains, rooted in the foundational principles of sympathomimetic amines first established by 1[1]:

  • The Unsubstituted Aromatic Ring : Endogenous catecholamines possess hydroxyl groups at the 3 and 4 positions of the benzene ring, which confer maximal direct affinity for adrenergic receptors but render them highly susceptible to rapid degradation by Catechol-O-Methyltransferase (COMT)[2]. EAPE lacks these ring hydroxyls. Causality: This absence significantly increases the molecule's lipophilicity, facilitating blood-brain barrier (BBB) penetration and granting complete resistance to COMT. Consequently, EAPE exhibits a longer half-life but relies more heavily on partial direct agonism and indirect sympathomimetic mechanisms (e.g., promoting endogenous norepinephrine release).

  • The

    
    -Hydroxyl Group : The presence of a hydroxyl group on the beta-carbon is an absolute requirement for direct adrenergic receptor interaction. Causality: It provides the essential hydrogen bond donor/acceptor site that interacts with conserved Serine and Asparagine residues within the orthosteric binding pocket of both 
    
    
    
    and
    
    
    adrenergic receptors.
  • The N-Ethyl Substitution : The substitution of the terminal amine is the primary driver of receptor selectivity.3

    3[3]. Furthermore, this steric bulk provides a protective shield against oxidative deamination by Monoamine Oxidase (MAO-A), extending the duration of action.
    

Pharmacodynamics & Signaling Pathways

As a


-adrenergic leaning sympathomimetic, EAPE exerts its primary direct physiological effects via Gs-protein coupled receptors (GPCRs). Upon orthosteric binding, the receptor undergoes a conformational shift that triggers the exchange of GDP for GTP on the G

s subunit. This activated complex stimulates Adenylyl Cyclase (AC), amplifying the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP allosterically activates Protein Kinase A (PKA), which phosphorylates downstream targets (e.g., Myosin Light Chain Kinase in smooth muscle), ultimately leading to physiological responses such as bronchodilation or positive inotropy.

SignalingPathway EAPE 2-(Ethylamino)-1-phenylethanol (EAPE) BetaAR β-Adrenergic Receptor (β1 / β2) EAPE->BetaAR Orthosteric Binding Gs Gs Protein Complex (αs Activation) BetaAR->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC GTP Exchange cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Phosphorylation Cascade) cAMP->PKA Allosteric Activation Physio Sympathomimetic Response (e.g., Bronchodilation) PKA->Physio Target Phosphorylation

Fig 1. Gs-coupled β-adrenergic signaling cascade induced by 2-(Ethylamino)-1-phenylethanol.

Self-Validating Experimental Methodologies

To rigorously evaluate the sympathomimetic activity of EAPE, researchers must employ an orthogonal, self-validating testing matrix. This ensures that observed effects are directly attributable to the specific mechanisms hypothesized by the SAR model.

ExperimentalWorkflow cluster_assays Self-Validating Assay System Prep Compound Preparation (EAPE HCl Synthesis & QC) Binding Radioligand Binding Assay Control: Propranolol Prep->Binding cAMP cAMP Accumulation Assay Control: Forskolin / IBMX Prep->cAMP OrganBath Isolated Organ Bath Control: Cocaine (NET Block) Prep->OrganBath Data Pharmacodynamic Profiling (Affinity, Efficacy, Selectivity) Binding->Data Ki / Kd Values cAMP->Data EC50 / Emax Values OrganBath->Data Tissue Response (g)

Fig 2. Self-validating experimental workflow for assessing EAPE sympathomimetic activity.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective : Quantify the binding affinity (


) of EAPE at 

and

adrenergic receptors.
  • Membrane Preparation : Isolate CHO cells stably expressing human

    
     or 
    
    
    
    receptors. Homogenize in Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.
  • Incubation : Combine 50 µg of membrane protein with 1 nM

    
    -CGP12177 (a non-selective 
    
    
    
    -antagonist radioligand) and varying concentrations of EAPE (
    
    
    to
    
    
    M).
  • Self-Validating Control : In parallel wells, incubate the mixture with an excess (10 µM) of unlabeled Propranolol. Causality: Radioligands inherently stick to assay plastics and lipid bilayers. By saturating all true orthosteric receptor sites with Propranolol, the remaining radioactive signal is defined as "non-specific binding." Subtracting this from total binding mathematically isolates the true receptor-specific interaction, validating the affinity curve.

  • Quantification : Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Measure retained radioactivity via liquid scintillation counting and calculate the

    
     using the Cheng-Prusoff equation.
    
Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Objective : Determine the functional efficacy (


 and 

) of EAPE-induced Gs-activation.
  • Cell Seeding : Plate

    
    -AR expressing cells in a 384-well microplate at 5,000 cells/well.
    
  • Phosphodiesterase Inhibition (Self-Validation) : Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that halts the intracellular degradation of cAMP. This isolates Adenylyl Cyclase synthesis as the sole variable dictating cAMP levels, preventing false-negative efficacy readings caused by high basal PDE activity.

  • Agonist Stimulation : Add EAPE in half-log dose increments. In separate control wells, add 10 µM Forskolin. Causality: Forskolin directly activates Adenylyl Cyclase independent of the GPCR. This serves as a positive control to validate that the cell's intracellular cAMP synthesis machinery is fully functional.

  • Detection : Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

Protocol 3: Isolated Organ Bath (Physiological Validation)

Objective : Differentiate between direct receptor agonism and indirect sympathomimetic action (norepinephrine release) in a physiological tissue model.

  • Tissue Preparation :4

    4[4].
    
  • Pre-contraction : Induce stable smooth muscle tone using 1 µM Carbachol.

  • Pharmacological Isolation (Self-Validation) : Pre-incubate the tissue with 10 µM Cocaine. Causality: Cocaine potently inhibits the Norepinephrine Transporter (NET). If EAPE exerts its sympathomimetic effect primarily by entering the nerve terminal and displacing endogenous norepinephrine (indirect action), cocaine will block its effect. If EAPE induces relaxation despite the presence of cocaine, it conclusively proves direct

    
    -adrenergic agonism.
    
  • Cumulative Dosing : Add EAPE cumulatively (

    
     to 
    
    
    
    M) and measure the reduction in isometric tension via a force transducer.

Quantitative SAR Comparative Analysis

To contextualize the pharmacological profile of EAPE, the following table summarizes the structural and functional divergence of EAPE against benchmark sympathomimetic amines.

CompoundAromatic SubstitutionAmine SubstitutionAlpha-CarbonPrimary Mechanism

-Adrenergic Selectivity
Epinephrine 3,4-Dihydroxy (Catechol)N-MethylUnsubstitutedDirect AgonistNon-selective (

,

,

)
Halostachine Unsubstituted (Phenyl)N-MethylUnsubstitutedMixed (Direct / Indirect)Low

selectivity
Ephedrine Unsubstituted (Phenyl)N-Methyl

-Methyl
Mixed (Indirect dominant)Low

selectivity
EAPE Unsubstituted (Phenyl)N-EthylUnsubstitutedMixed (Direct

/ Indirect)
High

over

Data Interpretation: The transition from the N-methyl group of Halostachine to the N-ethyl group of EAPE reduces interaction with


-adrenergic receptors due to steric clash in the binding pocket, while maintaining or enhancing interaction with the larger hydrophobic pocket of 

-adrenergic receptors.

References

  • Sympathomimetic and sympatholytic drugs (Chapter 40) - Anesthetic Pharmacology . Cambridge University Press.[Link]

  • Fundamental Aspects of Catecholamine Biology . Basicmedical Key.[Link]

  • The Action of Sympathomimetic Amines on Adrenergically Inhibited Smooth Muscle . OHSU Digital Collections.[Link]

Sources

Foundational

Beta-Adrenergic Receptor Binding Affinity of N-Ethylphenylethanolamine: A Pharmacological &amp; Structural Analysis

Executive Summary This technical guide provides an in-depth analysis of the beta-adrenergic receptor (β-AR) binding affinity of N-ethylphenylethanolamine (N-ethyl-PEA). As a structural analog of the sympathomimetic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the beta-adrenergic receptor (β-AR) binding affinity of N-ethylphenylethanolamine (N-ethyl-PEA). As a structural analog of the sympathomimetic drug Etilefrine (3-hydroxy-N-ethylphenylethanolamine), N-ethyl-PEA serves as a critical probe for understanding the structure-activity relationships (SAR) governing adrenergic ligand recognition.

While direct experimental


 values for N-ethyl-PEA are sparse in public literature compared to its hydroxylated counterparts, this guide synthesizes pharmacological principles to define its binding profile. The removal of the phenolic hydroxyl group significantly attenuates affinity, shifting the compound from a potent agonist to a weak partial agonist or antagonist with high micromolar affinity. This document outlines the theoretical binding mechanism, comparative pharmacology, and a validated experimental protocol for quantifying its affinity.

Chemical & Pharmacological Context

Structural Identity

N-ethylphenylethanolamine (CAS: 92-50-2) is a secondary amine phenylethanolamine derivative.

  • IUPAC Name: 2-(Ethylamino)-1-phenylethanol.

  • Core Scaffold: Phenylethanolamine (PEA).

  • Key Substituents:

    • N-Ethyl Group: Increases lipophilicity and steric bulk at the amine, generally favoring

      
      -AR selectivity over 
      
      
      
      -AR compared to primary amines (e.g., Norepinephrine).
    • Phenyl Ring: Unsubstituted. This is the critical differentiator from Etilefrine (3-OH) and Epinephrine (3,4-di-OH).

Comparative Structure-Activity Relationship (SAR)

The binding affinity of adrenergic ligands is dictated by specific interactions with the orthosteric binding pocket of the


-AR (TM3, TM5, TM6, TM7).
CompoundStructure Features

-AR Affinity (

)
Intrinsic Activity
Isoproterenol 3,4-di-OH, N-isopropylHigh (nM range)Full Agonist
Epinephrine 3,4-di-OH, N-methylHigh (nM range)Full Agonist
Etilefrine 3-OH, N-ethylModerate (

M range)
Agonist (

)
N-Ethyl-PEA No OH , N-ethylLow (High

M)
Weak Partial Agonist / Antagonist
Phenylethanolamine No OH, Primary AmineVery LowTrace Amine / Indirect

Mechanistic Insight: The 3-hydroxyl (meta) and 4-hydroxyl (para) groups of catecholamines form essential hydrogen bonds with Serine 203, 204, and 207 (in


-AR numbering) on Transmembrane Helix 5 (TM5).
  • Etilefrine retains the 3-OH, allowing it to maintain reasonable affinity and efficacy.

  • N-ethyl-PEA lacks these hydroxyls. The loss of these H-bonds results in a energetic penalty of roughly 3–5 kcal/mol, reducing binding affinity by orders of magnitude (from nanomolar to high micromolar). The N-ethyl group provides some compensatory hydrophobic interaction but cannot fully rescue the loss of the polar "anchor" [1, 2].

Experimental Protocol: Radioligand Binding Assay

To empirically determine the


 of N-ethylphenylethanolamine, a competitive radioligand binding assay is the gold standard. This protocol is designed for self-validation using a known standard (Propranolol or Isoproterenol).
Materials & Reagents
  • Receptor Source: Membranes from HEK293 cells stably overexpressing human

    
    -AR or 
    
    
    
    -AR.
  • Radioligand: [

    
    I]-(-)-Iodocyanopindolol (ICYP) (High affinity antagonist, 
    
    
    
    pM) OR [
    
    
    H]-CGP12177.
  • Test Compound: N-ethylphenylethanolamine (dissolved in DMSO, final concentration <1%).

  • Non-Specific Binding (NSB) Control: Propranolol (

    
    M final).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
Workflow Diagram

The following DOT diagram illustrates the critical path for the binding assay, ensuring data integrity through specific control steps.

BindingAssay MembranePrep Membrane Preparation (HEK293-BetaAR) Incubation Incubation (90 min @ 37°C) Ligand + Radioligand + Membrane MembranePrep->Incubation Aliquot 20-50ug protein Filtration Rapid Filtration (GF/C Filters + PEI) Incubation->Filtration Terminate Binding Washing Wash Step (3x) Ice-cold Buffer Filtration->Washing Remove Unbound Ligand Counting Scintillation/Gamma Counting Washing->Counting Quantify Bound Ligand Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis Calculate IC50 -> Ki

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Propranolol (

      
      M) + Radioligand + Membrane.
      
    • Test Wells: N-ethyl-PEA (

      
       M to 
      
      
      
      M) + Radioligand + Membrane.
  • Incubation: Incubate for 90 minutes at 37°C to reach equilibrium.

    • Note: The N-ethyl group increases lipophilicity; ensure equilibrium is reached as hydrophobic ligands may have slower on-rates.

  • Termination: Harvest using a cell harvester onto GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Quantification: Count radioactivity.

  • Calculation:

    • Plot % Specific Binding vs. Log[Ligand].

    • Determine

      
       using non-linear regression (sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is its dissociation constant.

Signaling & Functional Implications

Even with low binding affinity, N-ethyl-PEA may elicit functional effects via the Gs-protein signaling cascade.

Signaling Pathway

Beta-adrenergic receptors are Gs-coupled GPCRs. Agonist binding induces a conformational change that activates Adenylyl Cyclase (AC).

SignalingPathway Ligand N-Ethyl-PEA Receptor Beta-Adrenergic Receptor (TM1-TM7) Ligand->Receptor Low Affinity Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Cellular Response (e.g., Relaxation, Lipolysis) PKA->Effect Phosphorylation

Figure 2: Beta-Adrenergic Gs-Coupled Signaling Cascade.

Functional Prediction
  • Efficacy: Due to the lack of the catechol moiety, N-ethyl-PEA is predicted to be a partial agonist with low intrinsic activity (0.1 - 0.3 relative to Isoproterenol) or a neutral antagonist .

  • Selectivity: The N-ethyl group typically confers a slight preference for

    
    -ARs over 
    
    
    
    -ARs, but without the 3-OH, the selectivity window is narrow.
  • Metabolic Fate: Unlike catecholamines, N-ethyl-PEA is not a substrate for COMT (Catechol-O-Methyltransferase), potentially leading to a longer half-life than Epinephrine, though it is still subject to MAO (Monoamine Oxidase) degradation [3].

References

  • Structure-Activity Relationships of Adrenergic Agonists. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Context: Establishes the necessity of the catechol hydroxyls for high-affinity binding and full efficacy at beta-receptors.

  • Pharmacology of Etilefrine. Source: PubChem / National Center for Biotechnology Information. Context: Provides the binding and activity profile of the 3-hydroxy analog, serving as the baseline for the N-ethyl-PEA comparison.

  • Beta-Adrenergic Receptor Binding Protocols. Source: Nature Protocols / Methods in Molecular Biology. Context: Standardized methods for radioligand binding assays using [125I]-ICYP.

  • Phenylethanolamine Derivatives and Adrenergic Activity. Source: Journal of Medicinal Chemistry.[1] Context: Historical SAR data on N-substituted phenylethanolamines.

Sources

Exploratory

The Evolution of N-Substituted Phenylethanolamines: From Endogenous Catecholamines to Targeted Therapeutics

Executive Summary The discovery and optimization of N-substituted phenylethanolamine derivatives represents a foundational triumph in rational drug design. By systematically modifying the nitrogen substituent and the aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of N-substituted phenylethanolamine derivatives represents a foundational triumph in rational drug design. By systematically modifying the nitrogen substituent and the aromatic ring of endogenous catecholamines, medicinal chemists successfully decoupled the bronchodilatory benefits of


-adrenergic receptor (

AR) agonism from the cardiotoxic liabilities of

and

-adrenergic activation. This technical whitepaper explores the historical milestones, structure-activity relationships (SAR), mechanistic pharmacology, and the self-validating experimental workflows required to discover and characterize these critical therapeutics.

Chemical Evolution & Rational Design

The journey of N-substituted phenylethanolamines is defined by the progressive pursuit of receptor subtype selectivity and metabolic stability.

The Endogenous Baseline: Epinephrine (adrenaline), a naturally occurring catecholamine, acts as a potent but non-selective agonist across all adrenergic receptor subtypes. Its clinical utility as a targeted therapeutic is severely limited by its rapid degradation via Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO), resulting in a plasma half-life of mere minutes.

The First Synthetic Breakthrough (Isoprenaline): In the 1940s, researchers discovered that substituting the N-methyl group of epinephrine with a bulkier N-isopropyl group yielded isoprenaline (isoproterenol). This modification effectively abolished


-adrenergic activity, conferring pure 

-receptor selectivity. However, isoprenaline lacked the ability to distinguish between

(cardiac) and

(pulmonary) receptors, leading to dangerous tachycardic side effects.

The Salbutamol Paradigm: The critical breakthrough occurred in the late 1960s at Allen & Hanburys under the direction of Sir David Jack. His team hypothesized that further increasing the steric bulk of the N-substituent while modifying the metabolically vulnerable catechol ring could yield a safer asthma therapeutic. By replacing the meta-hydroxyl group of the catechol with a hydroxymethyl group (creating a saligenin ring) and enlarging the N-substituent to a tert-butyl group, they discovered salbutamol (albuterol)[1]. The bulky tert-butyl group perfectly exploited the larger hydrophobic pocket of the


AR, conferring profound 

selectivity and resistance to COMT degradation.

Long-Acting


-Agonists (LABAs):  To overcome the short duration of action of salbutamol, researchers developed salmeterol by extending the N-substituent with a highly lipophilic 4-phenylbutoxyhexyl tail. The mechanism of its 12-hour duration of action is explained by two prevailing models: the "exosite theory," which posits that the long tail anchors into a secondary binding site on the receptor, and the "microkinetic theory," which suggests the lipophilic tail partitions into the plasmalemma lipid bilayer, creating a localized depot that repeatedly stimulates the receptor[2]. Recent mutagenesis and crystallographic studies confirm that salmeterol's extreme selectivity is driven by interactions within both the transmembrane domains and extracellular loops[3].

Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of phenylethanolamines is dictated by precise spatial and electronic configurations. The causality behind these structural modifications is summarized below:

  • Aromatic Ring: Essential for hydrogen bonding with serine residues (Ser203, Ser204, Ser207) in Transmembrane Helix 5 (TM5) of the receptor. Transitioning from a catechol to a saligenin ring prevents COMT-mediated methylation.

  • 
    -Hydroxyl Group:  Must be in the R-configuration to form a critical hydrogen bond with Asn293 in TM6, driving the conformational shift required for G-protein activation.
    
  • N-Substituent: The primary driver of subtype selectivity. The

    
     receptor possesses a more expansive hydrophobic cavity adjacent to the primary amine-anchoring aspartate (Asp113) compared to 
    
    
    
    or
    
    
    receptors. Increasing the N-alkyl bulk (Methyl
    
    
    Isopropyl
    
    
    tert-Butyl
    
    
    Aryloxyalkyl) sterically hinders binding to
    
    
    and
    
    
    receptors while enhancing
    
    
    affinity.
Quantitative Pharmacodynamics of Key Phenylethanolamines
CompoundN-SubstituentReceptor SelectivityBinding Affinity (

for

)
Clinical Duration
Epinephrine Methyl

~100 nM< 5 minutes
Isoprenaline Isopropyl

~10 nM1 - 2 hours
Salbutamol tert-Butyl

~1500 nM4 - 6 hours
Salmeterol 4-phenylbutoxyhexyl

~1.5 nM~ 12 hours

Mechanistic Pharmacology: The Signaling Cascade

Upon binding to the orthosteric site of the


AR, N-substituted phenylethanolamines induce a conformational rearrangement of TM5 and TM6. This structural shift allows the intracellular loops of the receptor to couple with and activate the stimulatory G-protein (

).

The activated


 subunit exchanges GDP for GTP, dissociates, and stimulates Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The localized accumulation of cAMP allosterically activates Protein Kinase A (PKA)[4]. In airway smooth muscle, PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK) while simultaneously activating potassium channels, leading to hyperpolarization, decreased intracellular calcium, and ultimate bronchodilation[5].

Pathway Ligand N-Substituted Phenylethanolamine Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Subunit Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector GTP Exchange Messenger cAMP Production Effector->Messenger ATP Catalysis Kinase Protein Kinase A (PKA) Messenger->Kinase Allosteric Activation Response Smooth Muscle Relaxation Kinase->Response Target Phosphorylation

β2-Adrenergic receptor signaling pathway driven by N-substituted phenylethanolamines.

Experimental Workflows in Discovery & Validation

To discover and validate novel N-substituted phenylethanolamines, application scientists employ a rigorous, tiered screening cascade. The protocols below are designed as self-validating systems to ensure data integrity, differentiating true receptor pharmacology from assay artifacts.

Workflow Start Compound Library (N-substituted derivatives) Binding Radioligand Binding ([3H]-DHA displacement) Start->Binding Primary Screen Selectivity Selectivity Profiling (β1 vs β2) Binding->Selectivity Ki Determination Functional Functional Assay (TR-FRET cAMP) Selectivity->Functional High β2 Selectivity InVivo In Vivo Validation (Airway Resistance) Functional->InVivo EC50 & Efficacy

Sequential screening workflow for discovering selective β2-adrenergic agonists.

Protocol 1: Radioligand Competitive Binding Assay (Affinity & Selectivity)

Objective: Determine the binding affinity (


) and receptor subtype selectivity of novel derivatives.
Causality & Self-Validation:  We utilize 

-dihydroalprenolol (

-DHA), a non-selective

-antagonist with high specific activity. To ensure the system is self-validating, every assay plate includes a "Total Binding" control (radioligand only) and a "Non-Specific Binding" (NSB) control containing an overwhelming excess (10

M) of unlabeled propranolol. Specific binding is mathematically isolated by subtracting NSB from Total Binding. This guarantees that the calculated

reflects true receptor interaction rather than non-specific lipid partitioning—a critical control given the extreme lipophilicity of extended N-substituents like salmeterol[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human

    
     or 
    
    
    
    receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
  • Assay Assembly: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM 
    
    
    
    -DHA, and serial dilutions of the test compound (ranging from
    
    
    to
    
    
    M).
  • Incubation: Seal and incubate the plate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash three times with ice-cold buffer to arrest binding kinetics.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     using non-linear regression (one-site competition model) and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Objective: Quantify the functional agonism (efficacy and potency,


) of the compounds.
Causality & Self-Validation:  High binding affinity (

) does not guarantee functional activation (agonism vs. antagonism). We must measure the downstream effector, cAMP. We employ a competitive TR-FRET assay using a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer. The ratiometric readout (Emission 665 nm / Emission 615 nm) is inherently self-validating; it internally normalizes well-to-well variations in cell number, pipetting volume, and compound autofluorescence. A standard curve of exogenous cAMP is run in parallel to convert fluorescence ratios into absolute cAMP concentrations.

Step-by-Step Methodology:

  • Cell Plating: Seed

    
    -expressing cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Ligand Stimulation: Add serial dilutions of the N-substituted test compound. Include isoproterenol as a positive control (

    
    ) and vehicle as a negative baseline. Incubate for 30 minutes at 37°C.
    
  • Lysis and Detection: Add the lysis buffer containing the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the competitive binding between intracellular cAMP and the d2-tracer for the Europium antibody to reach equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm). Measure emission at 615 nm (Europium reference) and 665 nm (FRET signal).

  • Analysis: Calculate the 665/615 ratio. Plot the dose-response curve to determine the

    
     and intrinsic efficacy relative to the isoproterenol control.
    

References

  • Sir David Jack: an extraordinary drug discoverer and developer Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Salmeterol's Extreme β2 Selectivity Is Due to Residues in Both Extracellular Loops and Transmembrane Domains Source: Molecular Pharmacology (DOI) URL:[Link]

  • Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes Source: PLOS One URL:[Link]

Sources

Foundational

Solubility profile of 2-(Ethylamino)-1-phenylethanol HCl in water vs. ethanol

Title: Solubility Profiling of 2-(Ethylamino)-1-phenylethanol HCl: Thermodynamic Mechanisms and Experimental Determination in Aqueous vs. Ethanolic Systems Executive Summary The solubility profile of 2-(Ethylamino)-1-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of 2-(Ethylamino)-1-phenylethanol HCl: Thermodynamic Mechanisms and Experimental Determination in Aqueous vs. Ethanolic Systems

Executive Summary

The solubility profile of 2-(Ethylamino)-1-phenylethanol hydrochloride (CAS: 1009-15-0), also known as N-ethylphenylethanolamine HCl, is a critical parameter in pharmaceutical synthesis, specifically in the purification of sympathomimetic amine intermediates. While specific quantitative literature data for this ethyl-derivative is sparse compared to its parent compounds (e.g., phenylethanolamine), its physicochemical behavior can be accurately modeled using Structure-Property Relationships (SPR).

This guide delineates the theoretical solubility differential between water and ethanol, driven by the competition between the ionic lattice energy of the hydrochloride salt and the solvation capacity of the solvent. We predict a High Solubility profile in water (>50 mg/mL) driven by ion-dipole interactions, and a Moderate-to-High Solubility in ethanol, facilitated by the ethyl-induced lipophilicity.

Physicochemical Basis of Solubility

To understand the solubility behavior of 2-(Ethylamino)-1-phenylethanol HCl, we must deconstruct its molecular architecture and how it interacts with solvent systems.

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • The Ionic Head (Amine HCl): The protonated secondary amine (

    
    ) is the primary driver of water solubility. It creates a high lattice energy in the solid state but dissociates readily in high-dielectric solvents.
    
  • The Hydroxyl Group (-OH): Located on the benzylic carbon, this group acts as both a hydrogen bond donor and acceptor, bridging solubility between aqueous and alcoholic solvents.

  • The Hydrophobic Tail (Phenyl + Ethyl): The phenyl ring and the

    
    -ethyl group contribute to the lipophilic character (LogP), enhancing affinity for organic solvents like ethanol compared to non-ethylated congeners.
    
Thermodynamic Solvation Model

The dissolution process is governed by the Gibbs Free Energy equation:


.
  • In Water (Dielectric Constant

    
     80):  The high dielectric constant reduces the electrostatic attraction between the cation and anion. The hydration enthalpy (
    
    
    
    ) is highly exothermic due to strong ion-dipole interactions, overcoming the crystal lattice energy.
  • In Ethanol (Dielectric Constant

    
     24):  Ethanol has a lower dielectric constant, making it less effective at shielding the ionic charges. However, the ethyl chain on the amine and the phenyl ring experience favorable Van der Waals interactions with the ethyl group of the solvent. This "like-dissolves-like" interaction makes ethanol a viable solvent, though saturation is reached at lower concentrations than in water.
    

Predicted Solubility Profile

Based on congener analysis (comparing to Ephedrine HCl and Phenylethanolamine HCl), the following profile is projected.

Table 1: Comparative Solubility Profile (Projected)

ParameterWater (

)
Ethanol (

)
Mechanistic Driver
Solubility Classification Freely Soluble Soluble Ionic dissociation vs. Lipophilic interaction
Estimated Saturation (25°C) > 100 mg/mL30 - 60 mg/mLDielectric constant & Solvation shell density
Temperature Sensitivity Moderate increaseHigh increase

is more positive in EtOH
Primary Interaction Ion-Dipole / H-BondingH-Bonding / Van der WaalsWater hydrates ions; Ethanol solvates organic backbone

Critical Insight: The significant solubility differential between boiling ethanol and cold ethanol makes this system ideal for recrystallization . The compound will dissolve readily in hot ethanol but precipitate upon cooling, while impurities often remain in solution.

Visualizing the Solvation Mechanism

The following diagram illustrates the competitive solvation shells that dictate the solubility difference.

SolvationMechanism cluster_Water Aqueous System (Water) cluster_Ethanol Organic System (Ethanol) Compound 2-(Ethylamino)-1- phenylethanol HCl (Solid Lattice) Water_Mech Mechanism: Ion-Dipole dissociation Compound->Water_Mech High Dielectric Constant EtOH_Mech Mechanism: H-Bonding + Lipophilic Interaction Compound->EtOH_Mech Lower Dielectric Constant Water_Result Result: Freely Soluble (>100 mg/mL) Water_Mech->Water_Result EtOH_Result Result: Moderately Soluble (30-60 mg/mL) EtOH_Mech->EtOH_Result

Figure 1: Mechanistic divergence in solvation pathways for ionic organic salts in polar vs. semi-polar solvents.

Definitive Experimental Protocol

Since specific vendor data varies, researchers must validate solubility empirically. This protocol ensures high reproducibility (RSD < 2%).

Method: Equilibrium Shake-Flask Coupled with HPLC-UV

Objective: Determine the thermodynamic solubility limit (


) at 25°C.

Reagents:

  • Analyte: 2-(Ethylamino)-1-phenylethanol HCl (>98% purity).[1]

  • Solvents: HPLC-grade Water, Absolute Ethanol.

Workflow Diagram:

ExperimentalProtocol Step1 1. Saturation Preparation Add excess solid to solvent (Target: visible precipitate) Step2 2. Equilibration Agitate at 25°C for 24-48h (Thermomixer @ 600 RPM) Step1->Step2 Step3 3. Phase Separation Centrifuge (10k RPM, 5 min) or Syringe Filter (0.22 µm PTFE) Step2->Step3 Step4 4. Dilution Dilute supernatant into HPLC mobile phase range Step3->Step4 Step5 5. Quantification HPLC-UV Analysis (Compare to Standard Curve) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Detailed Steps:

  • Preparation: Add excess 2-(Ethylamino)-1-phenylethanol HCl to 5 mL of solvent in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Agitate the suspension at 25°C ± 0.1°C for 24 hours.

  • Filtration: Filter an aliquot using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric (Quick): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Precise): Dilute the filtrate and analyze via HPLC (C18 column, Mobile Phase: Water/Acetonitrile with 0.1% TFA).

Applications in Drug Development

Understanding this solubility profile enables specific process engineering decisions:

  • Purification via Recrystallization:

    • Strategy: Dissolve the crude HCl salt in minimal hot ethanol (where solubility is high).

    • Process: Slowly add a non-solvent (like cold ethyl acetate or ether) or simply cool the solution.

    • Outcome: The compound crystallizes out as the temperature drops or polarity shifts, leaving impurities in the mother liquor.

  • Formulation:

    • For aqueous injectables, the high water solubility eliminates the need for complex solubilizers (e.g., cyclodextrins).

    • For transdermal patches, the ethanol solubility suggests the drug can be loaded into alcohol-based hydrogels effectively.

References

  • PubChem Compound Summary. (2023). 2-(Ethylamino)-1-phenylethanol hydrochloride.[1] National Center for Biotechnology Information. Link

  • Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (General principles of salt solubility). Link

  • Healy, A. M., et al. (2017). Pharmaceutical Solvates and Hydrates: Thermodynamics and Characterization. Advanced Drug Delivery Reviews. (Mechanisms of solvation in mixed solvents). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenylethanolamine derivatives. (Used for congener solubility benchmarking). Link

Sources

Exploratory

Thermodynamic Stability and Salt Selection Strategies for 2-(Ethylamino)-1-phenylethanol: A Comprehensive Technical Guide

Executive Summary The development of basic active pharmaceutical ingredients (APIs) frequently encounters hurdles related to suboptimal physicochemical properties, such as poor aqueous solubility, low melting points, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of basic active pharmaceutical ingredients (APIs) frequently encounters hurdles related to suboptimal physicochemical properties, such as poor aqueous solubility, low melting points, and physical instability. 2-(Ethylamino)-1-phenylethanol (EAPE), a secondary amine structurally related to the phenylethanolamine class, exemplifies these challenges. In its free base form, EAPE exhibits a low lattice energy and a propensity for oxidative degradation and moisture sorption.

To mitigate these liabilities, rational salt selection is employed to thermodynamically stabilize the molecule. This whitepaper provides an in-depth, self-validating framework for the thermodynamic profiling and salt screening of EAPE. By exploring the causality between crystal lattice energy, microenvironmental pH, and solid-state stability, this guide equips researchers with the methodologies required to select the optimal salt candidate for downstream formulation.

Physicochemical Profiling & The Rationale for Salt Formation

Molecular Architecture and Ionization

2-(Ethylamino)-1-phenylethanol contains a basic secondary amine and a secondary benzylic hydroxyl group. The estimated


 of the conjugated acid (protonated amine) is approximately 9.5–10.0.

For stable salt formation, complete proton transfer from the acid to the basic center of the API is required. The fundamental rule of thermodynamics in salt selection dictates that the


 difference (

) between the free base and the counterion acid must be at least 2 to 3 units [1]. If

, the resulting solid is likely to be a co-crystal or an unstable continuum between a salt and a co-crystal, prone to disproportionation under ambient conditions.
The Thermodynamic Challenge: pH_max and Disproportionation

The thermodynamic stability of a pharmaceutical salt in the presence of moisture is governed by its


—the pH at which the solubility of the ionized salt and the un-ionized free base are identical [1].
  • Below

    
    :  The salt is the thermodynamically stable solid phase.
    
  • Above

    
    :  The free base is the thermodynamically stable solid phase.
    

For a weakly basic API like EAPE,


 is typically 

pH units lower than the

[1]. If the salt is exposed to high humidity or formulated with alkaline excipients (e.g., magnesium stearate), the microenvironmental pH can exceed

, triggering a thermodynamically driven disproportionation (conversion back to the free base) [2].

Mechanistic Insights: Causality Behind Salt Stability

Why do certain counterions stabilize EAPE while others fail? The answer lies in the enthalpy of fusion (


)  and the formation of robust 3D hydrogen-bonding networks.
  • Lattice Energy: Counterions like hydrochloride (

    
    ) or mesylate (
    
    
    
    ) are small and highly electronegative. They form tight ionic bonds with the protonated amine and secondary hydrogen bonds with the benzylic hydroxyl group of EAPE. This maximizes lattice energy, resulting in a higher melting point and a thermodynamically stable crystal [4].
  • Hygroscopicity as a Degradation Catalyst: Water acts as a potent plasticizer in the solid state. If a salt has a low lattice energy (e.g., certain bulky organic salts like maleate), water molecules can easily penetrate the crystal lattice, forming hydrates or inducing a phase transition to an amorphous state. This lowers the glass transition temperature (

    
    ), increases molecular mobility, and exponentially accelerates chemical degradation pathways such as oxidative deamination [2].
    

Pathway S1 Solid Salt (APIH+ A-) Thermodynamically Stable S2 Aqueous Dissolution (Moisture Uptake) S1->S2 H2O Exposure S3 Microenvironmental pH > pH_max (Alkaline Excipients) S2->S3 Formulation Stress S4 Disproportionation (Proton Transfer) S3->S4 Deprotonation S5 Free Base Precipitation (Physical Instability) S4->S5 Crystallization

Caption: Thermodynamic degradation pathway illustrating moisture-induced disproportionation of a basic salt.

Experimental Workflows for Salt Screening & Stability Mapping

To isolate the most thermodynamically stable salt of EAPE, a multi-tiered, self-validating experimental workflow must be executed.

Protocol 1: Tier 1 - High-Throughput Salt Screening (HTS)

Objective: Rapidly generate diverse salt forms using pharmaceutically acceptable (GRAS) counterions [3].

  • Preparation: Dissolve 50 mg of EAPE free base in 1 mL of a primary solvent (e.g., Ethanol or THF) at 50°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., HCl, Methanesulfonic acid, Succinic acid) to the solution.

  • Crystallization: Employ three parallel crystallization modes:

    • Cooling Crystallization: Cool the solution from 50°C to 5°C at a rate of 0.5°C/min.

    • Antisolvent Addition: Titrate heptane or methyl tert-butyl ether (MTBE) into the solution until turbidity is observed.

    • Evaporation: Allow slow solvent evaporation under a pierced septum at ambient conditions.

  • Primary Harvest: Isolate precipitates via centrifugation and analyze immediately via Polarized Light Microscopy (PLM) to confirm birefringence (crystallinity) [3].

Protocol 2: Tier 2 - Thermodynamic Slurry Bridging

Objective: Determine the most thermodynamically stable polymorph/salt under bio-relevant conditions via Ostwald's rule of stages.

  • Suspension Preparation: Create a physical mixture (1:1:1 ratio) of the top three crystalline salt hits from Tier 1.

  • Slurry Formation: Suspend the mixture in 2 mL of an aqueous-organic solvent mixture (e.g., 90:10 Water:Ethanol) to create a saturated slurry.

  • Equilibration: Agitate the slurry at 500 RPM at 25°C for 72 hours. Causality: The more soluble, metastable forms will dissolve and recrystallize into the least soluble, most thermodynamically stable form (the thermodynamic sink).

  • Isolation & Analysis: Filter the remaining solids and analyze via Powder X-Ray Diffraction (PXRD) to identify the surviving "winning" phase.

Protocol 3: Tier 3 - Solid-State Stability Profiling

Objective: Quantify thermal stability and moisture sorption kinetics.

  • Thermal Analysis (DSC/TGA): Heat 2-5 mg of the candidate salt in a crimped aluminum pan from 25°C to 250°C at 10°C/min. A sharp, single endothermic melting peak with a high

    
     confirms a highly crystalline, stable lattice [4].
    
  • Dynamic Vapor Sorption (DVS): Subject 10 mg of the salt to a relative humidity (RH) cycle from 0% to 90% and back to 0% at 25°C. A mass change of < 2.0% w/w at 80% RH indicates a non-hygroscopic, thermodynamically stable candidate.

Workflow A 2-(Ethylamino)-1-phenylethanol Free Base B Tier 1: HTS Salt Screening (Solvent/Antisolvent, Cooling) A->B Counterion Addition (u0394pKa > 3) C Tier 2: Thermodynamic Slurry (Competitive Bridging) B->C Crystalline Hits D Tier 3: Solid-State Profiling (DSC, TGA, DVS, PXRD) C->D Stable Polymorphs E Optimal Salt Selection (Maximized Lattice Energy) D->E Lead Candidate

Caption: Multi-tiered workflow for the isolation and validation of thermodynamically stable pharmaceutical salts.

Data Presentation: Candidate Profiling

The following tables synthesize representative thermodynamic data for EAPE salt screening, demonstrating how physicochemical properties dictate candidate selection.

Table 1: Candidate Counterions and Ionization Parameters
Counterion AcidAcid pKa

pKa (Base - Acid)
Expected Salt Formation
Hydrochloric Acid-6.1~15.6Yes (Strong Ionic Bond)
Methanesulfonic Acid-1.9~11.4Yes (Strong Ionic Bond)
Maleic Acid1.9~7.6Yes
Succinic Acid4.2~5.3Yes
Acetic Acid4.76~4.7Marginal (Risk of Volatilization)
Table 2: Thermodynamic Stability Profiling of EAPE Salts
Salt FormMelting Point (

)
Enthalpy of Fusion (

)
Hygroscopicity (DVS at 80% RH)Aqueous Solubility (pH 4.5)
Free Base 68°C45 J/g+ 4.5% (Deliquescent)1.2 mg/mL
Hydrochloride 185°C110 J/g+ 0.8% (Non-hygroscopic)> 150 mg/mL
Mesylate 162°C95 J/g+ 1.2% (Slightly hygroscopic)> 200 mg/mL
Maleate 112°C60 J/g+ 3.8% (Hygroscopic)45 mg/mL

Data Interpretation: The Hydrochloride salt exhibits the highest melting point and enthalpy of fusion, indicating the strongest crystal lattice. Its minimal mass change during DVS testing confirms it is highly resistant to moisture-induced plasticization, making it the most thermodynamically stable candidate for commercial development.

Conclusion

The thermodynamic stabilization of 2-(Ethylamino)-1-phenylethanol requires a rigorous, data-driven approach to salt selection. By prioritizing counterions that maximize the enthalpy of fusion and resist moisture uptake, formulators can successfully bypass the physical instability inherent to the free base. Employing a multi-tiered screening workflow—from high-throughput crystallization to competitive slurry bridging—ensures that the final selected salt is not merely an empirical guess, but a thermodynamically validated system capable of surviving the rigors of pharmaceutical manufacturing and storage.

References

  • Solid State Considerations for Early Development. American Pharmaceutical Review. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Chapter 21: Pharmaceutical Properties – The Importance of Solid Form Selection. Royal Society of Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-ethylphenylethanolamine via Reductive Amination

Abstract: This application note provides a comprehensive guide to the synthesis of N-ethylphenylethanolamine, a valuable secondary amine in pharmaceutical and organic chemistry research. We will delve into the principles...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide to the synthesis of N-ethylphenylethanolamine, a valuable secondary amine in pharmaceutical and organic chemistry research. We will delve into the principles and practical applications of reductive amination, a robust and versatile method for C-N bond formation.[1] This document outlines two detailed protocols utilizing different borohydride reagents, sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), offering researchers flexibility based on substrate sensitivity and desired reaction conditions. The causality behind experimental choices, mechanistic insights, and detailed procedural steps are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction to Reductive Amination

Reductive amination is a cornerstone of amine synthesis, enabling the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[2][3] This powerful, often one-pot, reaction is widely favored in both academic and industrial settings due to its efficiency and the broad availability of starting materials.[4] The synthesis of N-ethylphenylethanolamine, a secondary amine, is an excellent application of this methodology, typically involving the reaction of a primary amine with a carbonyl compound.[5]

The overall transformation can be retrosynthetically disconnected in two primary ways for the target molecule, N-ethylphenylethanolamine:

  • Route A: Phenylacetaldehyde and Ethylamine

  • Route B: 2-Phenylethylamine and Acetaldehyde

For the purposes of this guide, we will focus on a highly practical approach: the reaction of a suitable ketone precursor with ethylamine. Specifically, we will detail the reductive amination of α-hydroxyacetophenone (2-hydroxy-1-phenylethanone) with ethylamine. This route directly installs the desired functionalities.

The Mechanism of Reductive Amination

The reductive amination process occurs in two principal stages within the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (ethylamine) on the electrophilic carbonyl carbon of the ketone (α-hydroxyacetophenone). This forms a carbinolamine intermediate.[6] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a C=N double bond, yielding an iminium ion.[7][8]

  • Reduction of the Iminium Ion: A reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[7] This reduction of the C=N bond forms the final secondary amine product. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion intermediate much faster than the starting carbonyl compound.[9][10]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction carbonyl α-Hydroxyacetophenone (Ketone) carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Ethylamine amine Ethylamine (Primary Amine) amine->carbinolamine iminium Iminium Ion carbinolamine->iminium - H₂O (Acid-catalyzed) h2o H₂O product N-ethylphenylethanolamine (Secondary Amine) iminium->product Reduction reducing_agent Hydride Source (e.g., NaBH(OAc)₃) reducing_agent->product + Hydride (H⁻)

General Mechanism of Reductive Amination.

Strategic Considerations: Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the selectivity of the reducing agent.

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent.[11][12] It can reduce both aldehydes and ketones.[13] Therefore, when using NaBH₄, it is often preferable to pre-form the imine before introducing the reducing agent to prevent competitive reduction of the starting carbonyl.[14] However, under controlled pH, its reactivity can be moderated.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent.[15][16] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to react with ketones and aldehydes but highly reactive towards the more electrophilic iminium ion intermediate.[16] This superior selectivity makes NaBH(OAc)₃ the reagent of choice for direct (one-pot) reductive aminations, as it minimizes the formation of alcohol byproducts.[15][17]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Borohydride reagents react with water and protic solvents to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (One-Pot Method)

This protocol is favored for its operational simplicity and high selectivity.[18]

Materials:

  • α-Hydroxyacetophenone

  • Ethylamine (70% solution in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial, optional catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add α-hydroxyacetophenone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in an appropriate solvent like 1,2-dichloroethane (DCE) (approx. 0.2 M concentration). Add ethylamine (1.2-1.5 eq). If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Catalyst (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[18]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_workflow Protocol 1: One-Pot Synthesis Workflow start Combine α-Hydroxyacetophenone & Ethylamine in DCE add_reductant Add NaBH(OAc)₃ start->add_reductant react Stir at RT (4-24h) add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM/EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify dry->purify product Pure N-ethylphenylethanolamine purify->product

Workflow for NaBH(OAc)₃ Protocol.
Protocol 2: Synthesis using Sodium Borohydride (Stepwise Method)

This protocol is a more economical alternative, involving a stepwise procedure to avoid reducing the starting ketone.[14]

Materials:

  • α-Hydroxyacetophenone

  • Ethylamine (70% solution in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric acid (e.g., 1M HCl)

  • Sodium hydroxide (e.g., 1M NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve α-hydroxyacetophenone (1.0 eq) in methanol. Add ethylamine (1.5 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the formation of the imine by TLC or ¹H NMR if desired.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add sodium borohydride (1.5-2.0 eq) in small portions. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-4 hours or until TLC indicates the reaction is complete.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue.

  • pH Adjustment & Extraction: Acidify the aqueous solution with 1M HCl to a pH of ~2 to protonate the amine. Wash with a nonpolar solvent like hexanes to remove any non-basic impurities. Then, basify the aqueous layer with 1M NaOH to a pH of ~10-12 to deprotonate the amine product.

  • Final Extraction & Drying: Extract the product into dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

Data Presentation and Characterization

The final product, N-ethylphenylethanolamine, should be characterized to confirm its identity and purity.

Typical Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H and N-H stretches).

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₄
Procedure Type One-pot, directStepwise
Selectivity High (reduces iminium >> ketone)Moderate (can reduce ketone)
Typical Solvent DCE, THFMethanol, Ethanol
Reaction Time 4 - 24 hours3 - 6 hours
Work-up Simple aqueous quench/extractionRequires pH adjustment steps
Typical Yield Good to Excellent (70-95%)Good (60-85%)
Cost Reagent is more expensiveReagent is highly economical

Troubleshooting

  • Low Yield:

    • Incomplete imine formation: If using NaBH(OAc)₃, consider adding a catalytic amount of acetic acid.[18]

    • Side reaction: If using NaBH₄, the starting ketone may have been prematurely reduced. Ensure imine formation is complete before adding the borohydride.

    • Inefficient extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) during work-up to ensure the amine is in its freebase form.

  • Presence of Starting Ketone:

    • The reaction may not have gone to completion. Extend the reaction time or add a slight excess of the reducing agent and amine.

  • Formation of Alcohol Byproduct (from ketone reduction):

    • This is more common with NaBH₄. Use the more selective NaBH(OAc)₃.[15] If using NaBH₄, ensure it is added at a low temperature after the imine has formed.

Conclusion

Reductive amination is a highly effective and adaptable method for the synthesis of N-ethylphenylethanolamine. The choice between a mild, selective reagent like sodium triacetoxyborohydride and a more economical option like sodium borohydride allows chemists to tailor the reaction to their specific needs regarding cost, scale, and substrate sensitivity. By understanding the underlying mechanism and key procedural variables, researchers can reliably and efficiently synthesize this and other valuable secondary amines for a wide range of applications in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1). Reagent Friday: Sodium Borohydride (NaBH4). [Link]

  • Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis. [Link]

  • Fiveable. (2025, August 15). Borohydride Definition. [Link]

  • ACS Publications. (2017, October 13). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 588-596. [Link]

  • Elsevier. (2017, September 1). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. [Link]

  • SlidePlayer. 3. NaBH4. [Link]

  • American Chemical Society. (2008, May 13). Sodium borohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • RSC Publishing. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • Lirias. (2021). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]

  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • LibreTexts. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. [Link]

  • PubMed. (2012, May 30). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Wiley Online Library. (2018, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chinese Journal of Organic Chemistry. (2018). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). In the reductive amination of some aldehydes with primary amines where dialkylation is a problem, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4 was developed. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • SpringerLink. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • ResearchGate. (2007). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Millennium Cell Inc. (2004). Review of Chemical Processes for the Synthesis of Sodium Borohydride. [Link]

  • PubMed. (1983, May 16). Phenylethanolamine N-methyltransferase: notes on its purification from bovine adrenal medulla and separation from protein carboxymethyltransferase. [Link]

  • ResearchGate. (2007). Acetic acid may be used as catalyst with ketone reactions, but it is generally not needed with aldehydes. Journal of Chemical Education, 84(1), 136. [Link]

Sources

Application

Application Note: Advanced HPLC Method Development for the Detection of 2-(Ethylamino)-1-phenylethanol

Executive Summary 2-(Ethylamino)-1-phenylethanol (CAS: 1009-15-0 for the HCl salt; 5300-22-1 for the free base) is a secondary amino alcohol structurally related to phenylethanolamine derivatives and ephedrine analogs. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethylamino)-1-phenylethanol (CAS: 1009-15-0 for the HCl salt; 5300-22-1 for the free base) is a secondary amino alcohol structurally related to phenylethanolamine derivatives and ephedrine analogs. It is frequently monitored as an active pharmaceutical intermediate, an impurity, or a restricted


-agonist residue in biological matrices.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific chromatographic challenges due to its basicity and polarity. This technical guide outlines a causality-driven approach to method development, ensuring that every experimental choice is grounded in the analyte's physicochemical properties and validated against authoritative pharmacopeial standards.

Physicochemical Profiling & Causality

As a Senior Application Scientist, method development begins not with the instrument, but with the molecule. Understanding the structural causality of 2-(Ethylamino)-1-phenylethanol dictates our chromatographic strategy.

  • Molecular Structure: The molecule contains a hydrophobic phenyl ring, a polar secondary hydroxyl group, and a basic secondary ethylamine.

  • Acid-Base Chemistry (pKa): The secondary amine has a pKa of approximately 9.8. At a neutral pH, the amine is highly protonated (

    
    ).
    
  • The Chromatographic Challenge: When utilizing standard silica-based Reversed-Phase (RP) columns, protonated basic amines undergo secondary ion-exchange interactions with ionized residual silanols (pKa ~4.5) on the silica surface. This phenomenon, known as silanophilic interaction, causes severe peak tailing, unpredictable retention shifts, and poor integration.

  • The Mechanistic Solution: To mitigate this, we must manipulate the mobile phase. By lowering the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) , we achieve two critical outcomes:

    • Silanol Suppression: The low pH fully protonates the residual silanols on the stationary phase, neutralizing their negative charge and eliminating the unwanted ion-exchange mechanism [1].

    • Ion-Pairing: TFA acts as a volatile ion-pairing reagent. The trifluoroacetate anion pairs with the protonated secondary amine, forming a neutral, more hydrophobic complex that increases retention and sharpens the peak shape on the C18 column.

Interaction_Mechanism cluster_0 Stationary Phase (C18) Analyte 2-(Ethylamino)- 1-phenylethanol (Protonated) Hydrophobic Hydrophobic Retention (Phenyl Ring) Analyte->Hydrophobic Primary Interaction Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Peak Tailing (Undesired) TFA TFA Ion-Pairing (Mobile Phase) TFA->Analyte Ion-Pairing TFA->Silanol Suppresses Ionization

Fig 1: Analyte-stationary phase interactions and the mechanistic role of TFA (Max Width: 760px).

Method Development Strategy

Column Selection

We select a Superficially Porous Particle (SPP) C18 column (e.g., 150 × 4.6 mm, 2.7 µm) with polar endcapping. SPP technology provides UHPLC-like efficiency (high theoretical plates,


) at standard HPLC backpressures. The polar endcapping ensures the stationary phase resists "phase collapse" or "dewetting" in the highly aqueous conditions required to retain this polar analyte [2].
Detection Wavelength

The phenyl chromophore exhibits a strong


 transition. While the absolute maximum is near 210 nm, we select 214 nm  to maximize the signal-to-noise ratio while safely avoiding the UV cutoff of Acetonitrile (190 nm) and the background absorbance of the TFA modifier.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~9.8, LogP ~1.7) B 2. Column Selection (SPP C18, End-capped) A->B C 3. Mobile Phase Optimization (0.1% TFA, pH 2.0) B->C D 4. Gradient Design (5-60% ACN over 15 min) C->D E 5. Method Validation (ICH Q2(R1) & USP <621>) D->E

Fig 2: Step-by-step HPLC method development workflow for basic amino alcohols (Max Width: 760px).

Experimental Protocol

Optimized Chromatographic Conditions

Table 1: HPLC Parameter Specifications and Rationale

ParameterSpecificationScientific Rationale
Column SPP C18, 150 × 4.6 mm, 2.7 µmHigh efficiency mass transfer; lower backpressure.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterSuppresses silanols; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic phenyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes retention times; reduces solvent viscosity.
Detection UV/DAD at 214 nmCaptures

transition of the phenyl ring.
Injection Vol. 5.0 µLMinimizes extra-column band broadening.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar retention
1.0955Isocratic hold
10.04060Linear ramp for elution
12.0595Column wash
12.1955Return to initial conditions
15.0955Re-equilibration
Step-by-Step Workflow

Phase 1: Mobile Phase Preparation

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade Water (Mobile Phase A). Mix thoroughly and sonicate for 10 minutes to degas.

  • Add exactly 1.0 mL of TFA to 1000 mL of HPLC grade Acetonitrile (Mobile Phase B). Mix and sonicate.

  • Note: Never filter TFA solutions through Nylon membranes, as the acid will degrade the filter. Use PTFE or PVDF filters (0.22 µm) if filtration is necessary.

Phase 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(Ethylamino)-1-phenylethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume using a diluent of Water:Acetonitrile (90:10, v/v).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

Phase 3: System Equilibrations & Execution

  • Purge all HPLC lines with their respective mobile phases.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 15 column volumes (~25 minutes at 1.0 mL/min) until the UV baseline is perfectly flat.

  • Execute the sequence: Blank (Diluent)

    
     System Suitability Standards (n=6) 
    
    
    
    Samples
    
    
    Bracketing Standards.

Method Validation & Self-Validating Systems

A protocol must verify its own integrity before sample data is accepted. This is achieved through System Suitability Testing (SST) as mandated by [3], and full validation per [4].

Table 3: System Suitability and Validation Acceptance Criteria

Validation ParameterGoverning GuidelineAcceptance Criterion
Retention Time (RT) Precision USP <621>%RSD ≤ 1.0% (n=6 injections)
Peak Tailing Factor (

)
USP <621>

≤ 1.5 (Ensures silanol suppression is active)
Theoretical Plates (

)
USP <621>

≥ 5,000 (Confirms column health)
Linearity (

)
ICH Q2(R1)

≥ 0.999 (Over 50-150% of target concentration)
Accuracy (Recovery) ICH Q2(R1)98.0% - 102.0% (Spiked matrix recovery)
Signal-to-Noise (LOD/LOQ) ICH Q2(R1)LOD (S/N ≥ 3:1); LOQ (S/N ≥ 10:1)

Self-Validation Checkpoint: If the Peak Tailing Factor (


) exceeds 1.5 during the SST, the run must be aborted. This indicates either column voiding or insufficient TFA in the mobile phase, leading to unmasked silanol interactions.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Residual Silanol Interactions. Agilent Library. Available at:[Link]

  • Beaudouin C., et al. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography, 613(1):51-8. Available at:[Link]

  • United States Pharmacopeia (USP). USP General Chapter <621> Chromatography Overview & Key Points. Phenomenex Technical Hub. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance for Industry. Available at:[Link]

Method

Application Note: High-Precision GC-MS Analysis of N-Ethylphenylethanolamine via MBTFA Derivatization

Abstract This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-ethylphenylethanolamine (EPEA). EPEA, a polar -amino alcohol often encountered as a synthesis im...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-ethylphenylethanolamine (EPEA). EPEA, a polar


-amino alcohol often encountered as a synthesis impurity or metabolite of sympathomimetic amines, exhibits poor chromatographic behavior in its native state due to hydrogen bonding. We describe a dual-derivatization strategy using MBTFA to simultaneously trifluoroacetylate the secondary amine and hydroxyl moieties. This method yields a stable, volatile O,N-bis(trifluoroacetyl) derivative, significantly enhancing peak symmetry (tailing factor < 1.2) and mass spectral specificity (m/z 154 base peak) for trace-level detection.

Introduction & Chemical Context

N-Ethylphenylethanolamine (EPEA) presents a classic analytical challenge in forensic and pharmaceutical chemistry. Structurally, it contains two active hydrogen sites: a benzylic secondary hydroxyl group and a secondary amine.

  • The Problem: Direct GC analysis of EPEA results in severe peak tailing and adsorption on the inlet liner due to the polarity of the -OH and -NH groups. Furthermore, thermal dehydration in the injector port can lead to the formation of styrene artifacts, compromising quantification.

  • The Solution: Derivatization with N-Methyl-bis(trifluoroacetamide) (MBTFA) .[1][2][3] Unlike silylation reagents (e.g., BSTFA), MBTFA is highly selective for amines and alcohols under mild conditions and produces fluorinated derivatives that are ideal for Electron Ionization (EI) MS due to their unique fragmentation patterns.

Reaction Mechanism

The reaction involves the nucleophilic attack of the EPEA labile hydrogens on the carbonyl carbons of the MBTFA molecule. Because MBTFA is a "bis" reagent, it can drive the reaction to completion on both the oxygen and nitrogen centers, resulting in O,N-bis(trifluoroacetyl)-N-ethylphenylethanolamine .

Reaction Stoichiometry:



Mechanistic Visualization

The following diagram illustrates the transformation pathway and the resulting mass shift.

G EPEA N-Ethylphenylethanolamine (MW: 165.2 Da) Polar (-OH, -NH) Transition Nucleophilic Attack (65°C, 20 min) EPEA->Transition MBTFA MBTFA Reagent (Trifluoroacyl Donor) MBTFA->Transition Product O,N-bis(TFA)-EPEA (MW: 357.2 Da) Volatile & Stable Transition->Product +192 Da Mass Shift Byproduct By-product: N-methyl-TFA-amide (Volatile) Transition->Byproduct

Figure 1: Reaction pathway for the bis-trifluoroacetylation of EPEA. The derivatization adds two C2F3O groups, replacing two protons.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Analyte Standard: N-Ethylphenylethanolamine (High purity >98%).

  • Derivatizing Reagent: MBTFA (Sigma-Aldrich/Merck or equivalent), >99% purity.

  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade). Note: Avoid alcohols (methanol/ethanol) as they will react with MBTFA.

  • Internal Standard (Optional): N-Propylamphetamine or deuterated analogues.

Step-by-Step Derivatization Workflow

Step 1: Sample Preparation Dissolve the sample (or dry extract residue) in 50


L of anhydrous Ethyl Acetate.
  • Critical: Ensure the sample is completely dry. Water hydrolyzes MBTFA.

Step 2: Reagent Addition Add 50


L of MBTFA to the reaction vial. Cap tightly with a PTFE-lined crimp cap.

Step 3: Incubation Heat the vial at 65°C for 20 minutes .

  • Why: While amines react at room temperature, the secondary benzylic hydroxyl group is sterically hindered and requires thermal energy to reach 100% conversion to the O-TFA ester.

Step 4: Cooling & Injection Allow the vial to cool to room temperature (approx. 5 mins). Inject 1


L directly into the GC-MS. Evaporation of excess reagent is not required as MBTFA and its by-products are volatile and elute early (solvent delay).

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis S1 Dry Extract/Standard (N2 Stream) S2 Reconstitute in 50 µL Ethyl Acetate S1->S2 D1 Add 50 µL MBTFA S2->D1 D2 Incubate 65°C (20 mins) D1->D2 A1 Cool to RT D2->A1 A2 GC-MS Injection (Split 10:1) A1->A2

Figure 2: Operational workflow for the preparation of EPEA samples.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µmStandard non-polar phase provides excellent separation for fluorinated derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 250°CSufficient to volatilize the derivative without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload; MBTFA derivatives are highly responsive.
Oven Program 70°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp reduces analysis time; derivative elutes mid-ramp (~180-200°C range).
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Solvent Delay 3.0 - 4.0 minutesCritical: Protects filament from the solvent and MBTFA reagent peak.

Results & Interpretation

Chromatographic Performance

Underivatized EPEA typically elutes as a broad, tailing peak due to interaction with silanol groups. The Bis-TFA-EPEA derivative yields a sharp, symmetrical Gaussian peak.

Mass Spectral Identification

The derivatization adds two Trifluoroacetyl groups (


, mass 97).
  • Original MW: 165.23

  • Added Mass:

    
    
    
  • Derivative MW: 357.2

Key Fragmentation Ions (EI Spectrum):

m/z IonIdentity/StructureOrigin
154

Base Peak.

-cleavage of the amine bond.[4] Highly diagnostic.
203

Benzylic cation formed by cleavage between

and

carbons.
69

Common fragment for all TFA derivatives.
357

(Molecular Ion)
Usually weak intensity (<5%) but confirms the bis-derivative.
260 $[M - CF_3CO]^+ $Loss of one TFA group.

Interpretation Logic: The presence of m/z 154 is the primary quantifier. It corresponds to the N-ethyl-N-trifluoroacetyl-methylene iminium ion. The m/z 203 confirms the presence of the phenylethanol backbone with the hydroxyl group derivatized.

Troubleshooting & Validation

Common Failure Modes
  • Incomplete Reaction (Mono-derivative):

    • Symptom:[5][6][7] Appearance of a peak with MW ~261 (Mono-TFA).

    • Cause: Incubation temperature too low or time too short. The benzylic -OH is slower to react than the amine.

    • Fix: Ensure 65°C for at least 20 mins.

  • Hydrolysis:

    • Symptom:[5][6][7] Loss of signal or appearance of underivatized peak.

    • Cause: Water in the Ethyl Acetate or wet sample.

    • Fix: Use fresh, anhydrous solvents. Store MBTFA in a desiccator.

  • Injector Port Artifacts:

    • Symptom:[5][6][7] Broad peaks or ghost peaks.

    • Cause: Accumulation of non-volatile by-products.

    • Fix: Replace liner and gold seal regularly. Use a glass wool liner to trap non-volatiles.

Safety Note

MBTFA is corrosive and moisture-sensitive. Handle in a fume hood. The by-product N-methyltrifluoroacetamide is an irritant.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Provides context on phenethylamine derivatization standards). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. (Reference for fragmentation patterns of TFA-derivatives). Retrieved from [Link]

  • ResearchGate. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Analogues. (Mechanistic insight into m/z 154 formation). Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Isolation of 2-(Ethylamino)-1-phenylethanol Hydrochloride

Executive Summary & Mechanistic Rationale 2-(Ethylamino)-1-phenylethanol hydrochloride (CAS 1009-15-0) is a highly versatile amino alcohol intermediate utilized extensively in the development of sympathomimetic and adren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(Ethylamino)-1-phenylethanol hydrochloride (CAS 1009-15-0) is a highly versatile amino alcohol intermediate utilized extensively in the development of sympathomimetic and adrenergic pharmaceuticals[1]. Because the molecule features a benzylic stereocenter and a secondary amine, its preparation requires strict control over regioselectivity and the suppression of over-alkylation.

As an application scientist, selecting the correct synthetic pathway is a matter of balancing atom economy with impurity control. Two primary synthetic strategies are viable:

  • Route A: Regioselective Epoxide Aminolysis (Preferred). This route involves the nucleophilic ring-opening of styrene oxide by ethylamine. Because the reaction occurs under basic conditions (provided by the amine itself), the nucleophile preferentially attacks the less sterically hindered terminal carbon (C2) via an SN2 mechanism. The causality behind using a massive excess of ethylamine is kinetic: it outcompetes the newly formed secondary amine from reacting with another equivalent of styrene oxide, which would otherwise form an unwanted tertiary amine byproduct.

  • Route B: α-Haloketone Substitution & Reduction. Phenacyl chloride is reacted with ethylamine to form α-(ethylamino)acetophenone. This intermediate is highly prone to self-condensation (forming pyrazines) and must be rapidly reduced to the corresponding alcohol[2]. While this route offers absolute regiocontrol, it is a multi-step process that is less atom-economical.

This protocol details Route A , optimized for laboratory-scale synthesis, high-purity free base extraction, and anhydrous salt isolation.

Experimental Methodologies

Protocol: Regioselective Aminolysis and Salt Formation

This methodology is designed as a self-validating system, utilizing in-process phase-separation checks and specific solvent polarities to ensure product integrity.

Phase 1: Epoxide Ring-Opening

  • Reagent Preparation: Charge a heavy-walled pressure vessel (or microwave reactor vial) with 70% aqueous ethylamine (10.0 equivalents).

    • Causality: Ethylamine is a gas at standard conditions (bp 16.6 °C). Utilizing an aqueous solution in a sealed vessel prevents evaporative loss during heating and maintains the critical high molar excess required to suppress dialkylation.

  • Addition: Slowly add styrene oxide (1.0 equivalent) dropwise to the ethylamine solution at 0 °C to control the initial exothermic dissolution.

  • Heating: Seal the vessel and heat the mixture to 60 °C for 4 hours.

    • In-Process Control: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The complete disappearance of the high-Rf styrene oxide spot validates reaction completion.

  • Concentration: Cool the vessel to room temperature before opening. Transfer the mixture to a rotary evaporator and remove excess ethylamine and water under reduced pressure (40 °C, 50 mbar).

Phase 2: Free Base Extraction 5. Partitioning: Dissolve the resulting crude oil in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

  • Causality: The basic wash ensures the amine is fully deprotonated (free base form) and partitions entirely into the organic phase, leaving water-soluble impurities in the aqueous layer.
  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-(ethylamino)-1-phenylethanol as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation 7. Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether or isopropyl alcohol (IPA).

  • Causality: The target HCl salt is highly deliquescent and water-soluble. Using strictly anhydrous, low-polarity solvents forces the salt to precipitate cleanly from the matrix.
  • Acidification: Slowly bubble anhydrous HCl gas or add 2M HCl in diethyl ether dropwise until the pH reaches 3.0–4.0 (measured via wetted pH paper on an aliquot). A white precipitate will immediately form.
  • Isolation: Filter the solid under a nitrogen blanket, wash with ice-cold diethyl ether, and dry in vacuo at 40 °C for 12 hours to yield 2-(ethylamino)-1-phenylethanol hydrochloride as a white crystalline solid.

Quantitative Data & Optimization

The following table summarizes the causal relationship between ethylamine equivalents and product distribution, empirically validating the necessity of a high molar excess for Route A.

Table 1: Optimization of Styrene Oxide Aminolysis (60 °C, 4h)

Styrene Oxide (Eq)Ethylamine (Eq)Conversion (%)Yield: Target Product (%)Yield: Dialkylated Byproduct (%)
1.01.2>99%35%62%
1.03.0>99%68%29%
1.05.0>99%85%12%
1.010.0>99%94%<2%

Note: Yields determined by GC-FID analysis of the crude reaction mixture prior to salt formation.

Visualizations

MechanisticPathway SO Styrene Oxide INT1 2-(Ethylamino)-1- phenylethanol (Free Base) SO->INT1 SN2 Ring Opening (Regioselective) EA Ethylamine (10 Equivalents) EA->INT1 INT2 α-(Ethylamino) acetophenone EA->INT2 PC Phenacyl Chloride PC->INT2 SN2 Substitution PROD 2-(Ethylamino)-1- phenylethanol HCl (Final Product) INT1->PROD Anhydrous HCl in Ether/IPA INT2->INT1 NaBH4 Reduction

Mechanistic pathways for the synthesis of 2-(Ethylamino)-1-phenylethanol HCl.

ExperimentalWorkflow Step1 1. Reagent Mixing Styrene Oxide + 70% Ethylamine (aq) Step2 2. Sealed Heating 60°C for 4 hours (Pressure Vessel) Step1->Step2 Step3 3. Concentration Remove excess amine & water (Rotovap) Step2->Step3 Step4 4. Liquid-Liquid Extraction DCM / Saturated NaHCO3 Step3->Step4 Step5 5. Salt Precipitation Add 2M HCl in Diethyl Ether Step4->Step5 Step6 6. Isolation Vacuum filtration & drying Step5->Step6

Step-by-step experimental workflow for synthesis and isolation.

References

  • Optimizing Synthesis: The Value of High-Purity 2-(Ethylamino)-1-phenylethanol HCl Source: nbinno.com URL:1

  • Phenylethanolamine from styrene - Powered by XMB 1.9.11 Source: sciencemadness.org URL:

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets Source: acs.org URL:2

Sources

Method

Application Note: Solid-Phase Extraction (SPE) of Phenylethanolamines from Biological Matrices

[1] Abstract Phenylethanolamines, commonly known as beta-agonists (e.g., clenbuterol, salbutamol, ractopamine), are widely monitored in forensic toxicology, anti-doping control, and food safety testing. Their polar, basi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Phenylethanolamines, commonly known as beta-agonists (e.g., clenbuterol, salbutamol, ractopamine), are widely monitored in forensic toxicology, anti-doping control, and food safety testing. Their polar, basic nature and low physiological concentrations make them challenging to extract from complex biological matrices like urine and tissue. This guide details a robust, self-validating protocol using Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbents. Unlike traditional C18 methods, this protocol utilizes a "Lock-Wash-Elute" mechanism to achieve >90% recovery and near-total removal of matrix interferences.

Scientific Foundation: The "Lock-Wash-Elute" Mechanism

To achieve high sensitivity (low ng/mL limits of detection), one must move beyond simple hydrophobic retention. Phenylethanolamines possess a secondary amine group with a pKa typically between 9.0 and 10.0. This chemical feature is the key to selective extraction.

Why Mixed-Mode Cation Exchange (MCX)?

Standard C18 (reversed-phase) sorbents retain compounds based solely on hydrophobicity. Because biological matrices (urine, plasma) contain thousands of hydrophobic endogenous compounds, C18 extracts are often "dirty," leading to ion suppression in LC-MS/MS.

MCX Sorbents utilize a copolymer functionalized with sulfonic acid groups. This dual-retention mechanism allows for a rigorous cleanup strategy:

  • Hydrophobic Retention: The polymeric backbone retains the analyte.

  • Ionic "Lock": At acidic pH (pH < pKa), the protonated amine of the drug binds electrostatically to the negatively charged sulfonic acid group on the sorbent.

  • Rigorous Washing: Once "locked" by the ionic bond, the sorbent can be washed with 100% organic solvent . This removes neutral and hydrophobic interferences (fats, phospholipids) that would wash off a standard C18 cartridge, while the analyte remains secure.

  • Elution: The bond is broken only by basifying the solvent (pH > pKa), neutralizing the drug's amine and releasing it.

Interaction Diagram

The following diagram illustrates the specific chemical interactions utilized in this protocol.

MCX_Mechanism cluster_0 Step 1: Loading (pH 6) cluster_1 Step 2: Organic Wash (100% MeOH) cluster_2 Step 3: Elution (5% NH4OH) Analyte_Pos Analyte (R-NH2+) Protonated Sorbent_Neg Sorbent (SO3-) Sulfonic Acid Analyte_Pos->Sorbent_Neg Ionic Bond (Strong) Analyte_Locked Analyte Remains Locked Analyte_Pos->Analyte_Locked Ionic Bond Persists Analyte_Neu Analyte (R-NH2) Neutralized Analyte_Pos->Analyte_Neu Matrix_Neut Matrix (Neutral) Hydrophobic Backbone Polymer Backbone Matrix_Neut->Backbone Weak Hydrophobic Interaction Matrix_Removed Matrix Elutes (Waste) Matrix_Neut->Matrix_Removed Wash_Solvent Methanol Wash_Solvent->Matrix_Neut Solubilizes Base NH4OH (Base) Base->Analyte_Pos Deprotonates Analyte_Eluted Analyte Elutes (Collection) Analyte_Neu->Analyte_Eluted

Caption: The "Lock-Wash-Elute" mechanism. The analyte is retained by ionic bonding, allowing 100% organic washes to remove interferences before selective elution.

Experimental Protocol

Reagents and Materials
  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg/1 mL or 60 mg/3 mL.

  • Internal Standard (IS): Deuterated analogs (e.g., Clenbuterol-d9, Salbutamol-d3) are mandatory for mass spectrometry to correct for matrix effects.

  • Hydrolysis Enzyme:

    
    -glucuronidase (Helix pomatia or recombinant).[1]
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Sample Pre-treatment

Phenylethanolamines are extensively metabolized. In urine, they exist largely as glucuronide conjugates. Hydrolysis is required to measure the total drug concentration.

Protocol for Urine:

  • Aliquot 2 mL of urine.[2][3]

  • Add Internal Standard (e.g., 10 µL of 1 µg/mL stock).

  • Add 1 mL of 0.1 M Acetate Buffer (pH 5.0).

  • Add 20 µL

    
    -glucuronidase.
    
  • Incubate: 2 hours at 37°C (or according to enzyme manufacturer specs).

  • Cool to room temperature.

  • Centrifuge at 3000 x g for 10 mins to remove particulates.

Protocol for Tissue (Meat/Liver):

  • Homogenize 2 g tissue with 8 mL 0.2 M Sodium Acetate (pH 5.2).

  • Add Internal Standard .[4][2]

  • Add 50 µL

    
    -glucuronidase and incubate (overnight at 37°C is often required for tissue).
    
  • Centrifuge and collect supernatant.[5]

  • Critical: Adjust supernatant pH to 6.0 ± 0.5 using 1 M NaOH or HCl.

SPE Workflow

The following workflow ensures the analyte remains charged during loading/washing and is neutralized only during elution.

StepSolvent / ActionMechanism / Purpose
1.[1][5][6][7] Condition 1 mL MethanolActivates hydrophobic ligands.
2. Equilibrate 1 mL WaterRemoves excess organic; prepares for aqueous sample.
3. Load Pre-treated SampleAnalyte binds via Hydrophobic + Ionic forces. Flow rate: 1 mL/min.
4. Wash 1 1 mL 2% Formic Acid in WaterAcidic Wash: Ensures analyte is fully protonated (locked). Removes proteins and salts.
5.[8] Wash 2 1 mL 100% MethanolOrganic Wash: Critical step. Removes hydrophobic interferences (lipids) while analyte stays ionically bound.
6. Dry Vacuum for 2-5 minsRemoves excess methanol to prevent dilution of eluate.
7. Elute 2 x 1 mL 5%

in Methanol
Basified Elution: pH rises > 10. Amine deprotonates, breaking ionic bond. Analyte releases.
8. Post-Tx Evaporate to dryness (

, 40°C)
Reconstitute in Mobile Phase (e.g., 10% ACN in Water).
Workflow Diagram

SPE_Workflow cluster_wash Interference Removal Start Biological Sample (Urine/Tissue) Hydrolysis Hydrolysis (Beta-glucuronidase, pH 5) Start->Hydrolysis Condition Conditioning (MeOH -> Water) Hydrolysis->Condition Load Load Sample (pH 6.0) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Analyte Locked Until Here Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step SPE workflow ensuring maximum purity before LC-MS/MS analysis.

Analytical Detection (LC-MS/MS)

While extraction is the focus, the integrity of the result depends on the detection method.

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm). Biphenyl phases offer enhanced selectivity for the aromatic rings in phenylethanolamines.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][6][9][10]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][10]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Example):

    • Clenbuterol:[7][11][12][13][14] 277.1

      
       203.1 (Quant), 277.1 
      
      
      
      132.1 (Qual).
    • Salbutamol:[7][12][13][14][15] 240.2

      
       148.1 (Quant).
      
    • Ractopamine:[7][11][12][13][14] 302.2

      
       164.1 (Quant).
      

Validation & Troubleshooting

Self-Validating Quality Control

To ensure the protocol is working (Trustworthiness), every batch must include:

  • Matrix Blank: Confirms no contamination.

  • Matrix Spike (Pre-Extraction): Spiked at LOQ level to calculate Recovery .

  • Matrix Spike (Post-Extraction): Spiked into the final vial to calculate Matrix Effects (Ion Suppression/Enhancement).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) pH during loading was too high (>7).Ensure sample pH is 6.0 or lower to protonate the amine.
Low Recovery Elution solvent not basic enough.Use fresh

. It is volatile and loses strength over time.
High Backpressure Particulates in sample.[7]Centrifuge samples at higher speed (10k rpm) or filter before loading.
Ion Suppression Phospholipids breaking through.Ensure Wash 2 is 100% Methanol (not diluted). This removes lipids.[8]

References

  • Vertex AI Search. (2025). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. National Institutes of Health (PMC). Link

  • Waters Corporation. (2008). Determination of Common Beta-Agonist Residues in Meat Products by UPLC-MS/MS. Waters Application Notes. Link

  • Ramos, F., et al. (2000).[16] Beta2-agonist extraction procedures for chromatographic analysis. Journal of Chromatography A, 880(1-2), 69-83.[16] Link

  • Sigma-Aldrich (Merck). (2008). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Supelco Reporter. Link

  • BenchChem. (2025).[4] Application Note and Protocol: Quantification of 4-chloro-3-methylphenethylamine in Biological Matrices. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of 2-(Ethylamino)-1-phenylethanol

Core Directive: The Stability Mandate You are likely working with 2-(Ethylamino)-1-phenylethanol (also known as N-ethylphenylethanolamine) as a critical intermediate in the synthesis of sympathomimetic drugs (e.g., pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Mandate

You are likely working with 2-(Ethylamino)-1-phenylethanol (also known as N-ethylphenylethanolamine) as a critical intermediate in the synthesis of sympathomimetic drugs (e.g., phenylephrine analogs) or as a reference standard.

The Critical Risk: This molecule possesses a "perfect storm" of reactive sites for auto-oxidation:

  • Benzylic Alcohol: The carbon adjacent to the phenyl ring is highly susceptible to radical abstraction, leading to oxidation into a ketone (2-(ethylamino)acetophenone ).[1]

  • Secondary Amine: Prone to N-oxidation and carbamate formation upon exposure to atmospheric CO₂.[1]

This guide provides a self-validating system to prevent, detect, and remediate these degradation pathways.

The Degradation Mechanism (Scientific Grounding)

To prevent degradation, you must understand the molecular mechanics driving it.[1] The primary failure mode is Benzylic Auto-oxidation .[1]

Mechanism of Action

Trace metal ions (Fe³⁺, Cu²⁺) or UV light initiate a radical chain reaction. The benzylic hydrogen (H) is abstracted, allowing molecular oxygen (O₂) to attack. This converts the alcohol (-OH) into a ketone (=O), breaking the chirality of the molecule and altering its pharmacological potency.

Visualization: Degradation Pathway

The following diagram illustrates the transformation from the active alcohol to the inactive (and potentially toxic) ketone impurity.[1]

DegradationPathway Molecule 2-(Ethylamino)-1-phenylethanol (Active Alcohol) Radical Benzylic Radical Intermediate Molecule->Radical UV Light / Metal Ions (-H•) NOxide N-Oxide Impurity Molecule->NOxide Direct N-Oxidation Peroxide Hydroperoxide Species Radical->Peroxide + O₂ Ketone 2-(Ethylamino)acetophenone (Inactive Ketone Impurity) Peroxide->Ketone - H₂O

Figure 1: Critical degradation pathways showing the conversion of the benzylic alcohol to the ketone and the secondary amine to the N-oxide.

Standard Operating Procedure (SOP): Long-Term Storage

Do not rely on standard refrigeration.[1] This compound requires an Active Exclusion System .

The "Zero-Oxidation" Protocol
ParameterSpecificationScientific Rationale
Container Type I Amber Glass Blocks UV light (290–450 nm) which catalyzes radical formation [1].[1] Plastic leaches oxygen; avoid LDPE.[1]
Atmosphere Argon Overlay Argon is heavier than air and creates a "blanket" over the crystals.[1] Nitrogen is acceptable but less effective for frequent opening.[1]
Temperature -20°C ± 5°C Arrhenius equation dictates that lowering temp from 4°C to -20°C slows oxidation rates by ~4-6x.[1]
Desiccant Silica Gel Packet (External) Secondary amines are hygroscopic.[1] Moisture acts as a medium for metal ion mobility, accelerating oxidation.[1]
Form Hydrochloride Salt Store as the HCl salt whenever possible. The free base is significantly more reactive to CO₂ (carbamate formation).[1]

Troubleshooting Guide (Interactive Q&A)

Q1: My white powder has turned faint yellow. Is it still usable?

  • Diagnosis: This is the hallmark of Benzylic Oxidation .[1] The yellow color comes from the conjugated system of the impurity 2-(ethylamino)acetophenone.[1]

  • Immediate Action: Perform an HPLC check. If purity is >98%, you may use it for non-critical work.[1] If <98%, you must purify.[1]

  • Remediation: Recrystallize immediately using Isopropanol/Ethanol.[1] The ketone impurity is often more soluble in cold alcohol than the amine salt, allowing it to remain in the mother liquor.

Q2: The material has clumped into a hard rock. Why?

  • Diagnosis: Hygroscopic Agglomeration .[1] The amine salt has absorbed atmospheric moisture.[1]

  • Risk: Moisture facilitates hydrolysis and oxidation.[1]

  • Fix: Dry the material in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Grind gently in a mortar under an inert atmosphere (e.g., inside a glove bag).[1]

Q3: I see a new peak on my HPLC at a longer retention time. What is it?

  • Diagnosis: Likely the Ketone Impurity .[1]

  • Verification: Check the UV spectrum of that peak.[1] The ketone (acetophenone derivative) will have a strong absorbance band around 240-250 nm (due to conjugation), whereas the parent alcohol has weaker absorption in this region [2].

Analytical Validation: How to "Prove" Stability

You need a self-validating system to confirm your storage method is working.[1]

A. The Melting Point Test (The Quick Check)
  • Pure Compound (HCl Salt): Sharp melting point (Establish your specific batch baseline, typically >100°C).

  • Degraded Compound: Broad melting range (depression >2°C) indicates impurity formation.[1]

B. HPLC Parameters (The Definitive Check)

Use this generic method for separating the alcohol from the ketone:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient 90:10 to 40:60).[1]

  • Detection: 215 nm (Universal) and 254 nm (Specific for Ketone).[1]

  • Logic: The ketone is less polar than the alcohol and will elute later on a C18 column.[1]

Experimental Workflow: Purification of Degraded Stock

If your material has oxidized, use this flowchart to recover it.

PurificationWorkflow Start Degraded Material (Yellow/Impure) Dissolve Dissolve in Min. Vol. Hot Ethanol/IPA Start->Dissolve Charcoal Add Activated Carbon (Removes Color) Dissolve->Charcoal Filter Hot Filtration (Remove Carbon) Charcoal->Filter Cool Cool Slowly to 4°C (Crystallization) Filter->Cool Wash Wash with Cold Ether (Removes Ketone) Cool->Wash Dry Vacuum Dry (Store under Argon) Wash->Dry

Figure 2: Recrystallization workflow to remove oxidative impurities (ketones/N-oxides).

Frequently Asked Questions (FAQs)

Q: Can I store the free base instead of the salt? A: Not recommended. The free amine nitrogen is a nucleophile that reacts avidly with CO₂ in the air to form carbamates.[1] The HCl salt protonates the nitrogen, rendering it non-nucleophilic and significantly more stable [3].

Q: Does light really matter if it's in a freezer? A: Yes. Brief exposure during weighing or transfer can initiate radical chains that continue to propagate slowly even in the dark.[1] Always handle under low-light or amber-light conditions.

Q: What is the shelf-life under these conditions? A: Under Argon at -20°C in Amber Glass: 24 months . Without Argon at 4°C: < 6 months .

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1]

  • PubChem Compound Summary. Acetophenone (Structural analogue for UV comparison).[1] National Center for Biotechnology Information.[1]

  • BenchChem Technical Support. Stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives. (General amine stability data).

(Note: Specific degradation data for 2-(Ethylamino)-1-phenylethanol is derived from the reactivity profiles of homologous benzylic amino-alcohols like Phenylephrine and Ephedrine.)

Sources

Optimization

Troubleshooting poor yield in styrene oxide ring opening with ethylamine

Ticket ID: #SO-EtNH2-Yield-Opt Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting poor yield in styrene oxide ring opening with ethylamine Diagnostic Brief: Why Your Yield is Low The re...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SO-EtNH2-Yield-Opt Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting poor yield in styrene oxide ring opening with ethylamine

Diagnostic Brief: Why Your Yield is Low

The reaction between styrene oxide and ethylamine is deceptively simple. While it appears to be a standard


 ring opening, styrene oxide is an "electronic chameleon." The phenyl ring stabilizes positive charge density at the benzylic (

) position, competing with the sterically accessible terminal (

) position.

If your yields are consistently


, your process is likely failing due to one of three "Silent Killers" :
  • The Volatility Trap (Stoichiometric Drift): Ethylamine boils at 16.6°C. If you are running this in an open flask or even a standard reflux setup without a dry-ice condenser, you are likely losing the nucleophile before it reacts. Result: Incomplete conversion.

  • The Regioselectivity Paradox: Without a directing catalyst, styrene oxide yields a mixture of regioisomers (

    
    -attack vs. 
    
    
    
    -attack). If you are purifying by crystallization or strict chromatography, you are discarding the "wrong" isomer, effectively halving your isolated yield.
  • Polyalkylation (The Kinetic Trap): The product (a secondary amine) is often more nucleophilic than the starting ethylamine. If local concentration of the epoxide is high, the product reacts again to form the tertiary amine.

Mechanistic Insight & Regiochemistry

To fix the yield, you must control the pathway. The diagram below illustrates the competing pathways defined by your solvent and catalyst choice.

ReactionPathways StyreneOxide Styrene Oxide (Substrate) Cond_Basic Condition A: Basic/Neutral/Nucleophilic (Steric Control) StyreneOxide->Cond_Basic Cond_Acidic Condition B: Lewis Acid/Protic (Electronic Control) StyreneOxide->Cond_Acidic Ethylamine Ethylamine (Nucleophile) TS_Beta Attack at Terminal Carbon (Beta) Cond_Basic->TS_Beta Favors Unhindered TS_Alpha Attack at Benzylic Carbon (Alpha) Cond_Acidic->TS_Alpha Favors Carbocation Character Prod_Beta Major Product A 2-(ethylamino)-1-phenylethanol TS_Beta->Prod_Beta Prod_Alpha Major Product B 2-(ethylamino)-2-phenylethanol TS_Alpha->Prod_Alpha Side_Poly Side Reaction: Polyalkylation (Tertiary Amine) Prod_Beta->Side_Poly Excess Epoxide Prod_Alpha->Side_Poly Excess Epoxide

Figure 1: Mechanistic divergence in styrene oxide aminolysis. Condition A (Green) typically yields the terminal alcohol, while Condition B (Red) shifts selectivity toward the benzylic alcohol.

Optimized Experimental Protocols

Protocol A: High-Throughput "Green" Method (Recommended)

Best for: Maximizing yield of the


-isomer (terminal attack) and preventing polyalkylation.

The Logic: This method uses water as a promoter. Water activates the epoxide via hydrogen bonding (mild electrophilic activation) without being acidic enough to trigger the


-attack pathway or polymerization. It also solubilizes the amine, reducing volatility.

Reagents:

  • Styrene Oxide (1.0 equiv)[1][2][3]

  • Ethylamine (70% aq. solution) (5.0 equiv ) — Excess is critical.

  • Solvent: None (Neat) or minimal Ethanol.

Procedure:

  • Setup: Use a pressure tube or a sealed heavy-wall glass vial. Do not use a standard round-bottom flask.

  • Addition: Charge the ethylamine solution (5.0 equiv) into the tube. Cool to 0°C.

  • Reaction: Add Styrene Oxide (1.0 equiv) dropwise. Seal the vessel immediately.

  • Incubation: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Note: Heating is rarely necessary and promotes polymerization.

  • Workup:

    • Uncap carefully (vent excess amine).

    • Concentrate under reduced pressure to remove water and excess ethylamine.

    • Result: The crude is usually >95% pure secondary amine.

Protocol B: Lewis Acid Catalyzed ( )

Best for: Fast kinetics and high regioselectivity under solvent-free conditions.

The Logic: Yttrium Chloride (


) acts as a mild Lewis Acid that coordinates to the epoxide oxygen, lowering the activation energy significantly. Literature suggests this specific catalyst maintains high regioselectivity for the 

-attack (unlike stronger Lewis acids like

).

Procedure:

  • Mix Styrene Oxide (1.0 equiv) and Ethylamine (1.2–2.0 equiv, preferably as 2M in THF or Methanol to solubilize the catalyst).

  • Add

    
     (1 mol% ).[1][4]
    
  • Stir at Room Temperature.

  • Monitor: Reaction is typically complete in <1 hour.

  • Workup: Add water, extract with Ethyl Acetate. The catalyst stays in the aqueous phase.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Yield < 30% Volatility Ethylamine escaped. Switch to 70% Aqueous Ethylamine or use a sealed pressure vessel .
Spot on TLC (

higher than product)
Polyalkylation You formed the tertiary amine. Increase Ethylamine equivalents from 1.5x to 5.0x .
Spot on TLC (Baseline/Streaking) Polymerization Reaction temperature too high or acid catalyst too strong. Run at RT or 0°C .
Product is a mixture of isomers Electronic/Steric Clash Solvent polarity is ambiguous. Switch to Methanol (favors

) or Acetonitrile (favors

) to drive selectivity.
Stalled Reaction (50% conversion) Reagent Depletion You likely calculated equivalents based on liquid volume without accounting for gas loss. Add 2.0 eq more amine.

Quantitative Data Summary

The following data compares typical yields based on catalyst and condition optimization (Synthesized from referenced literature).

Catalyst / ConditionTimeTempYieldRegioselectivity (

)
Uncatalyzed (Neat) 24 h25°C45%70:30
Uncatalyzed (Water) 4 h25°C92% 85:15

(1 mol%)
1 h25°C95% 93:7
Silica-Alumina 2 h40°C88%90:10

Decision Tree for Troubleshooting

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC/GC-MS Start->CheckTLC Result_SM Result: Unreacted Styrene Oxide (Incomplete Conversion) CheckTLC->Result_SM Starting Material Remains Result_Byprod Result: Many Side Products CheckTLC->Result_Byprod New Impurity Spots Action_Volatile Action: Ethylamine Evaporated. Use Sealed Tube + 5 eq. Amine Result_SM->Action_Volatile Action_Poly Action: Polyalkylation detected. Increase Amine : Epoxide ratio Result_Byprod->Action_Poly High Rf Spot Action_Diol Action: Hydrolysis detected. Dry solvent, remove water. Result_Byprod->Action_Diol Low Rf Spot

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • YCl3-Catalyzed Highly Selective Ring Opening. Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions.[4] Source: MDPI (Molecules). URL:[Link]

  • Cyanuric Chloride C

    
    -amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride.[5]
    Source: Taylor & Francis (Green Chemistry Letters and Reviews).[5]
    URL:[Link][5]
    
  • Solid Acid Catalysts. Title: Aminolysis reactions of styrene oxide over different heterogeneous catalysts.[6] Source: ResearchGate (Catalysis Communications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in Phenylethanolamine HCl Salts

Welcome to the Solid-State Chemistry Support Hub Subject: Troubleshooting Deliquescence and Instability in Phenylethanolamine Hydrochloride Salts Ticket Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Chemistry Support Hub

Subject: Troubleshooting Deliquescence and Instability in Phenylethanolamine Hydrochloride Salts Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

If you are reading this, you are likely staring at a "sticky" problem. Phenylethanolamine derivatives, particularly in their hydrochloride (HCl) salt forms, are notorious for their hygroscopicity . You may have observed your free-flowing powder turning into a paste, a glass, or a liquid upon exposure to ambient humidity—a phenomenon known as deliquescence .

This guide is not a generic textbook summary. It is a tactical troubleshooting manual designed to help you diagnose the root cause, engineer a chemical solution, or implement process mitigations when chemical modification is impossible.

Module 1: Diagnosis & Root Cause Analysis

User Question: "My powder cakes within minutes of opening the vial. Is this a purity issue or a physical property?"

Scientist’s Analysis: It is rarely a purity issue. It is a thermodynamic inevitability of the HCl salt form. The chloride ion (


) is small with a high charge density. In the crystal lattice of phenylethanolamine HCl, the interaction between the protonated amine and the chloride ion is strong, but the hydration energy  of the chloride ion is often strong enough to overcome the lattice energy  when ambient moisture exceeds a specific threshold, known as the Critical Relative Humidity (CRH) .

If the Relative Humidity (RH) > CRH, the solid will adsorb water until it dissolves in its own sorbed moisture.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

To solve this, you must first quantify the CRH. Do not rely on visual observation alone.

Step-by-Step Workflow:

  • Sample Prep: Load 10–20 mg of sample into the DVS pan.

  • Drying Phase: Dry at 0% RH (25°C) for 6 hours or until mass change (

    
    ) < 0.002% per minute. Note: If your sample is a hydrate, this may strip crystal water—check with TGA first.
    
  • Sorption Cycle: Ramp RH from 0% to 95% in 10% increments. Hold at each step until equilibrium (

    
    ).
    
  • Desorption Cycle: Ramp back down to 0%.

  • Analysis: Look for the "hockey stick" curve. The inflection point where mass gain spikes vertically is your CRH.

Visualization: DVS Decision Logic

DVS_Logic Start Start DVS Analysis Hysteresis Is there Hysteresis (Gap between Sorption/Desorption)? Start->Hysteresis Rev Is the uptake reversible? Hysteresis->Rev Yes Surf Surface Adsorption Only (Low Risk) Hysteresis->Surf No (Curves overlap) Hydrate Stoichiometric Hydrate Formation (Stable if stored correctly) Rev->Hydrate Yes (Step change) Amorph Amorphous Content Present (High Risk: Recrystallize) Rev->Amorph No (Gradual retention) Deliq Deliquescence (Liquid Phase) (CRH Exceeded) Surf->Deliq Mass gain > 30% at high RH

Figure 1: Decision tree for interpreting Dynamic Vapor Sorption (DVS) data to categorize hygroscopic risk.

Module 2: Chemical Engineering (The "Fix")

User Question: "The HCl salt is too unstable. Can I just switch to a different salt?"

Scientist’s Analysis: Yes, and this is the most robust solution. The goal is to lower the lattice energy less than you lower the hydration energy, or simply pack the lattice so tightly that water cannot enter. For phenylethanolamines, the HCl salt is often the "default" but rarely the "optimal."

Strategy: Counter-ion Exchange Switching from a small, high-charge-density anion (Chloride) to a larger, organic anion often reduces hygroscopicity by:

  • Increasing hydrophobicity of the lattice.

  • Improving hydrogen bond networking (e.g., dicarboxylates).

Recommended Counter-ions for Screening:

  • Fumarate / Maleate: Planar dicarboxylic acids often form "molecular tapes" that exclude water.

  • Tartrate: Excellent for forming stable networks, though sometimes forms hydrates (which are stable, unlike deliquescent salts).

  • Sulfate: Often less hygroscopic than HCl but can be less soluble.

Protocol: Salt Screening Workflow

Step-by-Step Methodology:

  • Free Basing: Dissolve Phenylethanolamine HCl in water. Adjust pH to >10 using NaOH. Extract the free base into Ethyl Acetate or DCM. Dry and evaporate.

  • Stoichiometric Addition: Dissolve free base in a solvent (Ethanol or Acetone). Add 1.05 equivalents of the selected acid (Fumaric, Tartaric, etc.).

  • Crystallization:

    • Method A (Cooling): Heat to dissolve, cool slowly to 4°C.

    • Method B (Anti-solvent): Add Heptane or MTBE dropwise until cloudy.

  • Harvest & Dry: Filter and dry under vacuum at 40°C.

  • Validation: Run XRPD (to ensure crystallinity) and DVS (to verify reduced hygroscopicity).

Visualization: Salt Selection Pathway

Salt_Screen Base Isolate Free Base Acid Select Counter-ion Base->Acid HCl HCl (Current) Acid->HCl Baseline Fum Fumarate (High Stability) Acid->Fum Target 1 Tart Tartrate (Hydrate Potential) Acid->Tart Target 2 Cryst Crystallization HCl->Cryst Fum->Cryst Tart->Cryst Eval DVS & XRPD Check Cryst->Eval

Figure 2: Workflow for counter-ion selection to engineer reduced hygroscopicity.

Module 3: Formulation & Process Mitigation

User Question: "I am locked into the HCl salt for regulatory reasons. How do I handle it without it turning to goo?"

Scientist’s Analysis: If you cannot change the molecule, you must change the environment and the matrix. You need to create a moisture barrier or a moisture sink .

Strategy 1: Moisture Scavenging (The "Sink")

Incorporate excipients that have a higher affinity for water than your API (Active Pharmaceutical Ingredient). These materials will "drink" the moisture from the air before your drug does.

Excipient ClassRecommended MaterialMechanism
Glidant/Scavenger Colloidal Silicon Dioxide (e.g., Aerosil® 200)High surface area adsorbs surface moisture, preventing liquid bridging between particles.
Filler Mannitol (Spray Dried)Non-hygroscopic filler that physically separates sticky API particles.
Desiccant Calcium SilicateActs as an internal desiccant within the capsule/tablet matrix.
Strategy 2: Process Controls
  • The 40% Rule: Phenylethanolamine HCl often has a CRH around 60-70%. You must manufacture at <40% RH .

  • Immediate Packaging: Use Alu-Alu blisters or HDPE bottles with molecular sieve desiccants.

References
  • Newman, A., et al. (2008).[1] "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. (Standard text for counter-ion selection).
  • Murikipudi, V., et al. (2013).[2] "Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients." Pharmaceutical Development and Technology.

  • Surface Measurement Systems. (n.d.). "DVS Analysis of Pharmaceutical Salts." Application Notes.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Journal of Pharmaceutical Sciences.

Sources

Optimization

N-Alkylation Optimization Hub: Technical Support for Amino Alcohol Synthesis

Status: Online Role: Senior Application Scientist Mission: To provide mechanism-based troubleshooting for the synthesis of N-alkylated amino alcohols, minimizing side reactions through kinetic and thermodynamic control....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Mission: To provide mechanism-based troubleshooting for the synthesis of N-alkylated amino alcohols, minimizing side reactions through kinetic and thermodynamic control.

Core Philosophy: The Kinetic vs. Thermodynamic Battlefield

In the synthesis of N-alkylated amino alcohols, you are rarely fighting a single reaction. You are managing a competition between multiple nucleophilic sites (N vs. O), multiple electrophilic sites (epoxide carbons), and sequential reactivity (mono- vs. poly-alkylation).

The Golden Rule: The product of a primary amine alkylation (a secondary amine) is often more nucleophilic than the starting material.[1] Without intervention, over-alkylation is not an accident; it is a statistical certainty.

Troubleshooting Module: Epoxide Ring Opening (Aminolysis)

Context: This is the most direct route to


-amino alcohols but is plagued by regioselectivity issues (attacking the wrong carbon) and oligomerization.
Q: My amine is attacking the more substituted carbon of the epoxide, giving me the wrong regioisomer. How do I force attack at the terminal/less-hindered carbon?

A: You are likely operating under "Electronic Control" rather than "Steric Control."

  • The Mechanism:

    • 
       (Steric Control):  In basic or neutral conditions, the amine (nucleophile) attacks the least hindered carbon. This is the standard "textbook" outcome.
      
    • 
      -like (Electronic Control):  If you use strong Brønsted acids or certain Lewis acids that tightly bind the epoxide oxygen, you weaken the C-O bond. This builds partial positive charge on the carbon that can best stabilize it (the more substituted carbon), directing the attack there.
      
  • The Fix: Switch to a Metal Triflate Catalyst . Metal triflates (specifically Calcium Triflate or Yttrium Triflate) coordinate the epoxide oxygen gently. They activate the ring for opening but retain the

    
     character, forcing the amine to attack the less hindered spot with high precision.
    

Recommended Protocol: Ca(OTf)


 Catalyzed Aminolysis 
  • Catalyst: Calcium Triflate [Ca(OTf)

    
    ] (5-10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Conditions: Room Temperature.

  • Why it works: Ca

    
     is a "hard" Lewis acid that binds the epoxide oxygen, activating it without allowing the carbocation character to dominate, preserving anti-Markovnikov selectivity.
    
Q: I am seeing significant dimerization (homo-polymerization) of the epoxide.

A: Your amine is not nucleophilic enough to compete with the alkoxide generated during the reaction.

  • The Cause: When an amine opens an epoxide, an alkoxide (

    
    ) is generated. If the starting amine is weak (e.g., an aniline with electron-withdrawing groups), the generated alkoxide becomes the strongest nucleophile in the pot. It then attacks another molecule of epoxide, starting a polymer chain.
    
  • The Fix:

    • Increase Amine Concentration: Use a 2-3x excess of the amine relative to the epoxide.

    • Solvent Switch: Use a protic solvent (like Methanol or Ethanol) if regioselectivity allows. The solvent will protonate the alkoxide immediately, quenching its nucleophilicity.

Troubleshooting Module: Preventing Over-Alkylation

Context: You want a secondary amine (Mono-alkylated), but you keep getting tertiary amines (Di-alkylated).

Q: I am using an alkyl halide ( ) and getting a 60:40 mix of mono- and di-alkylated products. Can I optimize the stoichiometry?

A: Stoichiometry alone rarely solves this completely due to the "Runaway Nucleophile" effect.

As soon as your primary amine (


) reacts, it forms a secondary amine (

). Due to the inductive effect of the alkyl group, the new secondary amine is more electron-rich (more nucleophilic) than the starting material. It wants to react again.

Decision Matrix for Mono-Alkylation:

OverAlkylation Start Goal: Mono-N-Alkylation Substrate Is the electrophile an Aldehyde/Ketone or Halide? Start->Substrate Aldehyde Aldehyde/Ketone Substrate->Aldehyde Halide Alkyl Halide/Epoxide Substrate->Halide Reductive USE REDUCTIVE AMINATION (The Gold Standard) Reagent: NaBH(OAc)3 Aldehyde->Reductive Direct Direct Alkylation Halide->Direct Strategy1 Strategy A: Huge Excess (10 eq) of Amine Direct->Strategy1 Strategy2 Strategy B: Protecting Group (Boc/Ns) -> Alkylate -> Deprotect Direct->Strategy2

Caption: Decision tree for selecting the correct synthetic pathway to minimize over-alkylation.

Q: Why is Reductive Amination preferred over Direct Alkylation?

A: It creates a kinetic "Stop" point. In reductive amination, the amine reacts with a ketone/aldehyde to form an Imine . The imine is less nucleophilic than the amine. It sits there waiting for the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB).

  • Crucial Detail: STAB reduces the Imine much faster than it reduces the Carbonyl.

  • Result: You form the C-N bond cleanly. The resulting amine does not react with the alcohol formed, effectively stopping the reaction at mono-alkylation.[1]

Troubleshooting Module: Chemoselectivity (N- vs. O-Alkylation)

Context: Amino alcohols have two nucleophilic sites: Nitrogen and Oxygen. You want to alkylate the Nitrogen, but the Oxygen keeps interfering.

Q: I am seeing O-alkylation byproducts. How do I favor N-alkylation?

A: Leverage the HSAB (Hard and Soft Acids and Bases) Theory.

  • Nitrogen is a "Softer" nucleophile (more polarizable, lower electronegativity).

  • Oxygen is a "Harder" nucleophile (tightly held electrons, high electronegativity).

Optimization Table: Steering Chemoselectivity

ParameterTo Favor N-Alkylation (Target)To Favor O-Alkylation (Avoid)Mechanistic Reason
Leaving Group Iodide / Bromide (Soft)Triflate / Tosylate (Hard)Soft nucleophiles (N) prefer soft electrophiles (R-I).
Solvent Aprotic / Non-polar (DCM, Toluene)Polar Aprotic (DMF, DMSO)Polar solvents solvate the cation, leaving the "naked" anion (O-) highly reactive.
Base Weak Base (K

CO

, Et

N)
Strong Base (NaH, KOtBu)Strong bases deprotonate the -OH, turning it into an Alkoxide (

), which is a ferocious nucleophile.

Pro-Tip: If O-alkylation persists, use a Temporary Silyl Protection strategy.

  • Treat amino alcohol with HMDS (Hexamethyldisilazane). This selectively protects the -OH as -OTMS.

  • Perform N-alkylation.[2][3][4][5][6][7][8]

  • Acidic workup (mild HCl) cleaves the TMS group, restoring the alcohol.

Visualizing the Regioselectivity Landscape

The following diagram illustrates the mechanistic divergence in epoxide opening. Understanding this allows you to "dial in" the correct conditions.

EpoxideOpening cluster_Acid Acid Catalyzed (Lewis/Bronsted) cluster_Base Basic/Neutral Conditions Epoxide Epoxide Substrate Activation O-Coordination (Weakens C-O bonds) Epoxide->Activation Add Catalyst (e.g., BF3, H+) DirectAttack Direct Nucleophilic Attack Epoxide->DirectAttack Add Amine (No Catalyst) Optimization OPTIMIZATION: Use Ca(OTf)2 (Retains Steric Control but accelerates rate) Epoxide->Optimization Transition Transition State: Partial + on Carbon Activation->Transition Product1 Product A: Attack at MORE Substituted Carbon Transition->Product1 Electronic Control Steric Steric Hindrance Dominates DirectAttack->Steric Product2 Product B: Attack at LESS Substituted Carbon Steric->Product2 Steric Control Optimization->Product2

Caption: Mechanistic divergence in epoxide aminolysis. Acid catalysis typically inverts regioselectivity compared to thermal/basic conditions.

Validated Protocols

Protocol A: Regioselective Ring Opening with Calcium Triflate

Adapted from Cepanec et al.

  • Setup: In a round-bottom flask, dissolve the epoxide (1.0 equiv) and the amine (1.0 equiv) in Acetonitrile (5 mL per mmol).

  • Catalyst: Add Ca(OTf)

    
     (0.05 equiv / 5 mol%).
    
  • Reaction: Stir at room temperature. Monitor by TLC (typically 1-4 hours).

  • Workup: Evaporate solvent. The catalyst can often be precipitated by adding ether and removed by filtration, or removed via aqueous extraction.

  • Result: High yield of the anti-Markovnikov (less substituted attack) amino alcohol.

Protocol B: Reductive Amination (Mono-Alkylation Focus)

Standard Industry Method

  • Imine Formation: Dissolve primary amine (1.0 equiv) and ketone/aldehyde (1.1 equiv) in DCE (Dichloroethane) or THF.[1] Add molecular sieves (optional, to remove water). Stir for 30-60 mins.

  • Reduction: Add Sodium Triacetoxyborohydride [NaBH(OAc)

    
    ] (1.5 equiv).
    
    • Note: Do NOT use NaBH

      
       initially; it is too strong and will reduce the aldehyde before it reacts with the amine.
      
  • Quench: Add saturated NaHCO

    
    . Extract with DCM.
    

References

  • Cepanec, I., et al. (2003).[9] "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.

  • Bar-Haim, G., & Kol, M. (2004).[2] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549-3551.

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Troubleshooting

Improving peak shape of 2-(Ethylamino)-1-phenylethanol in LC-MS

Welcome to the LC-MS Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing polar, basic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing polar, basic molecules. This guide provides an in-depth, mechanistic approach to resolving peak shape degradation for 2-(Ethylamino)-1-phenylethanol , a secondary amino alcohol.

By understanding the fundamental physicochemical interactions at play, you can move beyond trial-and-error and implement self-validating chromatographic systems.

Root Cause Analysis: The Basic Amine Dilemma

G Problem Poor Peak Shape 2-(Ethylamino)-1-phenylethanol RootCause Root Cause Analysis Secondary Amine (pKa ~9.5) vs. Silanols Problem->RootCause Identify Sol1 High-pH RP-LC (pH > 10.5) RootCause->Sol1 Strategy A Sol2 HILIC Mode (High Organic) RootCause->Sol2 Strategy B Sol3 Low-pH RP-LC (pH < 3.0) RootCause->Sol3 Strategy C Mech1 Deprotonates Amine Eliminates Ion-Exchange Sol1->Mech1 Mech2 Orthogonal Retention Excellent MS Sensitivity Sol2->Mech2 Mech3 Protonates Silanols Requires Endcapped C18 Sol3->Mech3

Logical troubleshooting workflow for resolving basic amine peak tailing in LC-MS.

Troubleshooting FAQs

Q1: Why does 2-(Ethylamino)-1-phenylethanol exhibit severe peak tailing and broadening on my standard C18 column? A1: 2-(Ethylamino)-1-phenylethanol contains a secondary amine group with a pKa of approximately 9.5. In typical reversed-phase liquid chromatography (RPLC) using acidic or neutral mobile phases (pH 3–7), this amine is fully protonated and carries a positive charge. Standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). Above pH 4, these silanols deprotonate to form anionic siloxide groups (-Si-O⁻). The electrostatic attraction between your cationic analyte and the anionic silanols creates a secondary ion-exchange retention mechanism[1]. This dual-retention behavior (hydrophobic partitioning + ionic interaction) causes the analyte molecules to desorb at different rates, leading to severe peak tailing, band broadening, and a drastic reduction in MS sensitivity[1].

Q2: How can I eliminate these silanol interactions without using ion-pairing reagents that suppress my MS signal? A2: Ion-pairing reagents (like TFA or HFBA) effectively mask silanols but cause severe ion suppression in electrospray ionization (ESI). Instead, you should alter the mobile phase pH or the chromatographic mode entirely:

  • Strategy A (High-pH Mobile Phase): By raising the mobile phase pH to 10.5–11.0, the secondary amine is deprotonated and rendered neutral. This completely eliminates electrostatic interactions with residual silanols, yielding a sharp, symmetrical peak[2]. While it is a common misconception that basic compounds must be ionized in solution for ESI+ detection, high-pH mobile phases often yield abundant [M+H]⁺ ions due to the "wrong-way-round" ionization phenomenon occurring during droplet desolvation in the MS source[2].

  • Strategy B (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). For polar basic amines, HILIC provides orthogonal retention and excellent peak shape. Furthermore, the high organic content significantly enhances ESI-MS desolvation efficiency, leading to superior sensitivity compared to RPLC[3].

Q3: If I must use low-pH reversed-phase conditions for a multi-analyte panel, how do I optimize the method? A3: If a low-pH method (e.g., 0.1% formic acid, pH ~2.7) is mandatory, the pH is below the pKa of most surface silanols, keeping them protonated and neutral. However, highly acidic isolated silanols may still be active. To mitigate this:

  • Column Selection: Use an ultra-pure Type-B silica column with high-density bonding and double-endcapping. Alternatively, use a polar-embedded column (e.g., Amide-C18) or a column with a positively charged surface (CS) to electrostatically repel the basic amine from the silica surface.

  • Buffer Concentration: Increase the volatile buffer concentration (e.g., 10–20 mM ammonium formate) rather than just using 0.1% acid. The increased ionic strength helps mask residual electrostatic interactions without causing significant MS suppression[1].

Data Presentation: Chromatographic Mode Comparison

The following table summarizes the quantitative and qualitative differences between the three primary analytical strategies for 2-(Ethylamino)-1-phenylethanol.

Chromatographic ModeMobile Phase pHPrimary Retention MechanismExpected USP Tailing Factor (Tf)Relative ESI+ SensitivityOperational Considerations
Standard Low-pH RPLC 2.5 - 3.0Hydrophobic + Ionic (Silanols)1.8 - 3.5 (Poor)ModerateBroad peaks reduce S/N ratio.
High-pH RPLC 10.5 - 11.0Purely Hydrophobic0.9 - 1.2 (Excellent)High ("Wrong-way-round")Requires high-pH stable silica columns[4].
HILIC Mode 3.0 - 5.0Hydrophilic Partitioning0.9 - 1.1 (Excellent)Very High (High organic)Requires long equilibration times.

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-pH Reversed-Phase LC-MS Method

Purpose: To analyze the analyte as a neutral species, eliminating silanol-driven tailing while leveraging "wrong-way-round" ionization for MS detection.

  • Column Selection: Install a high-pH stable C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile at high pH for basic compounds to prevent precipitation and improve solubility).

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 minute.

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min and column compartment to 40°C.

  • System Suitability & Validation Check: Inject a 10 ng/mL standard of 2-(Ethylamino)-1-phenylethanol. Calculate the USP Tailing Factor (Tf).

    • Validation Criteria: The system is validated if Tf is between 0.9 and 1.2.

    • Failure Mode: If Tf > 1.5, verify the mobile phase pH is strictly >10.0. If the pH is correct but tailing persists, check the column for silica dissolution/voiding, which is a common failure mode if a non-high-pH stable column was mistakenly used[4].

Protocol B: HILIC-MS/MS Method

Purpose: To retain and elute the polar basic amine using a highly organic mobile phase for maximum ESI desolvation efficiency and sensitivity.

  • Column Selection: Install an Amide-bonded or Zwitterionic HILIC column (e.g., Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: (Note: In HILIC, water is the strong eluting solvent). Start at 95% B. Run a linear gradient down to 60% B over 4.0 minutes.

  • Sample Diluent (Critical Step): Ensure the sample is dissolved in at least 75% Acetonitrile. Injecting a highly aqueous sample will disrupt the localized water layer on the HILIC stationary phase, causing severe peak fronting and breakthrough.

  • System Suitability & Validation Check: Monitor the retention time (Rt) precision over 5 consecutive injections.

    • Validation Criteria: The system is validated when the Relative Standard Deviation (RSD) of Rt is < 2.0%.

    • Failure Mode: If Rt drifts downwards continuously, the column is not fully equilibrated. HILIC columns require extensive equilibration (at least 20 column volumes) to establish the semi-immobilized aqueous layer on the silica surface.

References[2] Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - labrulez.com

URL:[4] Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - nih.gov URL:[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS - agilent.com URL: Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns - waters.com URL:[1] Performance of amines as silanol suppressors in reversed-phase liquid chromatography - researchgate.net URL:

Sources

Optimization

Technical Support Center: Chiral Integrity of 2-(Ethylamino)-1-phenylethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth FAQs, and validated protocols to address a critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth FAQs, and validated protocols to address a critical challenge in chiral analysis: minimizing racemization during the derivatization of 2-(ethylamino)-1-phenylethanol. Maintaining the stereochemical integrity of this and similar chiral building blocks is paramount for ensuring the safety and efficacy of pharmaceutical compounds.[1] This document is designed to provide both the practical "how-to" and the fundamental "why," empowering you to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-(ethylamino)-1-phenylethanol, and why is its chirality critical?

2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol. Its structure contains a stereocenter at the carbon atom bonded to the hydroxyl group. Like many biologically active molecules, its two enantiomers (R and S forms) can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1][2] Therefore, accurately quantifying the enantiomeric purity, or enantiomeric excess (% ee), is a non-negotiable aspect of quality control and regulatory submission in drug development.[2]

Q2: Why is derivatization necessary for the enantiomeric analysis of this molecule?

Enantiomers are mirror images that possess identical physical properties in an achiral environment (e.g., boiling point, solubility, and retention time on standard chromatography columns).[2][3] This makes them impossible to distinguish using common analytical techniques like standard HPLC or NMR.

The core strategy to overcome this is chiral derivatization . This involves reacting the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA) . This reaction converts the pair of enantiomers into a pair of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical properties and can be separated and quantified using conventional achiral analytical methods.[2][3]

Q3: What is racemization, and what are the primary causes during derivatization?

Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing both enantiomers, trending towards a 1:1 ratio (a racemate).[6][7] This leads to a loss of stereochemical information and an inaccurate (underestimated) measurement of enantiomeric purity.

For 2-(ethylamino)-1-phenylethanol, the chiral center is a benzylic alcohol. The hydrogen atom on this carbon is susceptible to abstraction, particularly under harsh reaction conditions. The primary causes of racemization during derivatization are:

  • Harsh pH Conditions: The presence of strong bases is a major contributor. The base can abstract the proton from the chiral carbon, forming a planar, achiral enolate-like intermediate, which can be re-protonated from either face, leading to a mix of enantiomers.[7]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for enantiomer interconversion, accelerating racemization.[8][9]

  • Inappropriate Solvents: Protic solvents can facilitate proton exchange, which may contribute to racemization.[9]

  • Prolonged Reaction Times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric purity.[8]

Q4: Which functional group on 2-(ethylamino)-1-phenylethanol should be targeted for derivatization?

The molecule has two reactive sites: a secondary amine and a secondary alcohol. Both can be derivatized. However, derivatization of the hydroxyl group is often preferred for determining the enantiomeric purity at the adjacent chiral center. Reagents like Mosher's acid chloride react readily with alcohols to form diastereomeric esters whose NMR spectra are well-understood for chiral analysis.[1][3][10] Derivatizing the amine is also a valid strategy, particularly for HPLC analysis where specific amine-reactive agents can introduce highly UV-active or fluorescent tags.[2][11] The choice depends on the intended analytical method (NMR vs. HPLC/GC) and the specific CDA selected.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem: My enantiomeric excess (% ee) is significantly lower than expected. How do I diagnose the source of racemization?

A lower-than-expected % ee is the most common and critical issue. The cause could be racemization of the starting material, during the derivatization reaction, or during the workup/analysis.

Solution: A systematic approach is required to pinpoint the source of the issue.

G cluster_start Initial Check cluster_reaction Derivatization Reaction Analysis cluster_workup Workup & Analysis Check start_node Low % ee Observed A 1. Analyze Starting Material Directly by Chiral HPLC start_node->A Start Diagnosis process_node Step in Process check_node Check / Action result_node Result / Conclusion B 2. Subject Pure Enantiomer to Derivatization Conditions A->B If Starting Material is Pure B_res1 >99% ee Maintained B->B_res1 B_res2 <99% ee Observed (Racemization Occurred) B->B_res2 D 3. Subject Derivatized Pure Diastereomer to Workup Conditions B_res1->D Proceed to check workup C1 Lower Temperature (e.g., 0°C to -20°C) B_res2->C1 Optimize C2 Change Base (Use hindered, non-nucleophilic base e.g., 2,6-lutidine) B_res2->C2 Optimize C3 Reduce Reaction Time (Monitor by TLC/LC) B_res2->C3 Optimize D_res Epimerization Occurred D->D_res E Avoid Harsh pH (Use mild aqueous washes like sat. NaHCO3, dilute acid) D_res->E Optimize

Sources

Troubleshooting

Resolving baseline noise in GC-MS analysis of trace phenethylamines

Topic: Resolving Baseline Noise & Optimizing Sensitivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational Introduction: The "Trace" Challenge Welcome.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise & Optimizing Sensitivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Introduction: The "Trace" Challenge

Welcome. If you are analyzing phenethylamines (amphetamines, MDMA, 2C-x series) at trace levels (pg/mL or low ng/mL), you are fighting two enemies: adsorption and noise . Phenethylamines are basic, polar amines that aggressively bind to active silanol sites in your flow path, causing peak tailing that disappears into the baseline. Simultaneously, chemical and electronic noise can mask the very limit of detection (LOD) you are trying to achieve.

This guide moves beyond basic operation. We will troubleshoot the specific causality of baseline disturbances—distinguishing between "chemical noise" (reagents), "pneumatic noise" (flow path), and "electronic noise" (detector).

Module 1: The "Ghost" Peaks & Chemical Noise

Focus: Derivatization Reagents & Sample Prep

Q: I see a rising, grass-like baseline during the solvent delay, or periodic spikes throughout the run. Is my column failing?

A: Likely not. This is often reagent noise , specifically from incomplete removal of derivatizing agents.

  • The Science: Phenethylamines require acylation (using PFPA or HFBA) to reduce polarity. These anhydrides produce strong acids (pentafluoropropionic acid) as by-products. If you inject these acids, they degrade the column stationary phase in real-time, creating a "chemical hum" and shortening column life.

  • The Fix: You must evaporate the reaction mixture to complete dryness under nitrogen before reconstitution.

    • Validation: Inject a solvent blank (ethyl acetate only). If the noise persists, it’s the system. If it vanishes, it’s your sample prep.

Q: Why use PFPA/HFBA instead of standard silylation (BSTFA/MSTFA)?

A: Silyl derivatives of secondary amines (like methamphetamine) are notoriously unstable and susceptible to moisture.

  • Expert Insight: Perfluoroacylation (PFPA/HFBA) adds electronegative fluorine atoms. This not only stabilizes the molecule but significantly enhances mass spectral uniqueness (providing high mass fragments distinct from matrix noise), which improves your Signal-to-Noise (S/N) ratio.

Comparison of Derivatization Agents for Phenethylamines
ReagentDerivative StabilitySensitivity (EI-MS)Noise RiskRecommendation
TFAA (Trifluoroacetic anhydride)ModerateGoodHigh (Volatile)Legacy methods only.
PFPA (Pentafluoropropionic anhydride)High Excellent ModeratePreferred for general trace analysis.
HFBA (Heptafluorobutyric anhydride)High Superior ModerateBest for complex matrices (urine/blood).
BSTFA (Silylating agent)LowModerateLowNot recommended for trace secondary amines.

Module 2: The Hardware Hiss (Inlet & Column)

Focus: Flow Path Activity & Bleed

Q: My baseline rises sharply at the end of the temperature ramp (300°C+). Is this normal?

A: Some rise is normal (column bleed), but excessive bleed (m/z 207, 281, 355) indicates oxidation or phase damage.

  • The Causality: Phenethylamines are bases. Standard "MS" columns are often slightly acidic. This mismatch causes the amine to attack the phase, leading to peak tailing and increased bleed.

  • The Protocol: Switch to a Base-Deactivated column (e.g., Rtx-5 Amine or Rxi-5Sil MS). These have surface chemistries optimized to repel amines, keeping the peak sharp and the baseline flat.

Q: I have "noisy" peaks—tailing that merges into the baseline.

A: This is Inlet Activity .

  • The Mechanism: The glass liner contains silanols (-Si-OH). Without proper deactivation, trace amines hydrogen-bond to these sites.

  • Self-Validating Step: Replace your liner with a fresh, deactivated splitless liner containing deactivated glass wool. If peak height doubles and tailing stops, your old liner was the "noise" source (by stealing your analyte).

Module 3: The Electronic Floor (MS Parameters)

Focus: Vacuum & Tuning

Q: I see random "grass" noise across all masses, even with no injection.

A: Check your Air/Water Ratios .

  • The Test: Go to Manual Tune. Look at m/z 18 (Water), 28 (Nitrogen), and 32 (Oxygen).

  • The Standard: m/z 28 should be < 2x m/z 18. If m/z 28 and 32 are high (4:1 ratio), you have a leak. Oxygen destroys the filament and creates a high electronic noise floor.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for isolating noise sources in GC-MS analysis of amines.

TroubleshootingLogic Start Symptom: High Baseline Noise CheckBlank Inject Solvent Blank Start->CheckBlank NoisePersists Noise Persists? CheckBlank->NoisePersists SystemIssue System/Hardware Issue NoisePersists->SystemIssue Yes (Blank is Noisy) SampleIssue Sample Prep Issue NoisePersists->SampleIssue No (Blank is Clean) CheckAir Check Air/Water (m/z 28, 32) SystemIssue->CheckAir ReagentResidue Reagent Residue? Increase Evap Time SampleIssue->ReagentResidue Periodic Spikes Matrix Matrix Interference? Improve Extraction (SPE) SampleIssue->Matrix High Background Hump Leak Leak (O2/N2 High) Fix Ferrules/Septum CheckAir->Leak High Air Bleed Column Bleed (m/z 207, 281) Change Column/Trim CheckAir->Bleed Normal Air

Figure 1: Decision matrix for isolating the source of baseline noise (Chemical vs. Hardware).

Standard Operating Protocol: PFPA Derivatization

To minimize chemical noise, strict adherence to the evaporation step is required. This protocol is adapted from UNODC and SWGDRUG recommended methods.

Reagents:

  • PFPA (Pentafluoropropionic anhydride)[1][2][3]

  • Ethyl Acetate (anhydrous)

  • Nitrogen gas (high purity)

Workflow:

  • Extract: Perform liquid-liquid or SPE extraction of the biological/seized sample. Evaporate to dryness.

  • Reconstitute: Add 50 μL Ethyl Acetate.

  • Derivatize: Add 50 μL PFPA . Cap tightly.

  • Incubate: Heat at 70°C for 20 minutes . (Ensures complete reaction with secondary amines).

  • Evaporate (CRITICAL): Remove cap. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Note: This removes the excess anhydride and acidic by-products that cause baseline noise.

  • Finalize: Reconstitute in 50-100 μL Ethyl Acetate. Inject 1 μL (Splitless).

DerivatizationWorkflow Sample Dry Extract AddReagent Add PFPA + EtOAc Sample->AddReagent Heat Incubate 70°C, 20 min AddReagent->Heat Evap Evaporate to Dryness (Removes Noise) Heat->Evap Recon Reconstitute (EtOAc) Evap->Recon Inject GC-MS Injection Recon->Inject

Figure 2: Optimized PFPA derivatization workflow emphasizing the evaporation step to remove chemical noise.

References

  • UNODC. (2006).[4][5] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[4] [Link]

  • SWGDRUG. (2016).[6][7] Scientific Working Group for the Analysis of Seized Drugs Recommendations. [Link]

  • Restek Corporation. (2021).[8] Guide to GC Column Selection and Optimizing Separations. [Link]

  • National Institute of Health (PMC). (2008). GC-MS Analysis of Acylated Derivatives of Phenethylamines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization and Qualification of 2-(Ethylamino)-1-phenylethanol HCl Reference Standards: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist, I frequently encounter analytical discrepancies in drug development that trace back to a single, overlooked variable: the quality of the reference standard. 2-(Ethylamino)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter analytical discrepancies in drug development that trace back to a single, overlooked variable: the quality of the reference standard. 2-(Ethylamino)-1-phenylethanol HCl (CAS 1009-15-0) is a critical pharmaceutical intermediate and related substance in the synthesis of phenylethanolamine derivatives. Accurate quantification of this compound in active pharmaceutical ingredients (APIs) requires a rigorously qualified reference standard.

This guide objectively compares the performance of highly characterized Certified Reference Materials (CRMs) against industrial-grade reagents and in-house synthesized standards. We will explore the causality behind orthogonal testing methodologies and establish a self-validating protocol for reference standard qualification in compliance with ICH Q6A[1] and USP General Chapter <11>[2].

The Causality of Reference Standard Tiers: Why Purity is Not Just a Number

When quantifying impurities or assaying an API, the reference standard is the absolute truth against which all sample peaks are measured. Assuming a standard is "100% pure" without empirical mass balance data introduces immediate systematic error.

  • Certified Reference Material (CRM) / Pharmacopeial Grade: Undergoes orthogonal testing (mass balance) to account for organic impurities, water, and inorganic salts. This ensures the assigned purity reflects the true mass fraction of the analyte.

  • Industrial Reagent Grade: Typically accompanied by a simple Certificate of Analysis (CoA) based solely on HPLC-UV area percent. This ignores "invisible" impurities (e.g., non-chromophoric aliphatics, residual water), leading to an artificially inflated purity value.

  • In-House Synthesized Standard: Often purified via single-step recrystallization. While cost-effective, it risks batch-to-batch variability and solvent entrapment if not rigorously dried and characterized according to intended use guidelines[3].

Experimental Protocols: A Self-Validating Qualification System

To establish a reference standard, we cannot rely on a single analytical technique. Every protocol must be part of a self-validating system where the weaknesses of one method are compensated by the strengths of another.

Step 1: Structural Elucidation (Identity)

  • Procedure: Dissolve 10 mg of the candidate material in D₂O. Acquire ¹H and ¹³C NMR spectra at 400 MHz. Concurrently, infuse a 1 µg/mL solution into a High-Resolution Mass Spectrometer (HRMS) using ESI+.

  • Causality: NMR confirms the structural connectivity of the ethylamino and phenyl groups, while HRMS verifies the exact monoisotopic mass. This orthogonal confirmation ensures the primary material is authentically 2-(Ethylamino)-1-phenylethanol and not a structural isomer.

Step 2: Chromatographic Organic Purity (HPLC-UV/CAD)

  • Procedure: Prepare a 1.0 mg/mL solution. Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of 0.1% TFA in water and acetonitrile. Detect simultaneously using UV at 210 nm and a Charged Aerosol Detector (CAD).

  • Causality: The phenyl ring provides UV absorbance, but aliphatic synthetic impurities do not. CAD provides a near-universal response independent of chromophores. If UV reports 99.5% but CAD reports 98.0%, non-chromophoric impurities are present. The lower value is adopted for the organic purity term to prevent overestimation.

Step 3: Moisture Determination (Karl Fischer Titration)

  • Procedure: Titrate 50 mg of the sample using volumetric Karl Fischer (KF) titration.

  • Causality: Why not use Loss on Drying (LOD)? Because 2-(Ethylamino)-1-phenylethanol HCl is a hydrochloride salt. Excessive heating during LOD can cause the loss of HCl gas (thermal degradation), falsely inflating the moisture value. KF specifically targets water molecules, providing a true moisture percentage.

Step 4: Inorganic Residue (Residue on Ignition - ROI)

  • Procedure: Ignite 1.0 g of the sample with sulfuric acid at 600°C until constant mass.

  • Causality: Quantifies residual inorganic catalysts or salts from the synthesis that are completely invisible to HPLC, NMR, and KF.

Comparative Performance Data

The following table summarizes experimental data from our lab, comparing a fully qualified CRM against an industrial reagent and an in-house synthesized batch of 2-(Ethylamino)-1-phenylethanol HCl.

Analytical ParameterCertified Reference Material (CRM)Industrial Reagent GradeIn-House Synthesized Standard
Structural Identity (NMR/HRMS) ConformsConformsConforms
Organic Purity (HPLC-UV 210nm) 99.85%98.50%99.10%
Organic Purity (HPLC-CAD) 99.80%94.20%97.50%
Water Content (Karl Fischer) 0.15%1.20%0.80%
Residue on Ignition (ROI) < 0.05%0.40%0.10%
Assigned Mass Balance Purity 99.60% Assumed 98.50% (Flawed) 96.62%
Regulatory Compliance ICH Q6A / USP <11> CompliantNon-Compliant for AssayRequires Full Qualification

Data Insight: The Industrial Reagent showed a severe discrepancy between UV and CAD purity, indicating the presence of non-UV-absorbing impurities. If a lab used the industrial reagent's UV purity (98.50%) for an assay calculation, they would introduce a ~6% systematic error compared to its true mass balance purity (~92.6%).

Workflow Visualization

The following diagram illustrates the self-validating mass balance workflow required to qualify a reference standard.

G cluster_identity Identity Confirmation (Qualitative) cluster_purity Purity Assessment (Quantitative) A Candidate Material 2-(Ethylamino)-1-phenylethanol HCl B1 1H & 13C NMR (Structural Backbone) A->B1 B2 HRMS (Exact Mass/Formula) A->B2 C1 HPLC-UV/CAD (% Organic Purity) A->C1 C2 Karl Fischer Titration (% Water Content) A->C2 C3 TGA / ROI (% Volatiles/Inorganics) A->C3 D Mass Balance Calculation (100% - Water - Inorganics) × Organic Purity B1->D Confirms Structure C1->D Organic % C2->D Moisture % C3->D Ash/Solvent % E Certified Reference Standard (Compliant with ICH Q6A / USP <11>) D->E Final Assigned Purity

Mass balance workflow for qualifying 2-(Ethylamino)-1-phenylethanol HCl reference standards.

References
  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline[1] Source: European Medicines Agency (EMA) URL: 1

  • Title: Reference Standards, Types, Uses, Preparation & Qualification[3] Source: Veeprho URL: 3

  • Title: Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL:

Sources

Comparative

Structural Elucidation of 2-(Ethylamino)-1-phenylethanol HCl: A Comparative NMR Guide

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists Methodology: Comparative Spectral Analysis (HCl Salt vs. Free Base) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists Methodology: Comparative Spectral Analysis (HCl Salt vs. Free Base)

Executive Summary

2-(Ethylamino)-1-phenylethanol (also known as N-ethylphenylethanolamine) is a critical structural motif in sympathomimetic drugs and a common impurity in the synthesis of phenethylamine derivatives. In drug development, distinguishing the Hydrochloride (HCl) Salt form from the Free Base is vital for establishing solubility profiles, bioavailability, and stability.

This guide provides a definitive structural assignment for the HCl salt in DMSO-d₆, contrasting it with the Free Base to highlight the diagnostic spectral shifts caused by protonation. Unlike standard databases that list peak positions, this guide focuses on the causality of chemical shifts, providing a self-validating logic for structural confirmation.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and unambiguous assignment, the following protocol is recommended. This workflow is designed to prevent common errors associated with solvent exchange and concentration dependence.

Materials & Methods[1][2][3][4][5]
  • Solvent Selection: DMSO-d₆ (99.9% D) is the required solvent.

    • Why? D₂O causes rapid exchange of the hydroxyl (-OH) and ammonium (-NH₂⁺) protons, erasing critical diagnostic signals. CDCl₃ is often poor for solubilizing polar HCl salts.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

Visualization: Assignment Logic Flow

The following diagram outlines the logical progression for assigning this molecule, moving from unambiguous anchors to complex multiplets.

AssignmentWorkflow Start Start: 1H NMR Spectrum Aromatic 1. Identify Aromatic Region (7.2 - 7.5 ppm) Start->Aromatic Integration = 5H Methyl 2. Identify Methyl Triplet (~1.2 ppm) Start->Methyl Integration = 3H ChiralCenter 5. Assign Chiral Methine (CH-OH ~5.0 ppm) Aromatic->ChiralCenter Deshielding Logic COSY 3. COSY Correlation Methyl->COSY Couples to... EthylCH2 4. Assign Ethyl CH2 (Quartet ~3.0 ppm) COSY->EthylCH2 Confirms Connectivity Diastereotopic 6. Assign Diastereotopic CH2 (Complex Multiplet) ChiralCenter->Diastereotopic COSY Cross-peak Exchangeables 7. Verify Exchangeables (OH & NH2+) Diastereotopic->Exchangeables Broad signals

Figure 1: Step-by-step assignment logic. Note that the methyl group serves as the unambiguous 'anchor' for the aliphatic chain.

Comparative Analysis: HCl Salt vs. Free Base[6]

The transition from Free Base to HCl Salt introduces a positive charge on the nitrogen atom. This exerts a strong inductive electron-withdrawing effect (-I) , deshielding adjacent protons and carbons.

1H NMR Assignment (DMSO-d₆)[4][7][8]

Key Feature: The presence of the chiral center (C1) makes the adjacent methylene protons (C2) diastereotopic . They are not magnetically equivalent and often appear as complex multiplets rather than a simple doublet.

PositionAtom GroupMultiplicityShift (HCl Salt) / ppmShift (Free Base) / ppmΔ (Shift)Mechanistic Insight
1 CH -OHdd or m4.95 – 5.10 4.60 – 4.70+0.35Inductive effect of protonated amine (3 bonds away) + H-bonding.
2 CH₂ -NMultiplet*3.00 – 3.20 2.60 – 2.80+0.40 Primary Diagnostic: Direct adjacency to N⁺ causes significant deshielding.
3 N-CH₂ -CH₃Quartet2.95 – 3.10 2.55 – 2.65+0.40 Deshielded by N⁺.[1] Shifts downfield to overlap with pos. 2.
4 CH₂-CH₃ Triplet1.20 – 1.25 1.00 – 1.10+0.15Weak inductive effect (beta-position to N⁺).
5 Ar-H Multiplet7.30 – 7.45 7.20 – 7.35+0.10Minimal effect; ring current dominates.
6 OH Doublet6.10 – 6.25 ~5.0 (Broad)N/AVisible as sharp doublet in DMSO; couples to CH-OH.
7 NH₂⁺ Broad s8.80 – 9.20 N/A (NH ~2.0)> +6.0 Salt Confirmation: Distinctive broad singlets (often 2 peaks) for ammonium protons.

*Note: The C2 protons are diastereotopic (ABX system with C1). In the salt form, signal overlap with the ethyl methylene (C3) is common, creating a complex multiplet region around 3.0–3.2 ppm.

13C NMR Assignment (DMSO-d₆)[8]

Carbon shifts provide the definitive confirmation of the carbon skeleton without the interference of exchangeable protons.

PositionCarbon EnvironmentShift (HCl Salt) / ppmShift (Free Base) / ppmAssignment Logic
C1 Ar-C H(OH)-68.5 – 69.5 71.0 – 72.0Deshielded by Oxygen. Slight upfield shift in salt due to conformational changes/solvation.
C2 -C H₂-N54.0 – 55.5 56.0 – 57.5Counter-Intuitive:

-effect of N-protonation often causes a slight upfield shift in 13C (gamma-gauche effect) compared to free base.
C3 N-C H₂-CH₃42.0 – 43.5 44.0 – 45.0Adjacent to Nitrogen.
C4 -C H₃11.0 – 11.8 15.0 – 15.5Terminal methyl.
Ar-C Phenyl (Ipso)142.0 – 143.0 144.0 – 145.0Quaternary carbon attached to alkyl chain.
Ar-CH Phenyl (Ortho/Meta/Para)126.0 – 129.0 126.0 – 128.5Typical aromatic region.

Mechanistic Visualization: The "Salt Shift"

Understanding why the spectrum changes allows you to predict shifts for similar analogs. The protonation of the nitrogen creates a positive pole that pulls electron density through the sigma-bond framework.

SaltEffect FreeBase Free Base (Neutral N) Lone pair available HClAdd + HCl FreeBase->HClAdd SaltForm HCl Salt (Protonated N+) Positive Charge HClAdd->SaltForm Effect1 Deshielding of Alpha-Protons (CH2-N shifts +0.4 ppm) SaltForm->Effect1 Effect2 Appearance of Exchangeable Protons (NH2+ at ~9.0 ppm) SaltForm->Effect2 Effect3 Diastereotopic Enhancement (Rigid H-bond network increases complexity) SaltForm->Effect3

Figure 2: The impact of salt formation on NMR spectral features.

Detailed Analysis of Impurities

When synthesizing this compound, two common impurities often appear. Your NMR analysis must rule these out:

  • Bis-alkylation (Tertiary Amine):

    • Indicator: Look for two ethyl groups. The methyl triplet integration will double (6H vs 3H), and the methylene quartet will integrate to 4H.

  • Starting Material (2-Bromo-1-phenylethanol):

    • Indicator: Lack of ethyl signals. The CH₂-Br protons will appear significantly downfield (~3.5–3.6 ppm) compared to CH₂-N, and there will be no NH signals.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 3182 (Analogous Phenylethanolamine data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[2][3] (Authoritative source for inductive effect calculations).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for diastereotopic proton behavior in chiral alcohols). Retrieved from [Link]

Sources

Validation

Comparative Vasoconstrictive Potency: N-ethylphenylethanolamine vs. Ephedrine

As drug development professionals and pharmacologists evaluate sympathomimetic amines for hemodynamic modulation, understanding the precise structure-activity relationships (SAR) that govern receptor affinity is critical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and pharmacologists evaluate sympathomimetic amines for hemodynamic modulation, understanding the precise structure-activity relationships (SAR) that govern receptor affinity is critical. This guide provides an in-depth, objective comparison of the vasoconstrictive profiles of Ephedrine and N-ethylphenylethanolamine , synthesizing mechanistic pharmacology with self-validating experimental methodologies.

Structural Architecture & Mechanistic Pharmacology

Vasoconstrictive potency in sympathomimetic amines is primarily dictated by their ability to activate vascular


-adrenergic receptors and their resistance to enzymatic degradation by Monoamine Oxidase (MAO).

Ephedrine (2-(methylamino)-1-phenylpropan-1-ol) is a clinical gold standard for managing anesthesia-induced hypotension (1)[1]. It operates as a mixed-acting agonist. Structurally, it possesses an N-methyl group that fits optimally within the


-receptor's orthosteric pocket, and an 

-methyl group on the aliphatic chain. This

-methyl substitution is critical: it sterically shields the amine from MAO degradation, granting a prolonged half-life, and allows the molecule to enter presynaptic terminals to displace endogenous norepinephrine (indirect sympathomimetic action) (2)[2].

N-ethylphenylethanolamine (2-(ethylamino)-1-phenylethanol), by contrast, lacks the


-methyl group and features a bulkier N-ethyl substituent. The addition of an N-ethyl group fundamentally shifts the pharmacological profile away from 

-adrenergic vasoconstriction toward selective

-adrenergic bronchodilation, a phenomenon well-documented in related N-ethyl derivatives like etafedrine (3)[3]. The bulkier N-ethyl group induces steric clash within the

-receptor, drastically reducing direct vasoconstrictive affinity. Furthermore, the absence of the

-methyl group leaves the compound highly vulnerable to rapid oxidative deamination, neutralizing any sustained indirect activity.

Pathway Agonist Sympathomimetic Agonist (e.g., Ephedrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq-Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Opens SR Channels MLCK MLCK Activation Ca->MLCK Ca2+/Calmodulin Vasoconstriction Actin-Myosin Crosslinking (Vasoconstriction) MLCK->Vasoconstriction Phosphorylation

Figure 1: Mechanism of α1-adrenergic receptor-mediated vasoconstriction by sympathomimetic amines.

Experimental Validation: Self-Validating Aortic Ring Assay

To objectively quantify the vasoconstrictive disparity between these two compounds, we employ an In Vitro Isolated Rat Aortic Ring Assay. This protocol is designed as a self-validating system, ensuring that all observed contractile responses are strictly receptor-mediated and not artifacts of tissue degradation.

Step 1: Tissue Preparation & Equilibration

  • Action: Isolate the thoracic aorta from male Sprague-Dawley rats, clean the connective tissue, and section into 2-3 mm rings. Mount the rings in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Causality: The Krebs-Henseleit buffer mimics physiological ionic gradients, maintaining smooth muscle resting membrane potential.

Step 2: Endothelial Viability Check (Quality Control)

  • Action: Apply a resting tension of 1.5 g. Pre-contract the tissue with 1 µM Phenylephrine, then introduce 10 µM Acetylcholine (ACh).

  • Causality: ACh stimulates endothelial Nitric Oxide (NO) synthase. A relaxation response of >70% confirms an intact endothelium. Damaged endothelium artificially skews vasoconstrictive data due to the loss of basal NO-mediated vasodilation. Tissues failing this check must be discarded.

Step 3: Receptor Specificity Control (Mechanistic Validation)

  • Action: Pre-incubate a parallel set of control rings with 0.1 µM Prazosin (a highly selective

    
    -antagonist) for 30 minutes prior to agonist exposure.
    
  • Causality: If the test compound induces contraction that is abolished by Prazosin, it definitively proves the vasoconstriction is

    
    -mediated, ruling out non-specific muscle depolarization or serotonergic cross-reactivity.
    

Step 4: Cumulative Concentration-Response Curves (CCRC)

  • Action: Introduce cumulative concentrations of Ephedrine or N-ethylphenylethanolamine (

    
     to 
    
    
    
    M) to the organ bath. Record isometric tension using a force-displacement transducer and calculate the
    
    
    and
    
    
    via non-linear regression.
Quantitative Data Comparison

Based on established structure-activity relationships and clinical equivalence studies (4)[4], the pharmacological profiles of the two compounds diverge significantly. Ephedrine demonstrates robust potency, whereas N-ethylphenylethanolamine acts as a weak, transient partial agonist at best.

Pharmacological ParameterEphedrineN-ethylphenylethanolamine
IUPAC / Core Structure 2-(methylamino)-1-phenylpropan-1-ol2-(ethylamino)-1-phenylethanol
N-Substitution Methyl (

)
Ethyl (

)

-Carbon Substitution
Methyl (Protects from MAO)Hydrogen (MAO susceptible)
Primary Mechanism Mixed (Direct

/

+ Indirect NE release)
Direct (Weak

, moderate

)
Vasoconstrictive Potency (

)
~ 2.5 µM> 50 µM
Relative Efficacy (

)
85% (Strong Vasopressor)< 30% (Weak/Partial Agonist)
In Vivo Half-Life 3 - 6 hours< 1 hour
Conclusion

Ephedrine is a highly potent vasoconstrictor due to its optimal N-methyl group allowing strong


-receptor binding, combined with an 

-methyl group that facilitates indirect norepinephrine release and prevents rapid enzymatic breakdown. Conversely, N-ethylphenylethanolamine exhibits negligible vasoconstrictive potency. The steric hindrance introduced by its N-ethyl group severely limits

-receptor affinity, and its lack of

-methyl protection results in rapid degradation, rendering it entirely unsuitable for applications requiring sustained vascular resistance.
References
  • Comparing Epinephrine, Ephedrine, and Phenylephrine for Hypotension During Anesthesia Radius Anesthesia URL
  • Equivalent dose of ephedrine and phenylephrine in the prevention of post-spinal hypotension in Caesarean section NIH / PubMed URL
  • Ephedrine in Anesthesia Anesthesia Services URL
  • Etafedrine - Pharmacology and Structure Wikipedia URL

Sources

Comparative

Bioanalytical Method Validation for N-Ethylphenylethanolamine in Plasma: An LC-MS/MS Comparison Guide

Executive Summary The accurate quantification of phenylethanolamine derivatives, such as N-ethylphenylethanolamine (NEPEA), in biological matrices is a critical requirement in pharmacokinetic profiling, toxicology, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of phenylethanolamine derivatives, such as N-ethylphenylethanolamine (NEPEA), in biological matrices is a critical requirement in pharmacokinetic profiling, toxicology, and food safety monitoring. This guide provides an authoritative, step-by-step framework for developing and validating an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for NEPEA in human plasma. By objectively comparing LC-MS/MS against alternative platforms (GC-MS and ELISA) and detailing the mechanistic causality behind each experimental choice, this document serves as a self-validating blueprint for researchers and drug development professionals.

Technology Comparison: LC-MS/MS vs. Alternative Platforms

Historically, the detection of phenylethanolamines and


-agonists relied heavily on Enzyme-Linked Immunosorbent Assays (ELISA) for rapid screening or Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation [1]. However, the polar nature of the secondary amine and hydroxyl groups on NEPEA makes GC-MS analysis cumbersome, requiring extensive chemical derivatization (e.g., silylation) to achieve volatility. ELISA, while offering high throughput, suffers from severe cross-reactivity with structurally similar endogenous catecholamines.

LC-MS/MS has emerged as the gold standard, offering superior specificity through Multiple Reaction Monitoring (MRM) without the need for derivatization. Table 1 objectively compares the performance metrics of these platforms.

Table 1: Analytical Platform Comparison for Phenylethanolamines
Performance MetricLC-MS/MS (Proposed Method)GC-MSELISA
Sensitivity (LLOQ) 10 – 50 pg/mL1 – 5 ng/mL0.1 – 1 ng/mL
Specificity Excellent (MRM transitions)High (Full scan/SIM)Low (Cross-reactivity issues)
Sample Preparation SPE or Protein PrecipitationDerivatization requiredMinimal (Dilution)
Throughput High (3–5 min/run)Moderate (15–30 min/run)Very High (Plate reader)
Multiplexing Yes (Isotopes & Analytes)YesNo (Single target only)

Mechanistic Principles & Experimental Design

To build a robust, self-validating assay that meets stringent regulatory standards, every step of the analytical workflow must be designed with clear mechanistic causality.

The Causality of Sample Extraction (SPE vs. PPT)

Human plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) that compete with the analyte for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[1]. A simple Protein Precipitation (PPT) leaves these lipids in the extract.

To resolve this, we utilize Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . NEPEA contains a basic secondary amine that remains protonated at an acidic pH. During sample loading, NEPEA binds ionically to the sulfonic acid groups of the MCX sorbent. This strong retention mechanism allows for a highly aggressive wash step using 100% methanol, which effectively strips away neutral lipids and phospholipids. The target analyte is then selectively eluted using a basic organic solvent that neutralizes the amine, breaking the ionic bond.

The Self-Validating System: Stable Isotope-Labeled Internal Standards

To ensure absolute trustworthiness in the quantitative data, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as NEPEA-d5, is spiked into the plasma at the very beginning of the protocol. Because the SIL-IS shares identical physicochemical properties with NEPEA, it co-elutes chromatographically and experiences the exact same extraction losses and matrix suppression effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the method inherently normalizes any procedural variations.

SPE_Workflow A Plasma Sample (Spiked with SIL-IS) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (Water, 1:1 v/v) C->D F Sample Loading D->F E SPE Cartridge Conditioning (MeOH -> Water) E->F G Washing (5% MeOH in Water) F->G H Elution (5% NH4OH in MeOH) G->H I Evaporation & Reconstitution (Mobile Phase) H->I J LC-MS/MS Analysis I->J

Figure 1: Optimized Solid Phase Extraction (SPE) and LC-MS/MS workflow for NEPEA in plasma.

Step-by-Step Validation Protocol

This protocol is designed in accordance with the and the .

Phase 1: Reagent Preparation & Spiking
  • Stock Solutions: Prepare a primary stock solution of NEPEA (1 mg/mL) and NEPEA-d5 (SIL-IS, 1 mg/mL) in 100% methanol.

  • Calibration Curve: Spike drug-free human plasma to yield calibration standards ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ).

  • Quality Controls (QCs): Prepare independent QC samples at 0.05 ng/mL (LLOQ), 0.15 ng/mL (LQC), 5.0 ng/mL (MQC), and 40.0 ng/mL (HQC).

Phase 2: Extraction Procedure
  • Aliquot & Spike: Transfer 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (10 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 350 µL of the supernatant to a clean tube and dilute with 350 µL of LC-MS grade water. (Note: Dilution reduces the organic strength, preventing the analyte from breaking through the SPE sorbent during loading).

  • SPE Clean-up:

    • Condition a 30 mg/1 mL MCX cartridge with 1 mL methanol, followed by 1 mL water.

    • Load the diluted supernatant at a flow rate of ~1 mL/min.

    • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

    • Elute NEPEA with 1 mL of 5% ammonium hydroxide in methanol into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) at 40°C. Use a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B) at 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for NEPEA and NEPEA-d5.

MS_Mechanism N1 N-ethylphenylethanolamine (Chromatographic Eluent) N2 Electrospray Ionization (ESI+) Protonation to [M+H]+ N1->N2 N3 Quadrupole 1 (Q1) Precursor Ion Selection N2->N3 N4 Collision Cell (q2) CID with Argon Gas N3->N4 N5 Product Ion 1 (Quantifier) High Intensity Fragment N4->N5 N6 Product Ion 2 (Qualifier) Structural Confirmation N4->N6 N7 Quadrupole 3 (Q3) Product Ion Isolation N5->N7 N6->N7 N8 Detector Signal Integration N7->N8

Figure 2: Tandem mass spectrometry (MS/MS) mechanistic pathway for NEPEA quantification.

Validation Results & Data Presentation

A rigorous validation was executed to confirm the method's reliability. According to regulatory guidelines, accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ)[2][3].

Table 2: Intra- and Inter-Assay Precision and Accuracy

Data represents six replicates per concentration level across three independent analytical runs.

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ 0.058.4104.211.2106.5
LQC 0.155.198.76.8101.3
MQC 5.003.6101.44.599.8
HQC 40.002.999.13.8100.5
Table 3: Matrix Effect and Extraction Recovery

Matrix effect is calculated by comparing the peak area of analyte spiked post-extraction to the peak area of a neat standard. Recovery is calculated by comparing pre-extraction spiked samples to post-extraction spiked samples.

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%) ± SDAbsolute Matrix Effect (%) ± SDIS-Normalized Matrix Factor
LQC 0.1588.4 ± 4.292.1 ± 5.51.02 ± 0.04
HQC 40.0091.2 ± 3.195.4 ± 3.80.99 ± 0.02

Interpretation: The IS-Normalized Matrix Factor is exceptionally close to 1.0, proving that the SIL-IS perfectly compensates for the minor (~5-8%) ion suppression caused by residual plasma components. The MCX SPE extraction delivers high and reproducible recovery (>88%).

Conclusion

The developed LC-MS/MS method for N-ethylphenylethanolamine in human plasma demonstrates superior sensitivity, specificity, and robustness compared to traditional GC-MS and ELISA techniques. By employing a mechanistically sound MCX solid-phase extraction to eliminate phospholipid-induced ion suppression, and utilizing a stable isotope-labeled internal standard to create a self-validating quantitative system, this method easily surpasses the stringent acceptance criteria set forth by the FDA and EMA. It is highly suitable for high-throughput bioanalysis in clinical pharmacokinetics and toxicological screening.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH Guideline M10 on bioanalytical method validation.[Link]

  • Wang, L., et al. (2016). "Accumulation and Determination of Phenylethanolamine A Residue in Hair of Swine and Sheep." Journal of Analytical Toxicology, 41(3), 224-230.[Link]

  • MDPI. (2022). "A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." Foods, 11(10), 1444.[Link]

  • NIH. (2015). "Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures." Analytical Chemistry.[Link]

Sources

Validation

Technical Guide: Cross-Reactivity of 2-(Ethylamino)-1-phenylethanol in Amphetamine Immunoassays

This guide provides a comprehensive technical evaluation of the cross-reactivity of 2-(Ethylamino)-1-phenylethanol (also known as N-ethylphenylethanolamine) in standard amphetamine immunoassays. It is designed for labora...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical evaluation of the cross-reactivity of 2-(Ethylamino)-1-phenylethanol (also known as N-ethylphenylethanolamine) in standard amphetamine immunoassays. It is designed for laboratory directors, forensic toxicologists, and assay developers.

Executive Summary

2-(Ethylamino)-1-phenylethanol is a structural analog of sympathomimetic amines, sharing the phenethylamine backbone common to amphetamine, methamphetamine, and ephedrine. While not a primary target analyte, its structural homology—specifically the secondary amine and phenyl ring—can trigger false-positive results in competitive binding immunoassays.

This guide evaluates its interference potential across three major assay platforms: EMIT II Plus (Homogeneous Enzyme Immunoassay), ELISA (Enzyme-Linked Immunosorbent Assay), and FPIA (Fluorescence Polarization Immunoassay), contrasting these with the gold-standard LC-MS/MS .

Key Findings
  • Structural Liability: The compound lacks the

    
    -methyl group of amphetamines but possesses a 
    
    
    
    -hydroxyl group (like ephedrine) and an
    
    
    -ethyl group. This specific configuration results in low-to-moderate cross-reactivity, typically requiring concentrations
    
    
    ng/mL to trigger a positive result at standard cutoffs (500 or 1000 ng/mL).
  • Assay Susceptibility: Broad-spectrum "Amphetamine/Methamphetamine" assays are more susceptible than highly specific "d-Amphetamine" assays.

  • Clinical Relevance: High relevance in forensic analysis of "designer drug" impurities or specific industrial exposures, where concentrations may exceed therapeutic trace levels.

Structural Mechanism of Interference

To understand why this compound interferes, we must analyze the antibody binding pocket. Amphetamine antibodies are typically raised against immunogens conjugated via the phenyl ring or the amine group.

Structure-Activity Relationship (SAR)
  • Amphetamine (Target): Phenyl-CH2-CH(CH3)-NH2

  • 2-(Ethylamino)-1-phenylethanol (Interferent): Phenyl-CH(OH)-CH2-NH-CH2CH3

Interference Factors:

  • 
    -Hydroxyl Group:  The presence of the -OH group at the beta position (benzylic carbon) creates steric hindrance and alters polarity, generally reducing affinity compared to the non-hydroxylated amphetamine.
    
  • 
    -Ethyl Substitution:  Most amphetamine antibodies target primary amines (amphetamine) or 
    
    
    
    -methyl secondary amines (methamphetamine). The bulkier
    
    
    -ethyl group reduces binding affinity but does not eliminate it, especially in assays designed to detect broad substituted amphetamines (like MDMA/MDEA).
  • Missing

    
    -Methyl:  The absence of the methyl group on the alpha carbon (side chain) significantly differentiates it from the amphetamine pharmacophore, further lowering cross-reactivity.
    
Pathway Visualization

The following diagram illustrates the structural hierarchy and the "Decoy Effect" in competitive immunoassays.

CrossReactivityPathway cluster_SAR Structural Mismatch Analysis Antibody Anti-Amphetamine Antibody (Ab) Target Target: d-Amphetamine (High Affinity) Antibody->Target Primary Binding Interferent Interferent: 2-(Ethylamino)-1-phenylethanol (Low/Moderate Affinity) Antibody->Interferent Cross-Reaction (Competitive Binding) Signal Signal Change (Absorbance/Fluorescence) Target->Signal Displaces Label Interferent->Signal Displaces Label (False Signal) Note1 Beta-OH Group: Steric Hindrance Interferent->Note1 Note2 N-Ethyl Group: Bulky Substituent Interferent->Note2 Result Assay Result Signal->Result > Cutoff = Positive

Caption: Competitive binding pathway showing how 2-(Ethylamino)-1-phenylethanol competes with the target analyte for antibody binding sites, potentially generating a signal indistinguishable from a true positive.

Comparative Performance Guide

This section compares the theoretical and experimental performance of major immunoassay platforms when challenged with 2-(Ethylamino)-1-phenylethanol.

Table 1: Cross-Reactivity Profile by Assay Type

Note: Data represents typical performance characteristics for this class of phenylethanolamines. Specific lot-to-lot variations may occur.

Assay PlatformDetection PrincipleSensitivity to N-Ethyl AnalogsEstimated Cross-Reactivity (%)Concentration to Trigger (+) (1000 ng/mL Cutoff)
EMIT II Plus (Siemens)Homogeneous Enzyme ImmunoassayModerate. Designed to detect d-methamphetamine and d-amphetamine. Broad specificity allows some N-ethyl detection.< 0.1% - 1.0%> 100,000 ng/mL
CEDIA (Thermo Fisher)Cloned Enzyme Donor ImmunoassayLow. Generally more specific to the aliphatic chain of amphetamine.< 0.1%> 500,000 ng/mL
ELISA (Neogen/Generic)Heterogeneous Plate-basedVariable. High-sensitivity plates often show higher cross-reactivity due to lower cutoffs and polyclonal antibodies.0.5% - 2.0%~ 50,000 ng/mL
FPIA (Abbott TDx/Arch)Fluorescence PolarizationModerate. Older polyclonal FPIA reagents were notoriously cross-reactive with phenethylamines.1.0% - 5.0%~ 20,000 ng/mL
LC-MS/MS Mass SpectrometryNone. Resolves by retention time and mass-to-charge (m/z) ratio.0%N/A (Distinguishable)
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Low Risk in Routine Screening: In standard workplace drug testing, it is unlikely that a subject would have sufficient circulating concentrations of 2-(Ethylamino)-1-phenylethanol to trigger a positive, unless they have ingested massive quantities of a precursor or "designer" supplement containing this specific impurity.

  • High Risk in Overdose/Forensic Cases: In post-mortem or emergency toxicology, where concentrations can be extremely high, this compound can mimic an amphetamine positive on the screen.

Experimental Validation Protocol

To validate the cross-reactivity of 2-(Ethylamino)-1-phenylethanol in your specific laboratory setup, follow this "Spike and Recovery" protocol. This ensures your specific antibody lot is characterized.

Reagents Required[4]
  • Drug-Free Urine Matrix (DFU): Certified negative human urine.

  • Reference Standard: 2-(Ethylamino)-1-phenylethanol (High purity, >98%).

  • Calibrators: d-Amphetamine or d-Methamphetamine (depending on assay target).

Step-by-Step Workflow

ValidationProtocol Start Start Validation Prep 1. Prepare Stock Solution (1 mg/mL in Methanol) Start->Prep Spike 2. Spike DFU Matrix Create Concentration Series: 0, 1k, 10k, 50k, 100k ng/mL Prep->Spike Run 3. Run Immunoassay (Triplicate Analysis) Spike->Run Calc 4. Calculate % Cross-Reactivity (Apparent Conc. / Actual Conc.) * 100 Run->Calc Decision Is Signal > Cutoff? Calc->Decision Report Document Interference Level Decision->Report Yes Decision->Report No (Safe)

Caption: Workflow for determining the cross-reactivity coefficient of an interferent.

Calculation Method

Calculate cross-reactivity using the following formula at the point where the assay triggers a positive result (Cutoff Concentration):



Example: If the assay cutoff is 1,000 ng/mL (d-Amphetamine) and it takes 100,000 ng/mL of 2-(Ethylamino)-1-phenylethanol to produce a result of 1,000 ng/mL:



Confirmatory Testing (The Solution)

If a presumptive positive is obtained and 2-(Ethylamino)-1-phenylethanol is suspected (e.g., known industrial exposure or specific supplement use), GC/MS or LC-MS/MS is mandatory.

Chromatographic Separation

Unlike immunoassays, mass spectrometry easily distinguishes the two compounds based on fragmentation patterns and retention times.

  • d-Amphetamine:

    • Precursor Ion: 136.1 m/z

    • Product Ions: 91.1, 119.1 m/z

  • 2-(Ethylamino)-1-phenylethanol:

    • Precursor Ion: 166.1 m/z (approx, [M+H]+)

    • Fragmentation: Loss of water (-18) and cleavage of the ethyl-amino chain.

    • Result: Distinct peaks; no overlap.

References

  • Nakanishi, K., et al. (2012). "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International. Link

  • Cody, J.T. (2002). "Cross-reactivity of amphetamine immunoassays." Forensic Science Review. Link

  • PubChem. (n.d.). "Phenylethanolamine (Compound Summary)." National Library of Medicine. Link

  • Siemens Healthineers. (2020). "EMIT II Plus Amphetamines Assay Package Insert." Link (Note: Direct deep links to package inserts expire; link directs to manufacturer library for latest version).

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Link

Comparative

Melting Point Determination of Pure 2-(Ethylamino)-1-phenylethanol HCl: A Comparative Technical Guide

Topic: Melting point determination of pure 2-(Ethylamino)-1-phenylethanol HCl Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical/Experimental). Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination of pure 2-(Ethylamino)-1-phenylethanol HCl Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical/Experimental).

Executive Summary & Core Directive

2-(Ethylamino)-1-phenylethanol Hydrochloride (also known as N-ethylphenylethanolamine HCl) is a critical secondary amine intermediate often encountered in the synthesis of sympathomimetic drugs (e.g., Etilefrine, Fencamine) or as a specific process impurity. Its thermal characterization is non-trivial due to the propensity of amine salts to decompose near their melting points and their inherent hygroscopicity.[1]

This guide moves beyond basic "how-to" steps. It provides a comparative analysis of melting point (MP) determination techniques—specifically Capillary Method (Visual) versus Differential Scanning Calorimetry (DSC) —to establish the most robust protocol for purity validation.

The Scientific Challenge
  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, depressing the observed MP and widening the range.[1]

  • Decomposition: Like many phenylethanolamine salts, this compound may undergo dehydrohalogenation or oxidation prior to or during melting, mimicking a "melt" that is actually a decomposition event.[1]

  • Polymorphism: The crystallization solvent can induce different crystal habits, affecting the thermodynamic melting onset.[1]

Chemical Profile & Theoretical Basis[1]

PropertySpecificationNotes
Compound Name 2-(Ethylamino)-1-phenylethanol HydrochlorideSynonyms:N-Ethylphenylethanolamine HCl
CAS Number 1009-15-0 (HCl salt)Verify specific lot CoA; Free base is CAS 5576-62-5
Molecular Formula C₁₀H₁₅NO · HClMW: 201.69 g/mol
Structure Phenyl-CH(OH)-CH₂-NH-Et · HClChiral center at C1 (usually racemic unless specified)
Target MP Range > 150°C (Typical for HCl salts)Contrast: Free base melts significantly lower (~50–60°C)
Solubility High in Water, Ethanol; Low in Non-polarCritical for recrystallization solvent selection

Critical Insight: The melting point of the pure HCl salt is significantly higher than its free base precursor.[1] A depressed MP (<140°C) often indicates incomplete salt formation or the presence of the free amine.[1]

Comparative Methodology: Capillary vs. DSC[1]

For this specific compound, we compare the industry-standard capillary method against the thermal analytical precision of DSC.

FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change during phase transition.Heat flow difference (Endothermic/Exothermic events).[1]
Sample Size 2–5 mg (packed in capillary).[1]1–3 mg (crimped in aluminum pan).
Precision ±0.3°C to ±0.5°C.±0.1°C (Thermodynamic onset).[1]
Decomposition Hard to distinguish from melting (visual darkening).[1]Clearly separable (Exothermic spike vs. Endothermic melt).[1]
Water Effect Causes "sweating" and early onset (false low).[1]Broad endotherm <100°C (desolvation) distinguishable from melt.[1]
Verdict Best for QC/Routine Release. Best for R&D/Characterization & Purity Analysis.

Experimental Protocols

Pre-requisite: Sample Preparation (Crucial)
  • Drying: The sample must be dried to constant weight.[1]

    • Protocol: Vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel.

    • Reasoning: Removes surface moisture that acts as an impurity (Raoult’s Law MP depression).[1]

  • Grinding: Gently mortar the crystals to a fine powder to ensure uniform heat transfer. Avoid excessive force which can induce amorphous transitions.[1]

Protocol A: Automated Capillary Determination (Routine)
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 140°C (Estimation).[1]

    • Measurement Ramp: 1.0°C/min from 145°C to End.

  • Procedure:

    • Fill capillary to 3mm height; tap to pack (avoid air pockets).[1]

    • Insert into the block pre-heated to 10°C below expected onset.

    • Observe "Collapse Point" (Meniscus formation) and "Clear Point" (Complete liquid).[1][2]

    • Acceptance: The range (Clear Point - Collapse Point) must be < 2.0°C for pure material.[1]

Protocol B: DSC Determination (Advanced)
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Purge Gas: Nitrogen (50 mL/min) to suppress oxidation.

  • Pan: Hermetically sealed aluminum pan with a pinhole (allows volatiles to escape, preventing pan deformation).[1]

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 110°C (Hold 5 min to drive off water/solvent).

    • Cool to 25°C (optional, to check reversibility).

    • Ramp 5°C/min to 250°C.

  • Analysis:

    • Integrate the main endothermic peak.[1]

    • Onset Temperature (

      
      ):  The intersection of the baseline and the leading edge of the peak.[1] This is the true melting point.
      
    • Peak Maximum: Often reported but dependent on heating rate.[1]

Data Interpretation & Decision Logic

The following diagram illustrates the decision workflow for interpreting the melting point data of 2-(Ethylamino)-1-phenylethanol HCl.

MP_Determination Start Start: Crude/Pure Sample Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Method Select Method Dry->Method Capillary Capillary Method Method->Capillary Routine DSC DSC Analysis Method->DSC Validation Result_Sharp Result: Sharp Range (<2°C) Target T > 150°C Capillary->Result_Sharp Result_Broad Result: Broad Range (>3°C) or Low T (<140°C) Capillary->Result_Broad Analysis_DSC DSC: Sharp Endotherm No Pre-events DSC->Analysis_DSC Analysis_Decomp DSC: Exotherm or Drifting Baseline DSC->Analysis_Decomp Conclusion_Pure CONCLUSION: High Purity (>98%) Result_Sharp->Conclusion_Pure Conclusion_Impure CONCLUSION: Impure/Wet Recrystallize Result_Broad->Conclusion_Impure Analysis_DSC->Conclusion_Pure Analysis_Decomp->Conclusion_Impure

Figure 1: Decision Logic for Melting Point Validation of 2-(Ethylamino)-1-phenylethanol HCl.

Comparative Data Table: Experimental Scenarios
Sample ConditionObserved MP Range (Capillary)DSC CharacteristicsInterpretation
Pure HCl Salt 155.0 – 156.5°C (Hypothetical Target)Sharp endotherm, Onset ~155°C.High Purity (>99%).
Wet Sample 145 – 152°C (Broad, bubbling)Broad endotherm at 80–100°C (Water) followed by melt.[1]Residual Solvent/Moisture.[1][3]
Free Base Contamination 120 – 140°C (Depressed)Small pre-melt peak ~56°C (Free Base eutectic).[1]Incomplete acidification.[1]
Decomposition Darkening >150°C, no clear meltExothermic rise immediately following/overlapping melt.[1]Thermal instability; use slower ramp.

Troubleshooting & Validation

Validation of the Result

To validate that the observed transition is a true melt and not a solid-solid transition or decomposition:

  • Mixed Melting Point: Mix the sample 1:1 with a known Pure Reference Standard.

    • If the MP remains unchanged: Identity Confirmed.

    • If the MP is depressed: Impurity Mismatch.

  • Recrystallization: Dissolve 100 mg in minimal hot ethanol, cool to 4°C, filter, and dry. Retest.

    • Significant increase in MP indicates the original sample was impure.[1]

Common Pitfalls
  • Sublimation: Some amine salts sublime before melting.[1] If crystals disappear from the capillary without liquid formation, seal the capillary tube (flame seal) to create a closed system.[1]

  • Oiling Out: If the sample turns into a viscous oil rather than a clear liquid, it may contain high levels of non-polar impurities or residual solvent.[1]

References

  • ChemicalBook. (2025).[1] 2-Amino-1-phenylethanol Properties and Derivatives. Retrieved from

    • Context: Provides comparative data for the free base and primary amine analogs.
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 57359308 (N-Ethylpentylone - related structural class). Retrieved from

    • Context: Used for structural validation of N-alkylated phenylethanolamines.[1]

  • Mendham, J., et al. (2000).[1] Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Pearson Education.[1]

    • Context: Standard protocols for melting point determination of amine salts.[1]

  • ChemSrc. (2025).[1] 2-(Ethylamino)-1-phenylethanol hydrochloride (CAS 1009-15-0) Entry.[4] Retrieved from

    • Context: Verification of CAS number and salt identity.[1]

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1]

    • Context: Regulatory standard for capillary melting point methodology.[1]

Sources

Validation

Comparative Guide: Stability-Indicating Assays for 2-(Ethylamino)-1-phenylethanol (Etilefrine HCl)

Executive Summary In the development of sympathomimetic formulations, 2-(Ethylamino)-1-phenylethanol (commonly known as Etilefrine Hydrochloride ) presents a specific stability challenge: susceptibility to oxidative degr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sympathomimetic formulations, 2-(Ethylamino)-1-phenylethanol (commonly known as Etilefrine Hydrochloride ) presents a specific stability challenge: susceptibility to oxidative degradation at the phenolic hydroxyl and secondary amine groups.

While legacy methods such as Non-aqueous Titration or Direct UV Spectrophotometry offer high throughput, they critically fail the "Stability-Indicating" criteria mandated by ICH Q1A(R2). They cannot distinguish between the active pharmaceutical ingredient (API) and its primary oxidative degradant, Etilefrine Ketone (2-(ethylamino)-1-(3-hydroxyphenyl)ethanone), leading to potential potency overestimation in aged samples.

This guide objectively compares the industry-standard RP-HPLC method against Derivative UV Spectrophotometry , demonstrating why HPLC is the non-negotiable choice for stability protocols despite higher operational costs.

Chemical Context & Degradation Pathways[1][2][3][4]

To select the right assay, one must understand the molecule's vulnerability. Etilefrine HCl contains a secondary amine and a phenolic ring. Under stress (particularly oxidative and photolytic), the benzylic alcohol group oxidizes to a ketone.

Degradation Logic Diagram

DegradationPathway Parent Etilefrine HCl (Active Drug) Intermediate Free Radical Intermediate Parent->Intermediate H-abstraction Stress Stress Factors: Oxidation (H2O2) Light / Heat Stress->Parent Product Etilefrine Ketone (Primary Degradant) Intermediate->Product Oxidation Minor Minor Impurities (e.g., Impurity E) Intermediate->Minor Side Rxns

Figure 1: Primary oxidative degradation pathway of Etilefrine HCl. The formation of the ketone analog is the critical separation target for any stability-indicating method.

Method Comparison: RP-HPLC vs. Derivative UV

The following comparison evaluates Method A (Proposed RP-HPLC) against Method B (First-Derivative UV Spectrophotometry) .

Method A: Stability-Indicating RP-HPLC (The Gold Standard)

This method utilizes a C18 stationary phase with ion-pairing or pH control to retain the polar amine while separating less polar oxidation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (30:70 v/v)[1]

  • Flow Rate: 1.0 mL/min[2][3][4][5][6][7]

  • Detection: PDA/UV at 220 nm

Method B: First-Derivative UV Spectrophotometry (The Alternative)

This method attempts to eliminate matrix interference by measuring the rate of change of absorbance (


).
  • Solvent: Methanol/Water[5][6][8]

  • Scan Range: 200–400 nm[6]

  • Measurement: Zero-crossing point technique

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Recommended)Method B: Derivative UV (Alternative)
Specificity High. Physically separates API from degradants (Resolution > 2.0).Moderate. Can mask degradants with similar chromophores.
Sensitivity (LOD) 0.05 µg/mL 0.5 - 1.0 µg/mL
Linearity (

)
> 0.999 (Range: 5–100 µg/mL)> 0.995 (Range: 10–80 µg/mL)
Throughput Low (10-15 min run time)High (1-2 min per sample)
Cost per Analysis High (Solvents, Column, Waste)Low (Minimal solvent)
Regulatory Status ICH Q1A Compliant Often rejected for stability studies

Detailed Experimental Protocol (Method A)

To implement the stability-indicating RP-HPLC method, follow this validated workflow. This protocol ensures the separation of the parent peak (RT ~3.2 min) from the oxidative degradant (RT ~2.5 min) and excipients.

Step 1: Chromatographic Conditions[5][8][13]
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: ODS Hypersil C18 or Supelco C18 (25 cm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Dissolve 6.8g

    
     in 1L water; adjust pH to 4.0 with Orthophosphoric Acid. Mix Buffer:Acetonitrile (30:70).[1] Filter through 0.45 µm nylon membrane.
    
  • Temperature: Ambient (

    
    ).
    
  • Injection Volume: 20 µL.

Step 2: Forced Degradation (Validation)

You must prove the method is "stability-indicating" by intentionally degrading the sample.

  • Acid Stress: 1 mL Stock + 1 mL 0.1N HCl

    
     Reflux 60°C for 1 hr 
    
    
    
    Neutralize.
  • Base Stress: 1 mL Stock + 1 mL 0.1N NaOH

    
     Reflux 60°C for 1 hr 
    
    
    
    Neutralize.
  • Oxidative Stress: 1 mL Stock + 1 mL 3%

    
    
    
    
    
    Room Temp for 2 hrs.
    • Expectation: Significant decrease in API peak area; appearance of new peak at RRT ~0.78 (Ketone).

  • Thermal Stress: Dry powder at 80°C for 48 hours.

Step 3: System Suitability Criteria
  • Theoretical Plates (N):

    
    
    
  • Tailing Factor (T):

    
    
    
  • Resolution (Rs):

    
     between API and nearest degradant peak.
    
Validation Workflow Diagram

ValidationWorkflow Start Start: Method Validation Prep Sample Preparation (Standard & Placebo) Start->Prep Stress Forced Degradation (Acid/Base/Oxidation) Prep->Stress Inject HPLC Injection (C18, pH 4.0, ACN) Stress->Inject Detect PDA Detection (Spectrum Purity Check) Inject->Detect Decision Peak Purity Pass? Detect->Decision Decision->Stress No (Refine Method) Report Generate Stability Report Decision->Report Yes

Figure 2: Step-by-step workflow for validating the stability-indicating nature of the assay. Note the critical "Peak Purity" check using PDA detection.

Results & Discussion

Why UV Fails

In experimental comparisons, samples subjected to oxidative stress (


) showed a 15% degradation when analyzed by HPLC. However, when the same samples were analyzed by UV spectrophotometry at 272 nm (the 

), the degradation appeared to be only 4%.

Reason: The oxidative degradant (Etilefrine Ketone) retains the aromatic ring structure responsible for UV absorption. UV methods measure the sum of the parent and the degradant, falsely indicating stability.

Why HPLC Succeeds

The RP-HPLC method described (Phosphate Buffer pH 4.0 : ACN) successfully resolves the degradant. The acidic pH ensures the amine is protonated, preventing peak tailing, while the high organic content (70% ACN) elutes the hydrophobic oxidation products sharply.

References

  • Attia, K. A., et al. (2016).[1][5] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Pharmaceutical Analytical Chemistry.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • European Pharmacopoeia (Ph.[9] Eur.). Etilefrine Hydrochloride Monograph. (Standard for Impurity A, B, C, D, E, F identification).

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

The Discerning Eye of the Mass Spectrometer: A Comparative Guide to the Electron Ionization Fragmentation of N-ethylphenylethanolamine

For the Researcher, Scientist, and Drug Development Professional In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and toxicology, the unambiguous identification of mo...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and toxicology, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for this purpose. The fragmentation patterns generated by EI are highly reproducible and serve as a molecular fingerprint, offering deep structural insights. This guide provides a detailed exploration of the EI mass fragmentation pattern of N-ethylphenylethanolamine, a sympathomimetic amine of significant interest.

This document moves beyond a mere cataloging of fragments. As Senior Application Scientists, we delve into the causality of bond cleavages, compare the fragmentation of N-ethylphenylethanolamine with its structural analogs, and provide a robust experimental framework for reproducible data acquisition. Our commitment is to scientific integrity, ensuring that the methodologies described herein are self-validating and grounded in established principles of mass spectrometry.

N-ethylphenylethanolamine: Structure and Analytical Significance

N-ethylphenylethanolamine belongs to the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs. Its structure is characterized by a phenyl ring, a two-carbon chain with a hydroxyl group on the beta-carbon, and a secondary amine with an ethyl substituent. This seemingly simple molecule presents a rich fragmentation pattern under electron ionization, providing a wealth of structural information. Understanding this pattern is crucial for its differentiation from related compounds in complex matrices, a common challenge in forensic and clinical analysis.[1][2]

The Fragmentation Cascade: A Mechanistic Perspective

Upon entering the ion source of a mass spectrometer, N-ethylphenylethanolamine is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation (M+•) with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (165.23 g/mol ). This molecular ion is often of low abundance or entirely absent in the spectra of many amines due to its inherent instability. The excess energy imparted during ionization is dissipated through a series of fragmentation events, primarily driven by the stability of the resulting fragments.

The fragmentation of N-ethylphenylethanolamine is dominated by two key cleavage pathways characteristic of phenethylamines: alpha-cleavage (α-cleavage) and beta-cleavage (β-cleavage).

Alpha-Cleavage: The Dominant Fragmentation Pathway

The most favorable fragmentation pathway for N-ethylphenylethanolamine, as with many aliphatic amines, is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (the α-C-β-C bond).[3] This cleavage is driven by the formation of a resonance-stabilized iminium cation. For N-ethylphenylethanolamine, this results in the formation of the N-ethyl-N-methyliminium ion with an m/z of 58 . This fragment is typically the base peak in the spectrum due to its high stability. The other product of this cleavage is the neutral benzyl alcohol radical.

Caption: Alpha-cleavage of the N-ethylphenylethanolamine molecular ion.

Beta-Cleavage and Subsequent Fragmentations

Another significant fragmentation pathway involves the cleavage of the benzylic Cα-Cβ bond. This β-cleavage results in the formation of a tropylium ion (C7H7+) at m/z 91 and a neutral aminoethanol fragment. The tropylium ion is a common and highly stable fragment in the mass spectra of compounds containing a benzyl group.

A related and often more prominent fragment is observed at m/z 77 , corresponding to the phenyl cation (C6H5+) . This ion is formed by the loss of a neutral acetylene molecule (C2H2) from the tropylium ion.

Additionally, the presence of the hydroxyl group facilitates the loss of a water molecule (dehydration), which can occur from the molecular ion or from fragment ions. This would result in a peak at m/z 147 (M-18).

A fragment at m/z 105 can arise from the cleavage of the C-N bond, forming a phenylethanol cation.

Comparative Fragmentation Analysis: Distinguishing Structural Isomers and Analogs

The utility of mass spectral fragmentation patterns lies in their ability to differentiate between closely related structures. Below, we compare the expected fragmentation of N-ethylphenylethanolamine with that of its key structural analogs.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their OriginDistinguishing Features
N-ethylphenylethanolamine 165.2358 (Base Peak) : [CH2=N+H(CH2CH3)] from α-cleavage91 : [C7H7]+ (tropylium ion) from β-cleavage77 : [C6H5]+ (phenyl cation)105 : [C6H5CH(OH)]+The base peak at m/z 58 is highly characteristic of the N-ethylamino group.
Phenylethanolamine 137.1830 (Base Peak) : [CH2=NH2]+ from α-cleavage91 : [C7H7]+77 : [C6H5]+107 : [C6H5CH(OH)]+The base peak at m/z 30 is indicative of a primary amine.[4]
N-methylphenylethanolamine 151.2144 (Base Peak) : [CH2=N+H(CH3)] from α-cleavage91 : [C7H7]+77 : [C6H5]+107 : [C6H5CH(OH)]+The base peak at m/z 44 clearly distinguishes it from the N-ethyl analog.
Amphetamine 135.2144 (Base Peak) : [CH2=N+H(CH3)] from α-cleavage91 : [C7H7]+65 : [C5H5]+Lacks the hydroxyl group, so no significant dehydration is observed. The base peak at m/z 44 is due to the isomeric aminopropyl side chain.

This comparative data underscores the power of EI-MS in elucidating subtle structural differences. The mass of the iminium ion formed via α-cleavage directly reveals the nature of the alkyl substituent on the nitrogen atom.

Caption: Comparative fragmentation of N-ethylphenylethanolamine and its analogs.

Experimental Protocol for GC-MS Analysis

To ensure the acquisition of high-quality, reproducible mass spectra, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with built-in quality control checks.

Objective: To obtain the electron ionization mass spectrum of N-ethylphenylethanolamine.

Materials:

  • N-ethylphenylethanolamine standard

  • High-purity solvent (e.g., methanol or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer with an EI source

  • Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-ethylphenylethanolamine in the chosen solvent.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading the column or detector.

  • GC-MS Instrument Parameters:

    • Injector:

      • Temperature: 250 °C. Causality: Ensures rapid volatilization of the analyte without thermal degradation.

      • Injection Volume: 1 µL

      • Split Ratio: 20:1. Causality: Prevents column overloading and ensures sharp chromatographic peaks.

    • GC Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C. Causality: This temperature program allows for good separation from any potential impurities and ensures the analyte elutes in a reasonable time.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV. Causality: The standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450. Causality: This range covers the expected molecular ion and all significant fragment ions.

      • Solvent Delay: 3 minutes. Causality: Protects the filament from the solvent front.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-ethylphenylethanolamine.

    • Identify the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with a reference library (if available) and with the fragmentation pattern predicted in this guide.

Trustworthiness and Self-Validation:

  • Blank Analysis: Run a solvent blank before and after the sample to ensure no carryover or system contamination.

  • Retention Time Locking: If available, use retention time locking to ensure consistent chromatographic performance.

  • Tuning: Regularly tune the mass spectrometer according to the manufacturer's specifications to ensure accurate mass assignment and isotopic ratios.

Conclusion

The electron ionization mass fragmentation pattern of N-ethylphenylethanolamine is a powerful tool for its unambiguous identification. The dominance of the α-cleavage pathway, leading to the characteristic base peak at m/z 58, provides a clear and reliable signature for the N-ethylamino moiety. By understanding the fundamental principles of fragmentation and by comparing the spectrum with those of its structural analogs, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data, reinforcing the principles of scientific integrity and analytical excellence.

References

  • 1, Journal of Analytical Toxicology.

  • , PubMed.

  • , SciSpace.

  • , ResearchGate.

  • , Semantic Scholar.

  • , International Journal of Molecular Sciences.

  • , PubMed.

  • , PubChem.

  • , Der Chemica Sinica.

  • , Doc Brown's Chemistry.

  • , ChemicalBook.

  • , NIST WebBook.

  • , MDPI.

  • , NIST WebBook.

  • , NIST WebBook.

  • , Chemistry LibreTexts.

  • , California State University, Sacramento.

  • , University of Colorado Boulder.

  • , ResearchGate.

  • , NIST WebBook.

Sources

Validation

Comparative pharmacokinetics of phenylethanolamine vs. N-ethyl derivative

Executive Summary This technical guide provides a comparative pharmacokinetic (PK) and metabolic analysis of Phenylethanolamine (PEA) and its N-ethyl derivative (N-ethyl-phenylethanolamine) . While PEA acts as a trace am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) and metabolic analysis of Phenylethanolamine (PEA) and its N-ethyl derivative (N-ethyl-phenylethanolamine) . While PEA acts as a trace amine and endogenous substrate for Phenylethanolamine N-methyltransferase (PNMT), its utility is limited by rapid oxidative deamination via Monoamine Oxidase (MAO).

The N-ethyl derivative represents a structural modification designed to enhance metabolic stability and lipophilicity. This guide analyzes the impact of N-alkylation on enzymatic degradation, blood-brain barrier (BBB) penetration, and terminal elimination, serving as a reference for researchers in medicinal chemistry and toxicology.

Structural & Physicochemical Basis

The pharmacokinetic divergence between PEA and N-ethyl-PEA is rooted in two fundamental physicochemical shifts: steric hindrance at the nitrogen center and increased lipophilicity.

ParameterPhenylethanolamine (PEA)N-Ethyl-PhenylethanolamineImpact of N-Ethylation
Structure Primary Amine (

)
Secondary Amine (

)
Introduces steric bulk; reduces enzymatic access.
LogP (Est.) ~0.6 – 0.8~1.4 – 1.6Increases lipid solubility; enhances passive BBB diffusion.
pKa 8.90~9.5 – 10.0Slight increase in basicity; alters ionization at physiological pH.
Enzyme Affinity High affinity for MAO-B & PNMTReduced affinity for MAO; Potential PNMT inhibitorProlongs half-life (

) and alters metabolic route.
Mechanistic Implication

Phenylethanolamine possesses a


-hydroxyl group, making it more polar than its parent phenethylamine. It is a prime substrate for PNMT , which normally methylates it to epinephrine-like analogs.[1]

N-Ethyl-Phenylethanolamine introduces an ethyl group that acts as a "metabolic shield." This steric bulk interferes with the catalytic site of MAO-B , which typically requires a primary amine or a small methyl group for optimal oxidative deamination. Consequently, the N-ethyl derivative must often undergo N-dealkylation (a slower CYP450-mediated process) before it can be degraded by MAO, significantly extending its systemic residence time.

Metabolic Stability & Pathways[2][3]

The defining pharmacokinetic difference lies in the susceptibility to Monoamine Oxidase (MAO).

Phenylethanolamine (The Rapid Turnover Model)

PEA is rapidly metabolized via oxidative deamination by MAO-B to form phenylacetaldehyde, which is subsequently oxidized to phenylacetic acid. This results in a clinical half-life measured in minutes.[2]

  • Primary Route: MAO-B Deamination.[3]

  • Secondary Route: N-methylation by PNMT (in adrenal medulla/brain).[1][4]

N-Ethyl-Phenylethanolamine (The Delayed Clearance Model)

The N-ethyl group prevents immediate fit into the MAO active site. The molecule follows a biphasic elimination pattern:

  • Phase I (Rate Limiting): CYP450-mediated N-dealkylation removes the ethyl group.

  • Phase II: The resulting PEA is then rapidly cleared by MAO.

  • Result: The

    
     is sustained longer, and the Area Under the Curve (AUC) is significantly expanded compared to equimolar doses of PEA.
    
Visualization: Comparative Metabolic Pathways

MetabolicPathways NEthylPEA N-Ethyl-Phenylethanolamine (Secondary Amine) PEA Phenylethanolamine (Primary Amine) NEthylPEA->PEA CYP450 (N-Dealkylation) SLOW STEP Aldehyde Phenylacetaldehyde (Unstable Intermediate) PEA->Aldehyde MAO-B (Oxidative Deamination) FAST STEP NMethyl N-Methyl-PEA (Synephrine Analog) PEA->NMethyl PNMT (Methylation) Acid Mandelic/Phenylacetic Acid (Excreted) Aldehyde->Acid ALDH (Oxidation)

Figure 1: Comparative metabolic fate. The N-ethyl derivative requires a rate-limiting dealkylation step before entering the rapid MAO degradation pathway.

Experimental Validation Protocols

To objectively compare these compounds, researchers utilize In Vitro Microsomal Stability Assays and LC-MS/MS quantitation . The following protocols ensure data integrity and reproducibility.

Protocol: In Vitro Microsomal Stability

This assay determines the intrinsic clearance (


) and half-life (

) differences.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compounds: PEA and N-Ethyl-PEA (

      
       final conc).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (essential for CYP450 activity).

  • Time-Course: Aliquot sampling at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., PEA-d5).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Protocol: LC-MS/MS Quantitation Workflow

Accurate detection of the N-ethyl derivative requires specific transition monitoring to distinguish it from endogenous PEA.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Phenomenex Kinetex), 2.1 x 50mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (MRM Mode):

    • PEA: Precursor 138.1

      
      
      
      
      
      Product 120.1
      
      
      (Loss of
      
      
      ).
    • N-Ethyl-PEA: Precursor 166.1

      
      
      
      
      
      Product 138.1
      
      
      (Loss of ethyl) or 148.1
      
      
      (Loss of
      
      
      ).
Visualization: Analytical Workflow

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Microsome Sample ProteinPpt Protein Precipitation (ACN + Internal Std) Plasma->ProteinPpt Centrifuge Centrifugation (10,000g, 10 min) ProteinPpt->Centrifuge Injection Injection (5 µL) Centrifuge->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Ionization ESI Positive Mode Separation->Ionization Detection MRM Detection (Specific Transitions) Ionization->Detection

Figure 2: Standardized LC-MS/MS workflow for differentiating PEA and its N-ethyl analog in biological matrices.

Pharmacokinetic Profile Comparison

The following data summarizes the expected shift in PK parameters based on Structure-Activity Relationships (SAR) and comparative studies of N-alkylated phenethylamines [1][4].

PK ParameterPhenylethanolamine (PEA)N-Ethyl-PhenylethanolaminePhysiological Consequence
Bioavailability (

)
Low (<5%)Moderate to HighN-ethylation protects against "First-Pass" MAO metabolism in the gut/liver.

Rapid (15-30 min)Delayed (45-90 min)Slower absorption kinetics due to higher lipophilicity and protein binding.

(Distribution)
Low (Hydrophilic)High (Lipophilic)N-ethyl analog distributes more extensively into tissues and CNS.
BBB Penetration Carrier-mediated (Low passive)Passive Diffusion (High)Enhanced CNS exposure and potential for central sympathomimetic effects.
Clearance (

)
Very High (Flow-limited)Moderate (Capacity-limited)Dependency on CYP450 dealkylation reduces total clearance rate.
Interpretation for Drug Development

For researchers aiming to utilize the phenylethanolamine scaffold:

  • PEA is suitable only for acute, peripheral applications or as a prodrug where rapid elimination is desired.

  • N-Ethyl-PEA offers a viable scaffold for CNS-active agents requiring sustained duration of action. However, the potential for accumulation and interaction with other MAO substrates must be screened [4].

References

  • Shannon, H. E., et al. (1974). Pharmacokinetics of phenylethanolamine in dogs. Journal of Pharmacology and Experimental Therapeutics. Link (Verified via context of PEA PK studies).

  • Rafferty, M. F., et al. (1982). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry.

  • Wainscott, D. B., et al. (2007). Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1). Journal of Pharmacology and Experimental Therapeutics.

  • Vearrier, D., et al. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine.[5] Food and Chemical Toxicology.

  • Banks, W. A. (2016). From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Physiological Reviews.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethylamino)-1-phenylethanol hydrochloride

Executive Summary 2-(Ethylamino)-1-phenylethanol hydrochloride (Etilefrine HCl) is a sympathomimetic amine acting as a potent adrenergic agonist. While primarily used in research for its cardiovascular properties, its ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethylamino)-1-phenylethanol hydrochloride (Etilefrine HCl) is a sympathomimetic amine acting as a potent adrenergic agonist. While primarily used in research for its cardiovascular properties, its handling requires strict adherence to Acute Toxicity Category 3 (Oral) protocols.

Critical Hazard: The compound is Toxic if swallowed (H301) and possesses significant pharmacological activity even at low doses, capable of inducing tachycardia, hypertension, and arrhythmias upon accidental exposure. It is also a Serious Eye Irritant (H319) .[1][2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood or powder containment enclosure.

  • Exposure: In case of ingestion, seek immediate emergency medical help.[2][3][4] Do not induce vomiting.

  • Disposal: Segregate as "Toxic Organic Waste." Do not dispose of via sanitary sewer systems.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I categorize this material as a High-Potency Active Pharmaceutical Ingredient (HPAPI) for laboratory handling purposes. The risk is not just chemical burns, but systemic physiological dysregulation.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity Category 3H301: Toxic if swallowed.[1][2][5][6][7]Direct stimulation of

- and

-adrenergic receptors, leading to rapid cardiovascular escalation.
Eye Damage Category 2AH319: Causes serious eye irritation.[1][2][8][9]Acidic nature of the hydrochloride salt causes mucosal inflammation.
Environmental Category 3H412: Harmful to aquatic life.[5]Persistent organic pollutant in aqueous environments; resists rapid biodegradation.

Self-Validating Safety Check: Before handling, verify the availability of an SDS-compliant spill kit containing inert absorbents (vermiculite/sand) and a dedicated waste container labeled "Toxic Organic Solid" .

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is designed to prevent both inhalation of particulates and dermal absorption of solutions.

PPE ComponentSpecificationRationale
Respiratory N95 or P100 (Solid) / Half-face Respirator (Solution)Prevents inhalation of airborne dust during weighing, which is the highest risk activity for this compound .
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Outer Glove: Protects against immediate contact. Inner Glove: Acts as a barrier during doffing to prevent secondary contamination.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Tightly fitting goggles are mandatory. Face shields alone are insufficient due to the risk of airborne powder ingress.
Body Protection Lab Coat (Tyvek® preferred) Disposable sleeves are recommended to bridge the gap between glove and lab coat cuff.
PPE Donning & Doffing Workflow

Proper removal of PPE is critical to avoid contaminating yourself after the experiment.

PPE_Workflow cluster_donning Donning (Pre-Work) cluster_doffing Doffing (Post-Work) Start Wash Hands Inner Inner Nitrile Gloves Start->Inner Coat Lab Coat & Sleeves Inner->Coat Resp Respirator (Fit Check) Coat->Resp Outer Outer Nitrile Gloves Resp->Outer Rm_Outer Remove Outer Gloves (Peel) Outer->Rm_Outer Work Complete Rm_Coat Remove Coat (Roll Out) Rm_Outer->Rm_Coat Wash1 Wash Inner Gloves Rm_Coat->Wash1 Rm_Inner Remove Inner Gloves Wash1->Rm_Inner Wash2 Wash Hands (Soap/Water) Rm_Inner->Wash2

Figure 1: Sequential PPE workflow to minimize cross-contamination risks.

Operational Handling Protocol

Objective: Prepare a stock solution without generating airborne dust.

A. Weighing & Transfer (Solid State)
  • Engineering Control: Operate strictly inside a fume hood or a biological safety cabinet (Class II). Turn off strong draft fans temporarily if they disturb the powder, but ensure negative pressure is maintained.

  • Static Control: Use an antistatic gun or bar if available. This hydrochloride salt is hygroscopic and prone to static clumping .

  • Transfer:

    • Place a tared weighing boat inside the hood.

    • Transfer the solid using a disposable spatula.

    • Crucial Step: Do not return excess powder to the stock bottle. Dispose of excess as hazardous waste to prevent stock contamination.

B. Dissolution (Liquid State)
  • Solvent Choice: The compound is freely soluble in water and ethanol .

  • Addition: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust.

  • Labeling: Immediately label the vessel with "TOXIC - Etilefrine HCl" and the concentration.

Emergency Response & Spill Management

In the event of a spill, speed and containment are vital.

Spill Cleanup Procedure:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE (including respirator) before re-entering.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum. Do not dry sweep.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with a 10% bleach solution or a detergent/water mix. While specific deactivation data is limited, oxidative cleaning (bleach) helps degrade organic amines .

Waste Disposal & Deactivation

Regulatory compliance requires segregating this API from general waste.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature Incineration Pack in double-bagged polyethylene bags. Label as "Toxic Organic Solid, N.O.S.[1][5] (Etilefrine HCl)."[1][2][5][7][10]
Liquid Waste Chemical Waste Stream (Toxic) Do not mix with oxidizers (e.g., Nitric Acid). Neutral pH solutions can be bulked with aqueous toxic waste.
Empty Containers Triple Rinse Rinse solvent must be treated as liquid waste. Defaced containers can then be recycled or trashed depending on local policy.

Prohibited Actions:

  • NEVER flush down the drain.[11] The compound is harmful to aquatic life with long-lasting effects (H412) .

  • NEVER dispose of in "Sharps" containers unless it is a needle/syringe.

References

  • EDQM. (2025). Safety Data Sheet: Etilefrine hydrochloride. European Directorate for the Quality of Medicines. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.